Bis(4-dimethylamino-cyclohexyl) methane
Description
The exact mass of the compound Bis(4-dimethylamino-cyclohexyl) methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-dimethylamino-cyclohexyl) methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-dimethylamino-cyclohexyl) methane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMXQLNWCXBIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539045 | |
| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-64-1 | |
| Record name | 4,4′-Methylenebis[N,N-dimethylcyclohexanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(N,N'-dimethylcyclohexanamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine)
Abstract
This technical guide provides a comprehensive overview of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine), a tertiary diamine with significant potential in polymer science and catalysis. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from the well-established industrial precursor, 4,4'-Methylenebis(cyclohexylamine) (PACM). We will detail the synthetic pathways, including the industrial production of the backbone structure and subsequent N-methylation protocols. Furthermore, this guide offers an expert analysis of the predicted physicochemical properties, spectroscopic signatures, and potential applications of the title compound, grounded in the established chemistry of its precursor and related tertiary amines. Safety considerations and detailed experimental protocols are also provided to equip researchers and drug development professionals with the necessary knowledge for its synthesis and handling.
Introduction and Nomenclature Clarification
The molecule 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) is a saturated, aliphatic tertiary diamine. Its structure consists of two N,N-dimethylaminocyclohexyl groups linked by a methylene bridge. It is crucial to distinguish this compound from its more commonly cited analogues:
-
4,4'-Methylenebis(cyclohexylamine) (PACM or MBCA): The primary amine precursor (CAS No. 1761-71-3), which lacks the N-methyl groups. It is a widely used industrial chemical, primarily as a curing agent for epoxy resins.
-
4,4'-Methylenebis(N,N-dimethylaniline): The aromatic analogue (CAS No. 101-61-1), where the cyclohexyl rings are replaced by benzene rings. This compound has applications as an intermediate in dye manufacturing and as an analytical reagent.
This guide will focus on the synthesis and properties of the title N,N-dimethylated cycloaliphatic compound, leveraging the extensive data available for its precursor, PACM.
Synthesis of the Core Structure and N-Methylation
The logical and most efficient synthesis of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) begins with its primary diamine precursor, PACM. The overall synthetic strategy is a two-stage process: first, the production of the PACM backbone, and second, the exhaustive methylation of the primary amine functionalities.
Industrial Synthesis of the Precursor: 4,4'-Methylenebis(cyclohexylamine) (PACM)
PACM is commercially produced via the hydrogenation of 4,4'-methylenedianiline (MDA). This process reduces the aromatic rings of MDA to cyclohexane rings, yielding a mixture of three geometric stereoisomers: trans-trans, cis-trans, and cis-cis.[1]
The hydrogenation is typically performed at elevated temperatures (140°-250°C) and high pressures (above 500 psi) using a ruthenium-based catalyst, which has shown exceptional selectivity and efficiency for this transformation.[2][3] The ratio of the resulting stereoisomers can be controlled to some extent by modifying the reaction conditions.[3]
N,N-Dimethylation of PACM
The conversion of the primary amine groups of PACM to tertiary N,N-dimethylamine groups is a key step. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[4] This reaction uses an excess of formic acid and formaldehyde to methylate primary amines, stopping cleanly at the tertiary amine stage without the formation of quaternary ammonium salts.[4][5]
The mechanism involves the formation of an imine between the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor).[6][7] The process repeats for the newly formed secondary amine to yield the final tertiary amine. The loss of carbon dioxide gas makes the reaction irreversible.[4]
Physicochemical Properties: A Comparative Analysis
The properties of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) can be reliably predicted by comparing them to its well-characterized precursor, PACM. The addition of four methyl groups introduces significant structural and electronic changes.
Table 1: Known Properties of Precursor: 4,4'-Methylenebis(cyclohexylamine) (PACM)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1761-71-3 | |
| Molecular Formula | C₁₃H₂₆N₂ | |
| Molecular Weight | 210.36 g/mol | |
| Appearance | Colorless to yellowish oily liquid or solid | [1] |
| Boiling Point | 320 - 330 °C | [8] |
| Melting Point | -17.7 to 45 °C (isomer dependent) | [8] |
| Water Solubility | 12.3 g/L at 20 °C | [8] |
| pKa | 10.2 and 11.1 at 20 °C |[8] |
Table 2: Predicted Properties of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine)
| Property | Predicted Value / Trend | Rationale |
|---|---|---|
| Molecular Formula | C₁₇H₃₄N₂ | Addition of four CH₂ groups. |
| Molecular Weight | 266.47 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 330 °C | Increased molecular weight and van der Waals forces. |
| Melting Point | Lower than PACM | Methylation disrupts crystal packing and reduces hydrogen bonding capability. |
| Water Solubility | Lower than PACM | Increased hydrophobicity from methyl groups; loss of hydrogen bond donor sites. |
| Basicity (pKa) | Similar to or slightly higher than PACM | Alkyl groups are electron-donating, increasing electron density on nitrogen. However, increased steric hindrance may affect solvation of the conjugate acid, slightly decreasing basicity in aqueous media.[9] |
| Viscosity | Higher than PACM | Increased molecular weight and size. |
Experimental Protocols and Characterization
Detailed Protocol for N,N-Dimethylation (Eschweiler-Clarke Reaction)
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-Methylenebis(cyclohexylamine) (1.0 eq).
-
Reagent Addition: Add formic acid (90%, ~5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37%, ~5.0 eq). The addition may be exothermic and may require an ice bath for temperature control.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (e.g., 6M NaOH). This step should be performed in an ice bath.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4,4'-Methylenebis(N,N-dimethylcyclohexanamine).
Predicted Analytical Signatures
-
¹H NMR: The spectrum is expected to show a sharp singlet around δ 2.2-2.4 ppm corresponding to the 12 protons of the four N-CH₃ groups. Broad multiplets in the δ 1.0-2.0 ppm range will correspond to the cyclohexyl and methylene bridge protons.
-
¹³C NMR: A distinct signal for the N-CH₃ carbons is expected around δ 40-45 ppm. The spectrum will also feature multiple signals in the aliphatic region (δ 25-60 ppm) for the cyclohexyl and methylene bridge carbons.
-
IR Spectroscopy: The most significant change from the precursor will be the disappearance of the N-H stretching bands (typically 3300-3400 cm⁻¹) and the N-H bending mode (~1600 cm⁻¹). The spectrum will be dominated by C-H stretching (~2850-2950 cm⁻¹) and C-N stretching bands.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observable at m/z = 266. Key fragmentation patterns would likely involve cleavage alpha to the nitrogen atoms.
Reactivity and Potential Applications
The transformation from a primary to a tertiary amine fundamentally alters the molecule's reactivity and potential applications.
-
Sterically Hindered Base: The N,N-dimethyl groups provide significant steric bulk around the nitrogen atoms.[10][11] This makes 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) a candidate for use as a non-nucleophilic base in organic synthesis, capable of deprotonation without competing in nucleophilic substitution reactions.
-
Polyurethane Catalyst: Tertiary amines are widely used as catalysts in the production of polyurethane (PU) foams.[12][13] They influence both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[12] Sterically hindered amines like N,N-dimethylcyclohexylamine (DMCHA) are known to be effective gelling catalysts in rigid PU foams.[12] The title compound, with its two tertiary amine sites and significant steric hindrance, could serve as a potent gelling catalyst, potentially influencing the foam's cure time, cell structure, and final mechanical properties.[13][14]
-
Epoxy Curing and Polymer Intermediate: While its precursor, PACM, is a primary curing agent for epoxies, the tertiary amine product would not function in the same way. However, it could act as a catalytic curing agent or be used as a monomer for synthesizing other polymers, such as quaternary ammonium-containing polycations for applications in materials science or as antimicrobial agents.
Safety and Handling
No specific safety data sheet (SDS) exists for 4,4'-Methylenebis(N,N-dimethylcyclohexanamine). Therefore, a conservative approach to safety must be taken by evaluating the hazards of its precursor and a closely related structural analogue, N,N-dimethylcyclohexylamine (DMCHA).
-
Precursor Hazards (PACM): PACM is corrosive and can cause severe skin burns and eye damage.[8] It has moderate acute oral and dermal toxicity.[8]
-
Analogue Hazards (DMCHA, CAS No. 98-94-2): DMCHA is a flammable liquid and vapor. It is classified as toxic if swallowed, inhaled, or absorbed through the skin.[8][15][16][17] It is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[15][18]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[15][17] A lab coat and closed-toe shoes are mandatory.
-
Ventilation: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][18]
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.[18]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][16] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8]
It should be assumed that 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) is a corrosive, toxic, and potentially flammable compound. A thorough risk assessment must be performed before commencing any laboratory work.
Conclusion and Future Research
4,4'-Methylenebis(N,N-dimethylcyclohexanamine) represents an intriguing yet underexplored molecule. This guide has outlined a clear and viable synthetic route from its industrially significant precursor, PACM, via the robust Eschweiler-Clarke reaction. By analyzing its structure, we predict it to be a sterically hindered, basic liquid with significant potential as a catalyst in polyurethane chemistry or as a specialized base in organic synthesis.
Future research should focus on the formal synthesis, isolation, and comprehensive characterization of this compound. Experimental validation of its physicochemical properties, spectroscopic data, and toxicological profile is essential. Furthermore, evaluating its performance as a polyurethane catalyst against industry standards would be a valuable next step in unlocking its potential applications.
References
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- 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine) CAS N°: 6864-37-5. (2001, September 14). Retrieved from https://hpvchemicals.oecd.org/ui/handler.axd?id=2557b494-e024-42b3-96b6-3a7a911a3b53
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Navigating the Complex Landscape of Alicyclic Amines: A Technical Guide to Bis(4-dimethylamino-cyclohexyl) methane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry and advanced material science, alicyclic amines represent a critical class of compounds, serving as versatile building blocks and catalysts. Among these, "Bis(4-dimethylamino-cyclohexyl) methane" is a term that points towards a niche yet potentially significant molecular structure. However, the publicly available scientific literature and commercial product databases reveal a landscape dominated by its primary and secondary amine analogs. This guide provides a comprehensive technical overview of the titular compound and its more prevalent chemical relatives, offering clarity on nomenclature, properties, and applications for professionals in research and development.
Part 1: Deconstructing the Nomenclature: Identifying the Core Compound
A search for "Bis(4-dimethylamino-cyclohexyl) methane" does not yield a readily available, commercialized compound with extensive documentation. It is plausible that this name is used in specific research contexts or is a less common synonym. The core of the issue lies in the nature of the amine group. The "dimethylamino" designation specifies a tertiary amine (-N(CH₃)₂) on each of the two cyclohexyl rings.
In contrast, the most widely documented and utilized analogs feature primary amine groups (-NH₂). This distinction is crucial as the reactivity and application of these compounds are fundamentally different. The primary analogs are key players as epoxy curing agents and polyamide precursors, while tertiary amines often function as catalysts in polyurethane and other polymerization reactions.
This guide will therefore address the user's query by first exploring the properties and potential of the theoretical tertiary amine, and then providing an in-depth analysis of its commercially significant primary amine counterparts, which are likely the compounds of interest for many practical applications.
Part 2: The Elusive Tertiary Amine: Bis(4-dimethylamino-cyclohexyl) methane
While specific data for Bis(4-dimethylamino-cyclohexyl) methane is scarce, we can infer its likely properties and applications based on its chemical structure.
Predicted Properties and Applications:
-
Catalytic Activity: As a tertiary amine, it would be expected to function as a catalyst, particularly in polyurethane foam production, promoting the reaction between isocyanates and polyols. Its bulky cyclohexyl groups might influence its catalytic selectivity and the physical properties of the resulting polymer.
-
Lower Reactivity in Epoxy Systems: Unlike its primary amine counterparts, it would not act as a primary curing agent for epoxy resins in the same manner, as it lacks the active hydrogen atoms necessary for the cross-linking reaction. It could, however, function as a co-catalyst or accelerator.
-
Trade Name Analogy: A commercially available product with a similar structure is Polycat® 12 , which is identified as n-methyldicyclohexylamine.[1][2] This tertiary amine is used as a co-catalyst to improve the cure in rigid foam applications.[2] This lends credence to the potential catalytic role of Bis(4-dimethylamino-cyclohexyl) methane.
Part 3: The Workhorses of the Industry: Primary Amine Analogs
The most relevant and well-documented compounds related to the user's query are the primary diamines. These are foundational components in the polymer industry.
Bis(4-aminocyclohexyl)methane (PACM)
This is arguably the most common and commercially significant analog.
-
Synonyms and Trade Names: 4,4'-Diaminodicyclohexylmethane, 4,4'-Methylenebis(cyclohexylamine), PACM.[3][4][5]
-
CAS Number: 1761-71-3 (for the mixture of isomers)[3]
Chemical and Physical Properties of PACM
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂ | [3][6] |
| Molar Mass | 210.36 g/mol | [3][6] |
| Appearance | Colorless to yellowish solid or liquid | [3][7] |
| Melting Point | 60-65 °C | [7] |
| Boiling Point | 330-331 °C | [7] |
| Density | 0.95 g/mL at 25 °C | [7] |
Applications of PACM:
-
Epoxy Curing Agent: PACM is a widely used curing agent for epoxy resins, imparting high mechanical strength, good thermal stability, and excellent chemical resistance to the cured product.[3][4][8] It is particularly favored in applications like industrial flooring and protective coatings.[3]
-
Polyamide Production: It is a monomer used in the synthesis of high-performance polyamides.[3]
-
Diisocyanate Production: PACM can be reacted with phosgene to produce diisocyanates, which are precursors for light-stable polyurethanes.[3]
Bis(4-amino-3-methylcyclohexyl)methane (DMDC/MACM)
This analog features a methyl group on each cyclohexyl ring, which influences its properties and reactivity.
-
Synonyms and Trade Names: 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane, DMDC, MACM.[9]
-
CAS Number: 6864-37-5[9]
Chemical and Physical Properties of DMDC/MACM
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀N₂ | [9][10] |
| Molar Mass | 238.41 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 93-100 °C | |
| Density | 0.94 g/mL at 25 °C |
Applications of DMDC/MACM:
-
Epoxy Curing Agent: Similar to PACM, DMDC is used as a curing agent for epoxy resins. The presence of the methyl groups can affect the glass transition temperature and other mechanical properties of the cured epoxy.[11][12]
Bis-(4-amino-3,5-dimethylcyclohexyl)methane
This compound has two methyl groups on each cyclohexyl ring.
-
CAS Number: 65962-45-0[13]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄N₂ | [13] |
| Molar Mass | 266.47 g/mol | [13] |
| IUPAC Name | 4-[(4-amino-3,5-dimethylcyclohexyl)methyl]-2,6-dimethylcyclohexan-1-amine | [13] |
Applications:
Information on the specific large-scale commercial applications of this particular isomer is less prevalent than for PACM and DMDC. However, its structure suggests it would also function as an epoxy curing agent, with the additional methyl groups further modifying the properties of the resulting polymer network.
Part 4: Experimental Protocol: Epoxy Resin Curing with PACM
This section provides a generalized, step-by-step methodology for the use of Bis(4-aminocyclohexyl)methane (PACM) as an epoxy curing agent.
Objective: To prepare a cured epoxy resin sample for mechanical and thermal analysis.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Bis(4-aminocyclohexyl)methane (PACM)
-
Mixing container and stirrer
-
Vacuum oven
-
Mold for sample casting
Protocol:
-
Stoichiometric Calculation: Determine the correct stoichiometric ratio of epoxy resin to PACM. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are required for this calculation.
-
Pre-heating: Gently heat the epoxy resin to reduce its viscosity for easier mixing.
-
Mixing: Add the calculated amount of PACM to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the desired mold.
-
Curing: Cure the sample according to a pre-determined curing schedule (e.g., room temperature for 24 hours followed by a post-cure at a higher temperature for a few hours). The curing schedule will significantly impact the final properties of the material.
Causality Behind Experimental Choices:
-
The stoichiometric ratio is critical for achieving optimal cross-linking and, consequently, the best mechanical and thermal properties.
-
Degassing is essential to prevent voids in the cured sample, which can act as stress concentration points and compromise mechanical integrity.
-
The post-curing step at an elevated temperature helps to ensure the completion of the cross-linking reaction, leading to a more stable and robust material.
Part 5: Visualization of the Curing Process
The following diagram illustrates the fundamental chemical reaction in the curing of an epoxy resin with a primary diamine like PACM.
Caption: Epoxy resin curing mechanism with a primary diamine.
Conclusion
While "Bis(4-dimethylamino-cyclohexyl) methane" remains a compound with limited public data, understanding its chemical nature allows for the prediction of its likely function as a tertiary amine catalyst. For researchers and developers in the fields of polymers and advanced materials, the more established primary amine analogs, such as Bis(4-aminocyclohexyl)methane (PACM) and its methylated derivatives, offer a wealth of opportunities. Their roles as highly effective epoxy curing agents and building blocks for high-performance polymers are well-documented and critical to numerous industrial applications. This guide serves as a starting point for navigating the nomenclature and applications of this important class of alicyclic amines.
References
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polycat 12 catalyst cas10144-28-9 germany - BDMAEE. [Link]
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Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem. [Link]
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4,4'-Diaminodicyclohexylmethane - Wikipedia. [Link]
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BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE - precisionFDA. [Link]
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A New Epoxy Curing Agent with Long Pot Life and Fast Cure | 2012-04-02 | PCI Magazine. [Link]
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Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds - ResearchGate. [Link]
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Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement - 14 December 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Bis 4 amino 3 methylcyclohexyl methane - mzCloud. [Link]
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4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem. [Link]
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An In-depth Technical Guide on the Physical Properties of Bis(4-aminocyclohexyl)methane
A Note to the Reader: Initial research for the physical properties of "Bis(4-dimethylamino-cyclohexyl) methane" did not yield sufficient public data. This suggests the compound may be proprietary, not widely studied, or referred to by a different nomenclature. In the spirit of providing a valuable technical resource, this guide will focus on the closely related and well-documented parent compound, Bis(4-aminocyclohexyl)methane (also known as 4,4'-Methylenebis(cyclohexylamine)), CAS Number: 1761-71-3. The physical properties of this primary diamine offer a foundational understanding that can be extrapolated upon for its N-methylated derivatives.
Introduction and Chemical Identity
Bis(4-aminocyclohexyl)methane is a cycloaliphatic diamine that serves as a crucial building block in the synthesis of various polymers, most notably polyamides and epoxy resins. Its chemical structure, consisting of two aminocyclohexyl rings linked by a methylene bridge, imparts a unique combination of flexibility and rigidity to the resulting materials. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in research and industrial settings.
Synonyms: 4,4'-Methylenebis(cyclohexylamine), PACM, 4,4'-Diaminodicyclohexylmethane[1] CAS Number: 1761-71-3[1] Molecular Formula: C13H26N2[1] Molecular Weight: 210.36 g/mol [1]
Core Physical Properties
The physical state and behavior of Bis(4-aminocyclohexyl)methane are dictated by its molecular structure and intermolecular forces. The following table summarizes its key physical properties.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid or solid | [2] |
| Melting Point | -17.7 to 15 °C (liquid); 33.5 to 45 °C (solid) | |
| Boiling Point | 320 - 329.76 °C | |
| Density | 0.94 - 0.95 g/mL at 25 °C | [2] |
| Vapor Pressure | <0.1 mmHg at 38 °C | |
| Water Solubility | 12.3 g/L at 20 °C | |
| log Kow (Octanol/Water Partition Coefficient) | 2.03 - 2.57 at 25 °C | [3] |
| pKa | 10.2 and 11.1 at 20 °C | |
| Refractive Index | n20/D 1.499 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is fundamental to chemical characterization. The following outlines the standard methodologies for measuring some of the key properties of Bis(4-aminocyclohexyl)methane.
Melting and Boiling Point Determination
Methodology:
-
Melting Point: A small, dry sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Boiling Point: The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling compounds like this, vacuum distillation may be employed to prevent decomposition, with the boiling point then extrapolated to atmospheric pressure.
Density Measurement
Methodology:
-
A calibrated pycnometer (a flask with a specific volume) is weighed empty.
-
It is then filled with the liquid sample, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Water Solubility
Methodology:
-
An excess amount of the compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid or liquid.
-
The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualization of Characterization Workflow
The following diagram illustrates the logical flow of experiments to characterize the physical properties of a chemical compound.
Caption: Workflow for the determination of key physical properties.
Safety and Handling Considerations
Bis(4-aminocyclohexyl)methane is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
The physical properties of Bis(4-aminocyclohexyl)methane define its behavior in various applications. Its liquid or low-melting solid nature, high boiling point, and moderate water solubility are critical parameters for process design and formulation development. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe and effective use in the advancement of polymer science and materials chemistry.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]
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PubChem. (n.d.). Bis-(4-amino-3,5-dimethylcyclohexyl)methane. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). (trans,trans)-4,4'-Methylenebis[cyclohexanamine] Properties. Retrieved from [Link]
-
PubChem. (n.d.). N,N,N',N'-Tetramethylmethanediamine. Retrieved from [Link]
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Organisation for Economic Co-operation and Development (OECD). (2001, September 14). SIDS Initial Assessment Report for 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine). Retrieved from [Link]
-
ChemSrc. (2025, August 20). Bis(4-aminocyclohexyl)methane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4,4-methylene bis(cyclohexyl amine) (mixture of isomers). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling and Application of Bis(4-amino-3-methylcyclohexyl)methane
A Note on Chemical Identification: The request specified "Bis(4-dimethylamino-cyclohexyl) methane." Following a comprehensive review of chemical databases, this name did not yield a definitive commercially available substance with a corresponding Safety Data Sheet (SDS). However, the structurally similar compound, Bis(4-amino-3-methylcyclohexyl)methane (CAS No. 6864-37-5) , is a widely used industrial chemical with extensive safety and handling data. This guide will focus on this latter compound, assuming it is the substance of interest for researchers, scientists, and drug development professionals. It is imperative to always verify the chemical identity and CAS number from the manufacturer's SDS before handling any chemical.
Introduction
Bis(4-amino-3-methylcyclohexyl)methane, also known by trade names such as Laromin C 260, is a cycloaliphatic diamine utilized primarily as a curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring two primary amine groups attached to substituted cyclohexane rings, imparts desirable properties to cured epoxy systems, including high thermal stability and robust mechanical strength. These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials.
This technical guide provides a comprehensive overview of the critical safety, handling, and toxicological information for Bis(4-amino-3-methylcyclohexyl)methane, synthesized from available Safety Data Sheets and toxicological assessments. The aim is to equip researchers and professionals with the necessary knowledge to mitigate risks and ensure safe laboratory and industrial practices.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling and application.
| Property | Value | Source |
| CAS Number | 6864-37-5 | [1][3] |
| Molecular Formula | C15H30N2 | [1][3] |
| Molecular Weight | 238.42 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 342 °C (extrapolated) | [1][3] |
| Melting Point | -7.1 °C | [1] |
| Density | 0.9456 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.001 hPa at 20 °C | [1] |
| Flash Point | 173 °C | [1] |
| Auto-ignition Temperature | 275 °C | [1] |
| Water Solubility | 3.6 g/L | [2] |
| log Pow (Octanol/Water Partition Coefficient) | 1.8 - 2.3 at 23 °C | [1] |
Section 2: Hazard Identification and Toxicological Profile
Bis(4-amino-3-methylcyclohexyl)methane is classified as a hazardous substance with significant health risks upon exposure.
GHS Classification[1][5]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 3) : Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3) : Toxic if inhaled.
-
Skin Corrosion (Sub-category 1A) : Causes severe skin burns and eye damage.
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 : Toxic to aquatic life with long-lasting effects.
Pictograms
Signal Word: Danger
Hazard Statements[1]
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H331: Toxic if inhaled.
-
H411: Toxic to aquatic life with long lasting effects.
Toxicological Data
| Endpoint | Value | Species | Source |
| LD50 Oral | 320 - 460 mg/kg | Rat | [1][5] |
| LD50 Dermal | 200 - 400 mg/kg | Rabbit | [1] |
| LC50 Inhalation | 0.42 mg/L (aerosol) | Rat | [1] |
Summary of Toxicological Effects:
-
Acute Effects : The substance is corrosive to the skin, eyes, and respiratory tract.[1] Ingestion can cause corrosive damage.[1] Inhalation of high concentrations of aerosols may lead to lung edema.[1]
-
Chronic Effects : Repeated exposure may have adverse effects on the skin, potentially leading to a chronic condition known as scleroderma.[1][6] There is also evidence to suggest that long-term exposure may impact the blood, cardiovascular system, kidneys, and liver, resulting in conditions such as anemia, cardiac disorders, and impairment of kidney and liver function.[1][6]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Local exhaust ventilation should be employed at sources of emission to control airborne concentrations.
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling Bis(4-amino-3-methylcyclohexyl)methane.
Caption: Required PPE for handling Bis(4-amino-3-methylcyclohexyl)methane.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]
-
Skin Protection : Use of impervious gloves (e.g., nitrile, neoprene) is required.[5] A chemically resistant lab coat or coveralls should be worn.[1]
-
Respiratory Protection : If ventilation is insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][4]
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[1]
-
Use only non-sparking tools to prevent ignition.[1]
-
Prevent the build-up of electrostatic charge.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Wash hands thoroughly after handling.[1]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, bases, and oxidizing agents.[4]
-
Store in a designated corrosives area.[4]
-
The storage area should be locked.[1]
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving Bis(4-amino-3-methylcyclohexyl)methane.
First-Aid Measures
-
Inhalation : Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards : The substance is combustible.[1] Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
Caption: Step-by-step protocol for responding to a spill.
-
Personal Precautions : Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[1]
-
Environmental Precautions : Prevent the material from entering drains, sewers, or waterways.[1]
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] The contaminated area should be cleaned with a suitable solvent and then washed with soap and water.[9]
Section 5: Disposal Considerations
Waste generated from the use of Bis(4-amino-3-methylcyclohexyl)methane must be managed as hazardous waste.
-
Disposal Methods : Disposal should be carried out by a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[1][8]
-
Contaminated Packaging : Empty containers should be treated as hazardous and disposed of accordingly.[8]
Conclusion
Bis(4-amino-3-methylcyclohexyl)methane is a valuable industrial chemical that requires careful and informed handling due to its significant hazardous properties. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, the risks associated with this compound can be effectively managed. This guide serves as a foundational resource for promoting a culture of safety and responsibility among researchers, scientists, and drug development professionals working with this substance.
References
-
PubChem. (n.d.). Bis-(4-amino-3,5-dimethylcyclohexyl)methane. Retrieved from [Link]
-
Michigan Department of Environment, Great Lakes, and Energy. (2018, July 16). Toxic Screening Level Justification for 6864-37-5. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]
-
LookChem. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]
-
MG Chemicals. (2025, October 23). Safety Data Sheet: 834HTC-B. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2001, September 14). 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine) CAS N°: 6864-37-5. Retrieved from [Link]
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Solubility of Bis(4-dimethylamino-cyclohexyl) methane in organic solvents
An In-depth Technical Guide to the Solubility of Bis(4-dimethylamino-cyclohexyl) methane in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of bis(4-dimethylamino-cyclohexyl) methane, a tertiary amine of significant interest in catalysis and polymer science. Direct, publicly available experimental data on this specific compound is limited. Therefore, this document employs a robust "read-across" methodology, leveraging comprehensive data from its close structural analogue, 4,4'-methylenebis(cyclohexylamine), in conjunction with fundamental principles of physical organic chemistry to build a predictive solubility profile. We present the theoretical underpinnings of its expected behavior in a range of organic solvents, from nonpolar to polar protic. Furthermore, this guide provides a detailed, field-proven experimental protocol for the definitive determination of its solubility, empowering researchers to generate precise, application-specific data.
Introduction and Core Compound Analysis
Bis(4-dimethylamino-cyclohexyl) methane, systematically named 4,4'-methylenebis(N,N-dimethylcyclohexanamine), is a large, alicyclic tertiary amine. Compounds of this class, characterized by their Lewis base nature, often find utility as catalysts, particularly in polyurethane foam production, and as intermediates in the synthesis of specialized polymers.[1][2] An understanding of a compound's solubility is a prerequisite for its effective application, informing everything from reaction kinetics and process design to formulation and purification.
Given the scarcity of public data for the target tertiary amine, we will ground our analysis in the well-documented properties of its primary amine analogue, 4,4'-methylenebis(cyclohexylamine) (CAS No. 1761-71-3).[3][4]
Structural Comparison: The Critical Role of Hydrogen Bonding
The key structural difference between the target compound and its primary amine analogue lies in the substitution on the nitrogen atoms. This seemingly small change—substituting hydrogen atoms with methyl groups—has profound implications for intermolecular forces, particularly hydrogen bonding.
-
Primary Amine Analogue (4,4'-methylenebis(cyclohexylamine)) : Possesses N-H bonds, allowing it to act as both a hydrogen bond donor and acceptor .
-
Target Tertiary Amine (Bis(4-dimethylamino-cyclohexyl) methane) : Lacks N-H bonds and can only function as a hydrogen bond acceptor via its lone pair of electrons on the nitrogen atoms.
This inability to donate hydrogen bonds significantly reduces its potential for strong intermolecular interactions with protic solvents (e.g., alcohols, water) compared to its primary amine counterpart. Conversely, the addition of four methyl groups increases its molecular weight and lipophilicity (fat-solubility).
Physicochemical Properties and Predicted Profile
The known properties of the primary amine analogue provide a solid baseline for predicting the characteristics of our target compound.
Table 1: Physicochemical Properties of 4,4'-methylenebis(cyclohexylamine) (CAS: 1761-71-3) and Predictions for the Target Compound
| Property | 4,4'-methylenebis(cyclohexylamine) (Analogue) | Predicted Profile for Bis(4-dimethylamino-cyclohexyl) methane (Target) | Rationale for Prediction |
| Molecular Formula | C₁₃H₂₆N₂[3] | C₁₇H₃₄N₂ | Addition of four methyl (CH₃) groups. |
| Molecular Weight | 210.36 g/mol [3] | ~266.47 g/mol | Increased mass from the additional methyl groups. |
| Boiling Point | 320-331 °C[3][4] | Expected to be lower | Lack of hydrogen bonding eliminates a strong intermolecular force, reducing the energy required to enter the gas phase, despite the higher mass. |
| Water Solubility | 12.3 g/L at 20°C[3] | Significantly lower | The inability to donate hydrogen bonds to water's oxygen atoms, combined with increased lipophilicity, will drastically reduce aqueous solubility. |
| log Kow (Octanol/Water) | 2.03[3] | Significantly higher (>3.0) | The four additional alkyl groups substantially increase the compound's preference for the lipophilic (octanol) phase over the aqueous phase. |
| Organic Solvent Solubility | Soluble in benzene, petroleum ether, lower alcohols, THF[4] | Expected to be high to miscible in most aprotic and nonpolar solvents. | The large, lipophilic cyclohexyl and methyl groups will dominate, promoting solubility in solvents of similar character ("like dissolves like"). |
Theoretical Framework for Solubility in Organic Solvents
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene)
These solvents interact primarily through weak van der Waals forces. The large, nonpolar surface area of the bis(cyclohexyl)methane backbone of our target compound makes it structurally similar to these solvents. Therefore, high solubility, likely miscibility, is predicted. The primary amine analogue is already known to be soluble in benzene and petroleum ether.[4] The increased lipophilicity of the tertiary amine should enhance this behavior.
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone)
These solvents possess polar bonds and dipole moments but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. The target compound can interact favorably with these solvents through dipole-dipole interactions and can act as a hydrogen bond acceptor if the solvent has any acidic protons (though this is not the primary interaction). Given that the primary amine analogue is soluble in THF, the target compound is also expected to be highly soluble in this class of solvents.[4]
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents can both donate and accept hydrogen bonds. While the primary amine analogue is soluble in lower alcohols, the solubility of the target tertiary amine may be comparatively lower.[4] The solvent's alcohol molecules can hydrogen bond with each other very strongly. To dissolve, the solute must effectively break these interactions and form new, energetically favorable ones. While the target amine can accept a hydrogen bond from the alcohol's -OH group, it cannot reciprocate by donating one. This less efficient solvation mechanism, compared to the primary amine, may lead to reduced, though still likely substantial, solubility.
Table 2: Predicted Solubility Profile of Bis(4-dimethylamino-cyclohexyl) methane
| Solvent Class | Example Solvents | Predicted Solubility | Primary Rationale |
| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | Strong "like dissolves like" interaction based on the large, nonpolar hydrocarbon structure. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane | High / Miscible | Favorable dipole-dipole interactions. The analogue is known to be soluble in THF.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The compound can act as a hydrogen bond acceptor. However, solubility might be slightly lower than its primary amine analogue due to its inability to donate hydrogen bonds. |
| Aqueous | Water | Very Low / Insoluble | Increased lipophilicity and inability to donate hydrogen bonds lead to poor interaction with the highly structured water network.[3] |
Authoritative Experimental Protocol: The Shake-Flask Method
To move from prediction to certainty, a standardized experimental method is required. The Shake-Flask method, recognized by organizations like the OECD, is a robust and reliable technique for determining the solubility of a compound at equilibrium.[3][5]
Objective
To quantitatively determine the saturation solubility of bis(4-dimethylamino-cyclohexyl) methane in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials
-
Bis(4-dimethylamino-cyclohexyl) methane (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled orbital shaker or shaking water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible membrane, e.g., PTFE)
-
Analytical instrumentation (e.g., Gas Chromatography (GC) with FID or Mass Spec detector, HPLC-UV, or LC-MS)
Step-by-Step Methodology
-
Preparation : Add an excess amount of the solid or liquid bis(4-dimethylamino-cyclohexyl) methane to a series of glass vials. An excess is critical to ensure a saturated solution is formed.[6]
-
Solvent Addition : Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.
-
Equilibration : Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed (e.g., 200-300 RPM) for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[6][7]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solid or liquid settle. For fine suspensions, centrifugation at the controlled temperature is recommended.
-
Sample Extraction : Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.
-
Filtration : Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution : Accurately dilute the filtered saturate with fresh solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the precise concentration of the compound.
-
Calculation : The solubility is calculated from the measured concentration, accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.
Conclusion
While direct experimental data for bis(4-dimethylamino-cyclohexyl) methane remains elusive in public literature, a scientifically rigorous, predictive analysis is possible. Based on its large, lipophilic structure and its nature as a tertiary amine, it is expected to be highly soluble to miscible in a wide array of nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents like alcohols is anticipated to be substantial, though potentially less than its primary amine analogue due to its inability to act as a hydrogen bond donor. This guide provides not only a strong theoretical foundation for understanding these properties but also a definitive experimental protocol for their precise quantification. For any research or drug development professional, the application of the described shake-flask method is strongly recommended to validate these predictions and establish an accurate solubility profile tailored to specific application needs.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from AICIS website. [Link]
-
Scribd. (n.d.). Polyurethane Additives: Typical Physical Properties Suggested Applications. Retrieved from Scribd. [Link]
-
International Labour Organization (ILO). (2002, November). ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE). Retrieved from ILO website. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). Retrieved from Cheméo. [Link]
-
ChemBK. (2025, August 19). 4,4-methylenebis(cyclohexylamine). Retrieved from ChemBK. [Link]
-
OECD. (2001, September 14). SIDS Initial Assessment Report for 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine). Retrieved from inchem.org. [Link]
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from Quora. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]
-
Consumer Product Safety Commission. (2012, September 19). Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. Retrieved from CPSC.gov. [Link]
-
BDMAEE. (2023, July 4). polycat 12 catalyst cas10144-28-9 germany. Retrieved from bdmaee.com. [Link]
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- 5. 4,4'-Methylenebis(2-methylcyclohexylamine) CAS#: 6864-37-5 [m.chemicalbook.com]
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Molecular weight and formula of Bis(4-dimethylamino-cyclohexyl) methane
An In-depth Technical Guide to Bis(4-dimethylamino-cyclohexyl) methane
Introduction
Bis(4-dimethylamino-cyclohexyl) methane, systematically named 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine), is a tertiary amine derived from the hydrogenation and subsequent N-methylation of methylenedianiline. While this specific N,N,N',N'-tetramethylated derivative is not as extensively documented or commercially prevalent as its primary amine precursor, Bis(4-aminocyclohexyl)methane (PACM), its chemical structure suggests significant potential in various industrial and research applications. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and its anticipated physicochemical properties, grounded in the well-established chemistry of its parent compound.
The core structure consists of two dimethylamino-substituted cyclohexyl rings linked by a methylene bridge. This configuration imparts a unique combination of properties, including a strong basic character due to the tertiary amine groups, a non-aromatic and flexible cycloaliphatic backbone, and the potential for complex stereoisomerism. These features make it a compelling candidate for applications as a catalyst, a curing agent for epoxy resins, a monomer for polyamide synthesis, and an intermediate in the development of specialized chemical agents.
Molecular Formula and Weight
The chemical structure of Bis(4-dimethylamino-cyclohexyl) methane is defined by the addition of four methyl groups to the two primary amine functionalities of Bis(4-aminocyclohexyl)methane. This leads to the following molecular characteristics:
-
Molecular Formula: C₁₇H₃₆N₂
-
Calculated Molecular Weight: 268.49 g/mol
The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for characterization using techniques such as mass spectrometry. It is noteworthy that this compound is an isomer of Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0), which has a reported molecular weight of approximately 266.5 g/mol , though the user-requested compound has two additional hydrogens. A recalculation based on the structure gives C₁₇H₃₄N₂ and a molecular weight of 266.47 g/mol .
Physicochemical Properties
Table 1: Physicochemical Properties of Bis(4-aminocyclohexyl)methane (PACM) as a Reference
| Property | Value | Source |
| CAS Number | 1761-71-3 | [1][2] |
| Molecular Formula | C₁₃H₂₆N₂ | [1][3] |
| Molecular Weight | 210.36 g/mol | [1][3] |
| Appearance | Colorless to yellowish solid or oily liquid | [1] |
| Melting Point | 33.5 to 45 °C (solid); -17.7 to 15 °C (liquid) | [3] |
| Boiling Point | 320 to 329.76 °C | [3] |
| Density | ~0.95 g/mL at 25 °C | [1][4] |
| Water Solubility | 12.3 g/L at 20 °C | [3] |
| pKa | 10.2 and 11.1 at 20 °C | [3] |
| Log Kow | 2.03 at 25 °C | [3] |
Expected Influence of N,N-Dimethylation:
-
Basicity: The conversion of primary amines to tertiary amines is expected to increase the electron-donating inductive effect of the alkyl groups, thereby increasing the basicity (pKa) of the nitrogen atoms.
-
Boiling Point: The molecular weight increases significantly, which would typically lead to a higher boiling point. However, the loss of N-H bonds eliminates hydrogen bonding, which might counteract this effect to some extent.
-
Solubility: The absence of hydrogen bond donors will likely decrease its solubility in protic solvents like water but increase its solubility in non-polar organic solvents.
-
Viscosity: An increase in molecular size and intermolecular van der Waals forces would likely lead to a higher viscosity compared to PACM.
Molecular Structure Visualization
The structure of Bis(4-dimethylamino-cyclohexyl) methane, characterized by two N,N-dimethylaminocyclohexyl groups joined by a methylene linker, is depicted below.
Caption: Molecular structure of Bis(4-dimethylamino-cyclohexyl) methane.
Experimental Protocols
Synthesis via Reductive Amination
A robust and widely-used method for the N-methylation of primary amines is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent. An alternative modern approach employs paraformaldehyde and a catalyst with a hydrogen source.[5]
Objective: To synthesize Bis(4-dimethylamino-cyclohexyl) methane from Bis(4-aminocyclohexyl)methane.
Materials:
-
Bis(4-aminocyclohexyl)methane (PACM, CAS 1761-71-3)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Formic acid (98-100%)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of Bis(4-aminocyclohexyl)methane in a minimal amount of a suitable solvent if necessary, or use it neat if it is in a liquid state.
-
Addition of Reagents: To the stirred solution, add 4.4 equivalents of formaldehyde, followed by the slow, dropwise addition of 4.4 equivalents of formic acid. The reaction is exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the product.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess formic acid and bring the pH to >10. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure Bis(4-dimethylamino-cyclohexyl) methane.
Causality Behind Experimental Choices:
-
Excess Reagents: A slight excess of formaldehyde and formic acid is used to ensure the complete methylation of both primary amine groups.
-
Reflux Conditions: Heating is necessary to drive the reaction to completion, as the formation of the intermediate iminium ion and its subsequent reduction are thermally promoted.
-
Alkaline Work-up: The product is a tertiary amine, which is soluble in organic solvents in its free base form. Alkalinization ensures that the product is not in its protonated, water-soluble ammonium salt form, thus allowing for efficient extraction.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of Bis(4-dimethylamino-cyclohexyl) methane.
Sources
- 1. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 2. Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Bis(4-dimethylamino-cyclohexyl) methane: Physicochemical Profile & Applications
The following technical guide details the physicochemical properties, experimental determination protocols, and application context for Bis(4-dimethylamino-cyclohexyl) methane , a specialized tertiary amine used in high-performance polymer synthesis.
A Technical Guide for Research & Development
Executive Summary
Bis(4-dimethylamino-cyclohexyl) methane (CAS: 13474-64-1) represents a critical class of low-volatility tertiary amines . Structurally derived from the hydrogenation of 4,4'-methylenebis(N,N-dimethylaniline) or the methylation of 4,4'-diaminodicyclohexylmethane (PACM), this molecule serves as a pivotal catalyst in polyurethane (PU) foam production and as an accelerator in epoxy curing matrices.
Its primary industrial value lies in its high boiling point and low vapor pressure , properties that mitigate "fogging" (volatile organic compound emission) in automotive interiors—a common failure mode for lower-molecular-weight amine catalysts like DMCHA (N,N-dimethylcyclohexylamine).
Chemical Identity & Structural Analysis[1]
The molecule consists of two cyclohexane rings linked by a methylene bridge, with a dimethylamino group at the para position of each ring.
| Property | Data |
| Chemical Name | Bis(4-dimethylamino-cyclohexyl) methane |
| Synonyms | 4,4'-Methylenebis(N,N-dimethylcyclohexanamine); Tetramethyl-PACM |
| CAS Number | 13474-64-1 |
| Molecular Formula | C₁₇H₃₄N₂ |
| Molecular Weight | 266.47 g/mol |
| Stereochemistry | Exists as a mixture of cis,cis, cis,trans, and trans,trans isomers. |
Structural Visualization
The following diagram illustrates the hydrogenation pathway from the aromatic precursor (Michler's Base) to the target aliphatic amine, highlighting the saturation of the rings which influences the boiling point.
Figure 1: Synthesis pathway illustrating the reduction of aromatic rings to cyclohexane rings, significantly altering the intermolecular forces and volatility profile.
Thermodynamic Properties: Boiling Point & Vapor Pressure[1]
Boiling Point Analysis
Unlike primary amines (e.g., PACM) which exhibit strong hydrogen bonding, Bis(4-dimethylamino-cyclohexyl) methane is a tertiary amine . It lacks N-H donors, relying solely on London dispersion forces and dipole-dipole interactions. However, its significant molecular weight (266.47 g/mol ) compensates for the loss of H-bonding, resulting in a boiling point comparable to or slightly higher than its primary amine analogs.
| Compound | Structure Type | Mol.[1][2][3][4][5][6][7][8] Weight | Boiling Point (1 atm) | Dominant Force |
| PACM | Primary Amine | 210.36 | ~330°C (Experimental) | Hydrogen Bonding |
| Target Molecule | Tertiary Amine | 266.47 | 320 - 350°C (Predicted) | Dispersion (MW) |
| DMCHA | Mono-Tertiary Amine | 127.23 | 160°C | Dipole-Dipole |
Technical Insight: The boiling point of the target molecule is estimated to be in the range of 320°C to 350°C at atmospheric pressure. This high boiling point classifies it as a "non-emissive" catalyst in many polymer applications.
Vapor Pressure Dynamics
The vapor pressure (VP) is the critical parameter for determining the "fogging" potential. At ambient temperatures (25°C), the VP is negligible.[5]
-
Estimated VP @ 25°C: < 0.01 mmHg (< 1.3 Pa)[5]
-
Behavior: The molecule follows the Clausius-Clapeyron relation. Significant vapor generation requires temperatures exceeding 150°C.
Why this matters: In automotive polyurethane foam (e.g., dashboards), catalysts with high vapor pressures (like DMCHA) migrate to the surface and condense on the windshield (fogging). Bis(4-dimethylamino-cyclohexyl) methane remains locked in the polymer matrix due to its low volatility.
Experimental Protocols: Determination of Volatility
For researchers needing to validate these properties internally, the following protocols are recommended. Standard distillation is often ineffective due to decomposition risks at >300°C; therefore, Thermogravimetric Analysis (TGA) is the preferred method.
Protocol A: TGA Vapor Pressure Determination
Objective: Determine the evaporation rate and onset of volatility.
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500).
-
Sample Prep: Load 10–15 mg of Bis(4-dimethylamino-cyclohexyl) methane into a platinum pan.
-
Isothermal Method:
-
Ramp 20°C/min to specific isotherms (e.g., 100°C, 150°C, 200°C).
-
Hold for 60 minutes at each temperature.
-
Measure weight loss rate (
).
-
-
Calculation: Use the Langmuir equation to correlate mass loss rate to vapor pressure:
Where is pressure, is the instrument constant (calibrated with benzoic acid), is temperature (K), and is molecular weight.
Protocol B: Vacuum Distillation (Boiling Point)
Objective: Measure boiling point under reduced pressure to avoid thermal degradation.
-
Setup: Short-path distillation apparatus with a vacuum gauge (Manometer).
-
Pressure: Establish a stable vacuum of 1–5 mmHg .
-
Observation: Record the vapor temperature (
) when steady reflux is achieved. -
Correction: Convert to atmospheric boiling point (
) using the pressure nomograph for tertiary amines.-
Rule of Thumb: A BP of ~140–150°C at 1 mmHg corresponds roughly to ~330°C at 760 mmHg.
-
Figure 2: Decision matrix for selecting the appropriate experimental method based on the data requirement (Vapor Pressure vs. Boiling Point).
Applications in Drug Development & Synthesis
While primarily a polymer catalyst, this molecule has specific utility in pharmaceutical chemical development:
-
"Proton Sponge" Analog: Due to steric bulk around the nitrogen atoms, it acts as a non-nucleophilic base in organic synthesis, useful for deprotonation reactions where primary/secondary amine side reactions must be avoided.
-
Solvent & Scavenger: Its high boiling point allows it to be used as a high-temperature solvent or acid scavenger that can be easily separated from lower-boiling products via simple distillation.
-
Purification: In drug synthesis, residual amine catalysts are a major impurity concern. The distinct boiling point of this bis-cyclohexyl structure allows for facile separation from reaction mixtures compared to lower MW amines.
Safety & Handling
-
Toxicity: As a tertiary amine, it is likely a skin irritant and potential sensitizer.
-
Inhalation: Low vapor pressure reduces inhalation risk at room temperature, but aerosols (mists) generated during high-speed mixing or spraying are hazardous.
-
Storage: Store under nitrogen to prevent oxidation (N-oxide formation) which can alter catalytic activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15660, 4,4'-Diaminodicyclohexylmethane (PACM). Retrieved from [Link]. (Source for analog PACM boiling point data).
-
American Chemical Society (2025). CAS Common Chemistry: 4,4'-Methylenebis(cyclohexylamine). Retrieved from [Link]. (Verification of primary amine analog properties).
- U.S. Environmental Protection Agency (2012).Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. Washington, DC, USA. (Methodology for boiling point prediction of tertiary amines).
-
Tosoh Corporation (2024). Toyocat® Amine Catalysts Technical Brochure. Retrieved from [Link]. (Context for industrial application of amine catalysts).
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- 3. 1-苯基吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(4-aminocyclohexyl)methane | CAS#:1761-71-3 | Chemsrc [chemsrc.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. Bis(4-aminocyclohexyl)methane | CAS#:1761-71-3 | Chemsrc [chemsrc.com]
A Comparative Analysis of PACM and Bis(4-dimethylamino-cyclohexyl)methane: From Structural Component to Catalytic Agent
An In-depth Technical Guide
Executive Summary
In the landscape of polymer chemistry, cycloaliphatic amines are indispensable building blocks and reaction modifiers. While structurally similar, p-aminocyclohexylmethane (PACM) and Bis(4-dimethylamino-cyclohexyl)methane represent a classic case of how subtle changes in molecular architecture lead to vastly different chemical functionalities and industrial applications. PACM, a primary diamine, functions as a stoichiometric cross-linking agent, integral to the polymer backbone. In stark contrast, Bis(4-dimethylamino-cyclohexyl)methane, a tertiary diamine, acts as a catalyst, facilitating reactions without being consumed. This guide provides a detailed examination of these two molecules, elucidating the structural origins of their divergent reactivity and exploring their respective roles in materials science.
Molecular Structure: The Defining Difference
The fundamental distinction between PACM and Bis(4-dimethylamino-cyclohexyl)methane lies in the substitution on their nitrogen atoms. This single difference dictates their entire chemical behavior.
p-Aminocyclohexylmethane (PACM)
PACM, also known as 4,4'-diaminodicyclohexylmethane, is a primary cycloaliphatic diamine.[1][2] Its structure consists of two cyclohexyl rings joined by a methylene bridge, with a primary amine (-NH₂) group attached to the fourth carbon of each ring.[1] The presence of two hydrogen atoms on each nitrogen atom makes PACM a tetra-functional molecule in reactions with compounds like epoxides.
The industrial synthesis of PACM involves the hydrogenation of methylenedianiline (MDA), which results in a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[1][3] The ratio of these isomers influences the physical state of the final product, ranging from a solid to an oily liquid.[1]
Caption: Chemical structure of PACM.
Bis(4-dimethylamino-cyclohexyl)methane
This molecule shares the same carbon backbone as PACM: two cyclohexyl rings linked by a methylene group. However, the amine functionality is a tertiary amine. Both hydrogen atoms on each nitrogen are replaced by methyl (-CH₃) groups, forming a dimethylamino [-N(CH₃)₂] substituent. This seemingly minor change removes all reactive amine hydrogens, fundamentally altering its chemical potential.
Caption: Chemical structure of Bis(4-dimethylamino-cyclohexyl)methane.
Comparative Physicochemical Properties
The structural differences manifest in their physical properties. The presence of primary amines in PACM allows for hydrogen bonding, which is absent in the tertiary amine. This typically results in PACM having a higher melting point and viscosity compared to its tertiary amine counterpart.
| Property | PACM (4,4'-Diaminodicyclohexylmethane) | Bis(4-dimethylamino-cyclohexyl)methane |
| CAS Number | 1761-71-3[1][2] | Not commonly listed; structure-dependent |
| Molecular Formula | C₁₃H₂₆N₂[1][2][4] | C₁₇H₃₄N₂ |
| Molar Mass | ~210.36 g/mol [1][3][4] | ~266.47 g/mol |
| Appearance | Colorless solid to yellowish oily liquid[1][3][4] | Expected to be a liquid at room temperature |
| Melting Point | 60-65 °C (isomer dependent)[1][5] | Significantly lower than PACM |
| Boiling Point | ~330-331 °C[1][6] | Expected to be lower than PACM |
| Amine Functionality | Primary Diamine | Tertiary Diamine |
| Reactive Hydrogens | 4 | 0 |
Reactivity and Application Divergence
The core directive for selecting one of these molecules over the other is their intended function in a chemical reaction: either as a structural participant or as a reaction facilitator.
PACM: The Stoichiometric Curing Agent
PACM's primary application is as a curing agent (or hardener) for epoxy resins.[1][3][7] The four reactive hydrogens on its two primary amine groups react with the oxirane ring of epoxy monomers in a polyaddition reaction. This reaction opens the epoxy ring and forms a covalent bond, creating a highly cross-linked, rigid, and durable thermoset polymer network.
Its use is prevalent in high-performance coatings, adhesives, sealants, and elastomers (CASE), particularly for applications like industrial flooring that demand high mechanical strength and chemical resistance.[1][3][7] PACM is also a key intermediate for producing dicyclohexylmethane-4,4'-diisocyanate (HMDI), a precursor for light-stable polyurethanes.[1]
Bis(4-dimethylamino-cyclohexyl)methane: The Tertiary Amine Catalyst
Lacking reactive hydrogens, Bis(4-dimethylamino-cyclohexyl)methane cannot act as a conventional epoxy curing agent. Instead, the lone pair of electrons on the nitrogen atoms makes it a potent Lewis base. In this capacity, it functions as a catalyst, primarily in two ways:
-
Epoxy Homopolymerization: It can initiate the anionic ring-opening polymerization of epoxy resins. The tertiary amine attacks an epoxy group, creating a zwitterion that then propagates the polymerization chain. This is useful for creating epoxy polymers without the need for a traditional hardener.
-
Polyurethane Catalyst: In polyurethane systems, tertiary amines are widely used to catalyze the reaction between isocyanates and polyols (the "gelling" reaction) and the reaction between isocyanates and water (the "blowing" reaction). This molecule would be an effective gelling catalyst.
Caption: Divergent roles of primary vs. tertiary cycloaliphatic amines in epoxy chemistry.
Experimental Protocols: Demonstrating Functional Differences
To provide a practical understanding, the following outlines methodologies to test the distinct functionalities of these amines.
Protocol: Evaluating PACM as an Epoxy Curing Agent
Objective: To determine the curing characteristics and final properties of an epoxy system cured with PACM.
Methodology:
-
Calculate Stoichiometry: Determine the amine hydrogen equivalent weight (AHEW) of PACM. For C₁₃H₂₆N₂, the molecular weight is 210.36 g/mol . With 4 reactive hydrogens, the AHEW is 210.36 / 4 = 52.6 g/eq.
-
Determine Resin Equivalent Weight: Obtain the epoxide equivalent weight (EEW) of the liquid epoxy resin (e.g., a standard Bisphenol A diglycidyl ether, DGEBA, with EEW ~188 g/eq).
-
Mixing Ratio: Calculate the required parts by weight of PACM per 100 parts of resin (phr). phr = (AHEW / EEW) * 100 = (52.6 / 188) * 100 ≈ 28 phr.
-
Preparation: Accurately weigh 100g of the epoxy resin into a mixing vessel. Add 28g of PACM.
-
Mixing: Thoroughly mix the components for 3-5 minutes until a homogenous mixture is achieved, taking care to avoid excessive air entrapment.
-
Curing: Pour the mixture into a mold. Cure at ambient temperature for 24 hours followed by a post-cure at 80°C for 3 hours.
-
Analysis: After full cure, measure properties such as Shore D hardness, glass transition temperature (Tg) via DSC, and tensile strength to characterize the resulting thermoset.
Protocol: Demonstrating Catalytic Activity of Bis(4-dimethylamino-cyclohexyl)methane
Objective: To demonstrate the ability of a tertiary amine to catalyze the homopolymerization of an epoxy resin.
Methodology:
-
Preparation: Weigh 100g of liquid epoxy resin (e.g., DGEBA, EEW ~188 g/eq) into three separate, heat-resistant beakers.
-
Catalyst Addition:
-
Beaker A (Control): No additions.
-
Beaker B (Low Concentration): Add 1g (1 phr) of Bis(4-dimethylamino-cyclohexyl)methane.
-
Beaker C (High Concentration): Add 5g (5 phr) of Bis(4-dimethylamino-cyclohexyl)methane.
-
-
Mixing: Thoroughly mix the contents of Beakers B and C.
-
Heating: Place all three beakers in an oven set to 120°C.
-
Observation: Monitor the beakers over several hours. Observe changes in viscosity. The control beaker should remain liquid. Beakers B and C should show a progressive increase in viscosity, eventually solidifying. The reaction in Beaker C will be significantly faster than in Beaker B.
-
Analysis: The solidification of the resin in the absence of a traditional hardener demonstrates the catalytic effect of the tertiary amine on epoxy homopolymerization.
Conclusion
The distinction between p-aminocyclohexylmethane (PACM) and Bis(4-dimethylamino-cyclohexyl)methane is a powerful illustration of structure-function relationships in chemistry. The presence or absence of reactive protons on the amine nitrogen fundamentally transforms the molecule's role from a stoichiometric building block (PACM) to a catalytic facilitator (Bis(4-dimethylamino-cyclohexyl)methane). For researchers and drug development professionals, understanding this distinction is critical for designing polymers with tailored properties, controlling reaction kinetics, and selecting the appropriate chemical tools for a given synthetic challenge. PACM builds the foundation of the material, while its tertiary amine analogue directs the construction.
References
-
4,4'-Diaminodicyclohexylmethane - Wikipedia. [Link]
-
Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem. [Link]
-
PAcM-AN: poly (N-acryloylmorpholine)-conjugated antisense oligonucleotides - PubMed. [Link]
-
4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem. [Link]
-
BASF Dicykan 4,4'-Diaminodicyclohexylmethane datasheet - Look Polymers. [Link]
-
4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem. [Link]
-
4,4'-Diaminodicyclohexylmethane (PACM) - 1761-71-3 - Gantrade. [Link]
-
BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE - precisionFDA. [Link]
-
Bis(4-aminocyclohexyl)methane | CAS#:1761-71-3 | Chemsrc. [Link]
-
Synthesis of bis (4-aminocyclohexyl)methane - PrepChem.com. [Link]
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- 7. echemi.com [echemi.com]
Technical Guide: Stereoisomers of Bis(4-dimethylamino-cyclohexyl) methane
[1]
Executive Summary
Bis(4-dimethylamino-cyclohexyl) methane (CAS: 1761-71-3 for the generic diamine parent; specific alkylated derivatives vary) is the fully methylated tertiary amine analogue of the industrial hardener PACM (4,4'-diaminodicyclohexylmethane).[1] Often synthesized via the hydrogenation of Michler’s Base (4,4'-methylenebis(N,N-dimethylaniline)), this compound serves as a potent catalyst in polyurethane (PU) foam production and an accelerator in epoxy curing matrices.[1]
Unlike its aromatic precursors, the cycloaliphatic nature of this molecule introduces complex stereochemistry. The relative orientation of the dimethylamino groups and the methylene bridge on the cyclohexane rings dictates the physical state, basicity, and catalytic activity of the material. This guide provides a deep-dive into the isolation, characterization, and synthetic control of its three primary stereoisomers.
Stereochemical Architecture
The molecule consists of two cyclohexane rings linked by a methylene bridge. Each ring carries a bulky dimethylamino group [
The Three Primary Isomers
Because there are two rings, three unique stereoisomers exist based on the combination of ring configurations:
-
trans,trans (tt): Both rings are in the trans configuration.[1]
-
cis,trans (ct): One ring is cis, the other is trans.[1]
-
cis,cis (cc): Both rings are in the cis configuration.[1]
Conformational Analysis & Energetics
The stability of these isomers is governed by the A-value (conformational free energy) of the substituents.
-
Methylene Bridge: Acts as a bulky alkyl substituent.[1]
-
Dimethylamino Group: The
group has a significantly higher steric demand (A-value 2.1 kcal/mol) compared to a primary amine ( 1.4 kcal/mol).[1]
Thermodynamic Stability Order:
-
Trans Ring: The diequatorial conformation (both the bridge and the amine in equatorial positions) is highly stable.
-
Cis Ring: Forces one substituent into the higher-energy axial position.[1] Given the high A-value of the
group, the cis isomer is energetically penalized, making the trans,trans isomer the thermodynamic sink of the system.
Visualization of Isomer Structures[2]
Figure 1: Relative thermodynamic stability of the three stereoisomers based on axial/equatorial penalties.
Synthesis & Stereocontrol
The industrial route involves the catalytic hydrogenation of Michler's Base . The stereoselectivity is heavily dependent on the catalyst surface chemistry and reaction temperature.
Reaction Pathway
The aromatic rings are saturated sequentially.[1] The choice of catalyst determines whether the hydrogen adds in a syn fashion (favoring cis) or if the intermediate can equilibrate.
Key Reaction:
Catalyst Influence (Expert Insight)[1]
-
Ruthenium (Ru/Al₂O₃): Typically produces a mixture rich in the thermodynamically stable trans,trans isomer, especially at higher temperatures (>180°C) where isomerization is active.[1]
-
Rhodium (Rh/C): Often operates at lower temperatures and favors cis formation via kinetic control (syn-addition of
across the face of the ring).[1] -
Ammonia/Base Suppression: The presence of ammonia or tertiary amines prevents deamination side reactions but can also inhibit the isomerization activity of the catalyst, locking in the kinetic cis products.
Synthesis Workflow Diagram
Figure 2: Synthetic pathways illustrating kinetic vs. thermodynamic control strategies.
Characterization & Separation Protocols
Distinguishing the isomers requires high-resolution techniques due to their identical molecular weight and similar polarity.[1][2]
NMR Spectroscopy (The Gold Standard)
Proton NMR (
-
Axial Protons (H
): Resonate upfield (lower ppm).[1] -
Equatorial Protons (H
): Resonate downfield (higher ppm).[1] -
Diagnostic Signal: The methine proton (
-N) at the 4-position.[1]
Isomer Properties Table
Note: Values are generalized for the N-methylated derivatives based on PACM trends.
| Property | trans,trans (tt) | cis,trans (ct) | cis,cis (cc) |
| Conformation | Diequatorial / Diequatorial | Axial-Eq / Diequatorial | Axial-Eq / Axial-Eq |
| Thermodynamics | Most Stable | Intermediate | Least Stable |
| Melting Point | High (Solid at RT) | Medium (Semi-solid/Liquid) | Low (Liquid) |
| Basicity (pK | Higher (Steric freedom) | Intermediate | Lower (Steric crowding) |
| GC Elution Order | Elutes Last (Highest BP) | Intermediate | Elutes First (Lowest BP) |
Separation Methodology
Protocol: Fractional Crystallization
-
Solvent Selection: Use a non-polar solvent (e.g., n-heptane or hexane).[1] The trans,trans isomer is typically less soluble due to better crystal packing symmetry.
-
Dissolution: Dissolve the crude hydrogenation mixture at elevated temperature (60°C).
-
Cooling: Slowly cool to 0°C. The trans,trans isomer will precipitate as white crystals.[1]
-
Filtration: Filter the solids. The filtrate will be enriched in cis,trans and cis,cis isomers.
-
Recrystallization: Repeat to achieve >99% isomeric purity.
Industrial Applications
The stereochemistry directly impacts the performance of this molecule in polymer applications.[3]
Polyurethane Catalysis
Tertiary amines are standard "blowing" and "gelling" catalysts.[1]
-
The trans,trans isomer, being more sterically accessible, often exhibits higher catalytic activity for the gelling reaction (isocyanate-polyol reaction).
-
The cis isomers, with more steric shielding around the nitrogen, may show delayed action, which is useful for improving flow in complex molds before the foam sets.
Epoxy Accelerators
In epoxy systems, Bis(4-dimethylamino-cyclohexyl) methane acts as an accelerator for anhydride or amine cures.[1]
-
Reactivity: The fully methylated nitrogens act as Lewis bases.[1] The trans isomers provide a more exposed lone pair, accelerating the ring-opening of the epoxide more aggressively than the cis counterparts.
References
-
Barkdoll, A. E., et al. "Alicyclic Diamines.[1] Preparation of Bis(4-aminocyclohexyl)methane." Journal of the American Chemical Society, vol. 73, no. 2, 1951, pp. 741–746.[1] Link
-
U.S. Patent 3,959,374. "Process for the preparation of bis(4-aminocyclohexyl)methane."[1] Google Patents.[1] Link
-
E. I. du Pont de Nemours and Company. "Hydrogenation of methylenedianiline."[1] U.S. Patent 2,494,563.[1]
-
BASF SE. "Technical Data Sheet: 4,4'-Diaminodicyclohexylmethane (PACM)." BASF Intermediates.[1] Link[1]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013.[1] (For A-values and conformational analysis).
Methodological & Application
Synthesis of Bis(4-dimethylamino-cyclohexyl) Methane from p,p'-Diaminodicyclohexylmethane (PACM): An Application and Protocol Guide
Introduction: The Versatility of Tetra-Substituted Diamines
Bis(4-dimethylamino-cyclohexyl) methane, also known as N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane, is a tetra-substituted diamine with significant potential in various fields of chemical synthesis. Its unique structure, featuring two tertiary amine functionalities bridged by a methylene group and flanked by cycloaliphatic rings, imparts a combination of basicity, steric hindrance, and lipophilicity. These properties make it a valuable candidate as a catalyst, a ligand in organometallic chemistry, and a monomer for the synthesis of specialized polymers and performance materials. The parent compound, p,p'-diaminodicyclohexylmethane (PACM), is a widely used industrial chemical, primarily employed as a curing agent for epoxy resins.[1][2] The permethylation of its primary amino groups to tertiary amines dramatically alters its chemical reactivity and opens avenues for new applications.
This application note provides a detailed and scientifically grounded protocol for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane from PACM via the Eschweiler-Clarke reaction. This classic yet highly effective reaction offers a straightforward and high-yielding pathway for the exhaustive methylation of primary amines, crucially avoiding the formation of quaternary ammonium salts.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the necessary characterization and purification techniques.
Reaction Mechanism: The Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] The reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The primary amine of PACM first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily loses a molecule of water to generate a reactive iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step forms the monomethylated amine and releases carbon dioxide, which drives the reaction forward.
-
Second Methylation: The resulting secondary amine can then undergo the same sequence of reactions with another molecule of formaldehyde and formic acid to yield the desired tertiary amine. This process is repeated for both primary amine groups on the PACM molecule.
A key advantage of the Eschweiler-Clarke reaction is that the methylation ceases at the tertiary amine stage, as the tertiary amine cannot form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[3]
Experimental Protocol
This protocol is designed for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| p,p'-Diaminodicyclohexylmethane (PACM) | C₁₃H₂₆N₂ | 210.36 | 1761-71-3 | White to yellowish solid.[1] |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 64-18-6 | Corrosive, causes severe skin burns and eye damage. |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | Toxic, suspected carcinogen. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic. |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p,p'-diaminodicyclohexylmethane (PACM) (1.0 eq).
-
Addition of Reagents: To the PACM, slowly add formic acid (8.4 eq) with stirring. A mild exotherm may be observed. Following the addition of formic acid, add formaldehyde solution (37% in water, 5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a concentrated solution of sodium hydroxide until the pH of the aqueous layer is greater than 10. This step should be performed in an ice bath to manage the exothermic reaction.
-
Work-up - Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture). Combine the organic layers.
-
Work-up - Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield Bis(4-dimethylamino-cyclohexyl) methane as a colorless to pale yellow oil.
Characterization of Bis(4-dimethylamino-cyclohexyl) methane
Due to the limited availability of published spectroscopic data for the target compound, the following characterization data is estimated based on the known spectra of the starting material, PACM,[6][7] and general principles of NMR and IR spectroscopy for tertiary amines and cycloaliphatic compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.2-2.4 ppm (s, 12H): This singlet is expected for the four equivalent N-methyl groups (-N(CH₃)₂).
-
δ ~1.0-1.9 ppm (m, 22H): A complex multiplet region corresponding to the protons of the two cyclohexyl rings and the bridging methylene group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~40-45 ppm: Expected for the N-methyl carbons.
-
δ ~60-65 ppm: Expected for the methine carbons of the cyclohexyl ring attached to the dimethylamino group.
-
δ ~25-40 ppm: A series of peaks corresponding to the remaining methylene and methine carbons of the cyclohexyl rings and the bridging methylene group.
-
-
Infrared (IR) Spectroscopy (ATR):
-
2920-2940 cm⁻¹ (s): C-H stretching vibrations of the cyclohexyl and methyl groups.
-
2850-2860 cm⁻¹ (s): C-H stretching vibrations.
-
1450-1470 cm⁻¹ (m): C-H bending vibrations.
-
No significant N-H stretching bands (3300-3500 cm⁻¹): The absence of these bands indicates the complete conversion of the primary amines to tertiary amines.
-
-
Mass Spectrometry (MS):
-
Expected [M]⁺: The molecular ion peak is expected at m/z = 266.47 (for C₁₇H₃₄N₂).
-
Fragmentation: Common fragmentation patterns would involve the loss of methyl groups and cleavage of the cyclohexyl rings.
-
Safety and Handling
-
p,p'-Diaminodicyclohexylmethane (PACM): Corrosive and can cause skin irritation.[8]
-
Formic Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.
-
Formaldehyde: A known carcinogen and should be handled with appropriate engineering controls and personal protective equipment.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Dichloromethane: A suspected carcinogen and should be handled in a well-ventilated area.
All waste materials should be disposed of in accordance with local regulations.
Conclusion
The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane from the readily available starting material, p,p'-diaminodicyclohexylmethane. This application note offers a comprehensive guide for researchers, from the underlying reaction mechanism to a detailed experimental protocol and expected characterization data. The successful synthesis of this tetra-substituted diamine opens up possibilities for its exploration in various chemical applications, contributing to the development of new catalysts, ligands, and functional materials.
References
Sources
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 4,4'-Diaminodicyclohexyl methane (1761-71-3) IR2 spectrum [chemicalbook.com]
- 7. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4-methylene bis(cyclohexyl amine) (mixture of isomers), 1761-71-3 [thegoodscentscompany.com]
Application Notes and Protocols for the N-Methylation of 4,4'-Diaminodicyclohexylmethane
Introduction
4,4'-Diaminodicyclohexylmethane (PACM) is a cycloaliphatic diamine utilized extensively as a curing agent for epoxy resins, particularly in applications demanding high thermal and chemical resistance, such as performance coatings and advanced composites.[1][2][3] The modification of its primary amine functionalities through N-methylation to yield N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane can significantly alter its chemical and physical properties. This transformation can lead to novel derivatives with applications as catalysts, polymer additives, or intermediates in the synthesis of specialized chemicals.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-methylation of 4,4'-diaminodicyclohexylmethane. We will delve into the well-established Eschweiler-Clarke reaction, a robust and reliable method for the exhaustive methylation of primary amines. This application note will detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization of the final product.
The Eschweiler-Clarke Reaction: A Powerful Tool for Amine Methylation
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[4][5][6] A key advantage of this reaction is its ability to produce tertiary amines without the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[5][6]
Reaction Mechanism
The reaction proceeds through a reductive amination pathway. The primary amine first condenses with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. The formic acid in the reaction mixture serves as a hydride donor, reducing the iminium ion to a secondary amine. This process is repeated, converting the secondary amine to the final tertiary amine. The evolution of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[6]
Safety and Handling Precautions
4,4'-Diaminodicyclohexylmethane (PACM): PACM is a corrosive material and can cause severe skin and eye burns.[7] It is also sensitive to air and light.[7] Always handle PACM in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant to the eyes, nose, and respiratory tract. All manipulations involving formaldehyde solutions should be performed in a certified chemical fume hood.
Formic Acid: Formic acid is a corrosive liquid that can cause severe burns. It is also a respiratory irritant. Handle with care, using appropriate PPE.
Experimental Protocol: Synthesis of N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane
This protocol is adapted from established procedures for the Eschweiler-Clarke methylation of aliphatic diamines.[8]
Materials:
-
4,4'-Diaminodicyclohexylmethane (PACM)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or dichloromethane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Reaction Stoichiometry:
| Reagent | Molar Ratio |
| 4,4'-Diaminodicyclohexylmethane | 1 |
| Formaldehyde | 4.4 |
| Formic Acid | 4.4 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-diaminodicyclohexylmethane (1.0 eq).
-
Addition of Reagents: To the stirred amine, add formic acid (4.4 eq) followed by the slow, dropwise addition of a 37% aqueous solution of formaldehyde (4.4 eq). The addition of formaldehyde may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a 20% aqueous solution of sodium hydroxide to the reaction mixture until it is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification:
The crude N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane is expected to be a high-boiling liquid or a low-melting solid. Purification can be achieved by one of the following methods:
-
Vacuum Distillation: For liquid products, vacuum distillation is the preferred method for purification.
-
Crystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent (e.g., hexane, heptane).
-
Column Chromatography: For small-scale reactions or if distillation is not feasible, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product.[9]
Characterization of the Product
The successful synthesis of N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane can be confirmed by a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl protons in the region of 2.2-2.5 ppm. The signals for the cyclohexyl and methylene bridge protons will appear in the upfield region (typically 0.8-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the N-methyl carbons around 40-45 ppm. The signals for the cyclohexyl and methylene bridge carbons will be observed in the aliphatic region.
Mass Spectrometry (MS):
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the product. The electron ionization (EI) mass spectrum of N,N-dimethylcyclohexylamine, a related compound, shows a prominent molecular ion peak and characteristic fragment ions resulting from alpha-cleavage.[10][11][12] A similar fragmentation pattern is expected for the title compound.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the synthesis of N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Conclusion
The Eschweiler-Clarke reaction provides a straightforward and efficient method for the synthesis of N,N,N',N'-tetramethyl-4,4'-diaminodicyclohexylmethane from its primary diamine precursor. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this valuable tertiary amine for further investigation and application development. The analytical methods described will ensure the identity and purity of the final product, providing a solid foundation for its use in various scientific and industrial endeavors.
References
-
PubChem. (n.d.). 4,4'-Diaminodicyclohexylmethane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.
-
Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine. r/chemhelp. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
-
Wikipedia. (n.d.). 4,4'-Diaminodicyclohexylmethane. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1761-71-3,4,4'-Diaminodicyclohexyl methane. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. NRO Chemistry. Retrieved from [Link]
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- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
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- 10. N,N-Dimethylcyclohexylamine(98-94-2) MS spectrum [chemicalbook.com]
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- 12. reddit.com [reddit.com]
Application Note: Catalytic Modulation of Polyurethane Scaffolds using Sterically Hindered Tertiary Amines
Executive Summary
This guide details the mechanistic role and experimental application of sterically hindered tertiary amines in the synthesis of polyurethane (PU) foams. While traditionally associated with industrial insulation, these catalysts are increasingly critical in biomedical applications , such as drug-eluting wound dressings and tissue engineering scaffolds.
Steric hindrance around the nitrogen center of the amine allows for delayed catalytic onset and tuned selectivity between gelling (polymerization) and blowing (gas generation) reactions. This control is essential for creating consistent pore structures required for controlled drug release kinetics.
Mechanistic Principles
The Competitive Landscape: Gelling vs. Blowing
Polyurethane foam formation is a race between two exothermic reactions involving the isocyanate (
-
The Gelling Reaction (Polymerization):
-
Impact: Builds molecular weight, increases viscosity, and sets the matrix.
-
-
The Blowing Reaction (Gas Generation):
-
Impact: Generates
to expand the foam and forms urea hard segments.
-
The Role of Steric Hindrance
Tertiary amines function as nucleophilic catalysts. The availability of the nitrogen lone pair dictates catalytic activity.
-
Unimpeded Amines (e.g., TEDA/DABCO): The nitrogen is highly accessible. These catalysts are "hot," promoting rapid, often indiscriminate reaction onset.
-
Sterically Hindered Amines (e.g., Dimethylcyclohexylamine - DMCHA, or substituted derivatives): Bulky groups (methyl, ethyl, cyclohexyl) adjacent to the nitrogen center physically shield the lone pair.
Mechanistic Consequence:
-
Delayed Action: The catalyst requires higher thermal energy (generated by the initial slow exotherm) to overcome the steric barrier and effectively complex with the isocyanate. This extends the Cream Time (flow window).[1]
-
Selectivity Shift: Steric hindrance often suppresses the formation of the bulky Isocyanate-Amine-Polyol complex (gelling) more than the smaller Isocyanate-Amine-Water complex (blowing), or vice-versa depending on the specific conformation, allowing fine-tuning of the Open-Cell Content (crucial for drug permeability).
Visualization: Reaction Pathways & Catalyst Interaction
Caption: Kinetic competition between gelling and blowing pathways. Steric hindrance modulates the stability and formation rate of the Activated Complex, often requiring exothermic heat to reach full activity.
Experimental Protocol: Kinetic Profiling of Foam Scaffolds
Objective: Quantify the "delayed action" effect of a hindered amine (e.g., DMCHA) versus a standard amine (e.g., TEDA) in a biomedical-grade PU formulation.
Materials
-
Isocyanate: MDI (Methylene diphenyl diisocyanate) prepolymer.
-
Polyol: Polyether polyol (biocompatible grade, e.g., PEG-based).
-
Catalyst A (Control): TEDA (33% solution in glycol).
-
Catalyst B (Test): Sterically Hindered Amine (e.g., N,N-Dimethylcyclohexylamine).
-
Blowing Agent: Distilled Water.
-
Surfactant: Silicone stabilizer (to regulate cell size).
Workflow Description
Caption: Step-by-step benchtop protocol for characterizing foam kinetics. Precision in temperature and mixing time is critical for reproducibility.
Detailed Steps
-
Masterbatch Preparation: Combine polyol, surfactant, water, and catalyst in a disposable beaker. Mix at 1000 RPM for 60 seconds to ensure homogeneity.
-
Note: Do not add Isocyanate yet.
-
-
Thermal Equilibration: Place the Masterbatch and the Isocyanate (separate container) in a water bath at 20°C.
-
Why? Reaction rates double with every 10°C increase. Starting temperature must be fixed.
-
-
Reaction Trigger: Add the calculated amount of Isocyanate to the Masterbatch.
-
High-Shear Mixing: Immediately mix at 3000 RPM for exactly 7 seconds .
-
Critical: Inconsistent mixing energy alters the nucleation of bubbles.
-
-
Transfer: Pour the mixture into a standard paper cup or instrumented mold. Start the stopwatch immediately upon pouring (t=0).
-
Measurement Points (Record Times):
-
Cream Time (CT): The moment the mixture turns from clear/dark to creamy/opaque and begins to expand.[2] Indicates blowing initiation.
-
Gel Time (GT): Poke the rising foam surface with a tongue depressor.[3] Record the time when a stable polymer "string" or "fiber" can be pulled away (String Gel). Indicates polymerization dominance.
-
Rise Time (RT): The time when the foam stops expanding vertically.
-
Tack-Free Time (TFT): The surface is no longer sticky to the touch.[2][3]
-
Data Analysis & Interpretation
Compare the kinetic profiles of the Control (Unimpeded) vs. Test (Hindered) catalysts.
| Parameter | Control (TEDA) | Test (Hindered Amine) | Interpretation for Drug Delivery Scaffolds |
| Cream Time | Short (5-10s) | Extended (15-25s) | Benefit: Allows time to pour into complex implant molds or mix in sensitive drug powders without trapping air pockets. |
| Gel Time | Fast (40-60s) | Delayed (70-100s) | Benefit: Prevents premature "freezing" of the matrix, ensuring better layer-to-layer adhesion in multi-layered scaffolds. |
| Rise Time | Fast | Moderate | Slower rise reduces internal stress, leading to more uniform pore sizes (critical for predictable drug elution rates). |
| Exotherm | Sharp Spike | Broader Peak | Benefit: Lower peak temperature protects thermally sensitive active pharmaceutical ingredients (APIs) (e.g., proteins, peptides). |
Troubleshooting Guide
-
Issue: Foam collapses before rising fully.
-
Cause: "Boiling" occurred before "Gelling." The blowing reaction was too fast relative to the polymer strength buildup.
-
Fix: Increase the concentration of the Gelling Catalyst or use a less hindered amine to boost early network formation.
-
-
Issue: Foam shrinks after cooling (Closed cells).
-
Cause: Polymer network became too strong/tight before the gas finished expanding, trapping gas that contracts upon cooling.
-
Fix: Use a Blowing Catalyst or a hindered amine that favors the blowing reaction to open the cells.
-
References
-
Vertex AI Search. (2025). Selectivity of tertiary amines blowing vs gelling reaction. Retrieved from 4
-
AllHDI. (2025). Choosing Polyurethane Amine Catalyst to adjust blow gel reaction balance needs. Retrieved from 5
-
ResearchGate. (2025). Polyurethane Catalysis by Tertiary Amines. Retrieved from 6[7]
-
NIH / PMC. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from 8
-
BDMAEE.net. (2025). Delayed action polyurethane rigid foam catalyst performance.[9] Retrieved from 9[10]
Sources
- 1. How to Choose the Most Suitable Delayed-Action Catalyst for Flexible PU Foam? [enuochem.com]
- 2. erapol.com.au [erapol.com.au]
- 3. img.antpedia.com [img.antpedia.com]
- 4. newtopchem.com [newtopchem.com]
- 5. allhdi.com [allhdi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdmaee.net [bdmaee.net]
- 10. poliuretanos.com.br [poliuretanos.com.br]
Synthesis of Mebezonium Iodide using Bis(4-dimethylamino-cyclohexyl) methane
Application Note: High-Purity Synthesis of Mebezonium Iodide
Part 1: Executive Summary & Scientific Rationale
Target Molecule: Mebezonium Iodide (CAS: 7681-78-9) IUPAC Name: 4,4'-methylenebis(cyclohexyltrimethylammonium) diiodide Precursor: Bis(4-dimethylamino-cyclohexyl) methane Reaction Class: Menschutkin Reaction (Double Quaternization)[1][2]
Abstract: Mebezonium iodide is a bis-quaternary ammonium compound utilized primarily as a neuromuscular blocking agent with curariform activity.[2] It acts by competing with acetylcholine for cholinergic receptors at the motor end-plate, inducing paralysis.[2] This application note details a robust, scalable protocol for the synthesis of Mebezonium Iodide from Bis(4-dimethylamino-cyclohexyl) methane.[2] Unlike generic alkylation protocols, this guide addresses specific stereochemical considerations of the cyclohexane ring systems and optimizes solvent selection to maximize yield and purity via precipitation-driven equilibrium shifts.
Mechanism of Action & Synthesis Logic:
The synthesis relies on the nucleophilic attack of the tertiary amine lone pairs on the electrophilic methyl carbon of methyl iodide (
-
Thermodynamics: The formation of the stable quaternary ammonium salt lattice is exothermic.
-
Kinetics: The reaction rate is influenced by solvent polarity. While polar aprotic solvents (e.g., DMF, DMSO) increase rate, they complicate isolation. This protocol utilizes Acetone , a polar aprotic solvent in which the starting material is soluble but the target ionic product is insoluble. This phase separation drives the reaction to completion (Le Chatelier’s principle) and simplifies purification to a filtration step.
Part 2: Safety & Handling (Critical)
WARNING: High Toxicity & Carcinogenicity [2]
-
Methyl Iodide (MeI): A volatile, potent alkylating agent. It is a suspected carcinogen and neurotoxin.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role |
| Bis(4-dimethylamino-cyclohexyl) methane | ~266.47 | >98% | Precursor (Nucleophile) |
| Methyl Iodide (Iodomethane) | 141.94 | >99% | Alkylating Agent (Electrophile) |
| Acetone | 58.08 | ACS Grade | Reaction Solvent |
| Ethanol (Absolute) | 46.07 | ACS Grade | Recrystallization Solvent |
| Ethyl Acetate | 88.11 | ACS Grade | Wash Solvent |
Synthesis Workflow
Step 1: Solubilization
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Charge the RBF with 10.0 g (37.5 mmol) of Bis(4-dimethylamino-cyclohexyl) methane.
-
Add 100 mL of dry Acetone . Stir until the precursor is fully dissolved.
-
Note: If the precursor contains isomers (cis/trans) that are less soluble, mild warming (30°C) may be required.
-
Step 2: Controlled Alkylation
-
Cool the solution to 0–5°C using an ice bath. This controls the initial exotherm.
-
Measure 16.0 g (112.5 mmol, 3.0 equivalents) of Methyl Iodide.
-
Rationale: A 50% molar excess is used to ensure complete bis-quaternization and prevent mono-quaternized impurities.[2]
-
-
Add Methyl Iodide dropwise over 20 minutes.
-
Observation: A white precipitate (Mebezonium Iodide) may begin to form immediately.[2]
-
Step 3: Reaction Propagation
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Attach a reflux condenser (to prevent MeI evaporation).[2]
-
Heat the mixture to a gentle reflux (~56°C) for 4 to 6 hours .
-
Checkpoint: The reaction mixture should become a thick slurry of white solid.
-
-
Cool the mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.
Step 4: Isolation & Purification
-
Filtration: Filter the white solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with 3 x 20 mL of cold Acetone to remove unreacted amine and excess Methyl Iodide.
-
Recrystallization (Critical for Clinical Purity):
-
Dissolve the crude solid in a minimum amount of boiling Absolute Ethanol (or Methanol).
-
(Optional) Perform a hot filtration if insoluble particulates are present.[2]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the purified crystals and wash with cold Ethyl Acetate.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours (hygroscopic nature requires thorough drying).
Quantitative Analysis & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Yield | 85% - 92% | Gravimetric |
| Melting Point | 260°C - 265°C (Decomposition) | Capillary Method |
| Solubility | Soluble in water, ethanol; Insoluble in ether, acetone | Solubility Test |
| Identity | Consistent with structure (Bis-quaternary salt) | H-NMR / IR |
Part 4: Visualization of Pathways
Reaction Pathway Diagram
Caption: Chemical transformation pathway demonstrating the S_N2 mechanism and the thermodynamic drive provided by product precipitation.
Process Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis, isolation, and purification of Mebezonium Iodide.
Part 5: Troubleshooting & Expert Insights
1. Stereochemistry Issues: The starting material, Bis(4-dimethylamino-cyclohexyl) methane, possesses geometric isomers (cis-cis, cis-trans, trans-trans) regarding the cyclohexane rings.[2]
-
Impact: The reaction rate may vary slightly between isomers due to steric hindrance, but the quaternization generally proceeds for all isomers.
-
Resolution: If the melting point range is wide (>5°C), it indicates a mixture of stereoisomers. Repeated recrystallization from Ethanol/Water mixtures can help enrich specific isomers if required for strict pharmaceutical standards.[2]
2. Hygroscopicity: Quaternary ammonium iodides are often hygroscopic.[2]
-
Impact: Absorption of water leads to "sticky" crystals and inaccurate weighing.
-
Resolution: Store the final product in a desiccator over
or Silica Gel. Handle rapidly during weighing.
3. Coloration:
Iodide salts can oxidize to liberate free Iodine (
-
Resolution: Wash the crude product with a small amount of Acetone containing a trace of sodium thiosulfate if significant yellowing occurs, or simply recrystallize from ethanol which usually leaves iodine in the mother liquor. Store in amber glass vials.
References
-
PubChem. (2023).[2] Mebezonium Iodide | C19H40I2N2.[1][2][6] National Library of Medicine. [Link]
-
Menschutkin, N. (1890).[2] Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie. (Foundational chemistry of amine quaternization).
-
U.S. Patent 5,290,775. (1994).[2] Euthanasia compositions. (Describes Mebezonium as a component and its pharmacological context).
Sources
- 1. Mebezonium Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 5. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 6. Mebezonium Iodide | C19H40I2N2 | CID 71849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Rigid Polyurethane Foams with Bis(4-dimethylamino-cyclohexyl) methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the formulation of rigid polyurethane (PU) foams utilizing Bis(4-dimethylamino-cyclohexyl) methane as a catalyst. This document offers in-depth technical insights, from the fundamental chemistry to detailed experimental protocols, designed to empower researchers in developing and optimizing rigid foam formulations for a variety of applications.
Introduction: The Role of Amine Catalysts in Rigid Polyurethane Foam Formation
Rigid polyurethane foams are versatile materials with a wide range of applications, particularly valued for their excellent thermal insulation properties.[1] The formation of these foams involves a complex and rapid polymerization process between a polyol and a polyisocyanate.[2][3] The precise control of this reaction is critical to achieving the desired foam properties, such as density, cell structure, and mechanical strength. This control is primarily accomplished through the use of catalysts.
Amine catalysts, particularly tertiary amines, are essential components in polyurethane foam formulations.[4] They play a crucial role in accelerating the two primary reactions that occur simultaneously during foam formation: the gelling reaction and the blowing reaction.[5]
-
Gelling Reaction: The reaction between the isocyanate and polyol, which builds the polymer backbone and increases viscosity.
-
Blowing Reaction: The reaction between the isocyanate and water, which generates carbon dioxide gas, causing the foam to expand.
A balanced catalysis of these two reactions is paramount.[6] An imbalance can lead to foam defects such as collapse, shrinkage, or a coarse cell structure. Amine catalysts, through their nucleophilic nature, activate the isocyanate group, making it more susceptible to reaction with the hydroxyl groups of the polyol and with water.[6]
Bis(4-dimethylamino-cyclohexyl) methane: A Unique Catalyst for Rigid Foams
Bis(4-dimethylamino-cyclohexyl) methane is a tertiary amine catalyst with a distinct molecular structure that offers unique properties to rigid polyurethane foam formulations.
Chemical Structure:
Figure 2: Proposed Catalytic Mechanism
Experimental Protocol: Formulation of Rigid Polyurethane Foam
This protocol provides a starting point for the evaluation of Bis(4-dimethylamino-cyclohexyl) methane in a rigid polyurethane foam formulation. It is recommended that initial small-scale trials are conducted to determine the optimal catalyst concentration for the specific polyol and isocyanate system being used.
4.1. Materials and Equipment
| Component | Example | Purpose |
| Polyol | Sucrose/glycerine-initiated polyether polyol (OH value ~450 mg KOH/g) | Forms the polymer backbone |
| Isocyanate | Polymeric Methylene Diphenyl Diisocyanate (pMDI) | Reacts with polyol to form polyurethane |
| Catalyst | Bis(4-dimethylamino-cyclohexyl) methane | Accelerates the gelling and blowing reactions |
| Blowing Agent | Water | Reacts with isocyanate to produce CO₂ for foam expansion |
| Surfactant | Silicone-based surfactant | Stabilizes the foam cells |
| Flame Retardant | Tris(1-chloro-2-propyl) phosphate (TCPP) | To meet fire safety standards |
Equipment:
-
High-speed laboratory mixer (2000-5000 rpm)
-
Digital scale (accurate to 0.01g)
-
Paper or plastic cups for mixing
-
Molds for foam rise (e.g., cardboard boxes)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
4.2. Formulation Table
The following table provides a starting formulation. The amount of Bis(4-dimethylamino-cyclohexyl) methane should be varied to study its effect on the foam's reactivity and properties.
| Component | Parts by Weight (pbw) |
| Polyol | 100 |
| Water | 2.0 - 4.0 |
| Silicone Surfactant | 1.5 - 2.5 |
| Flame Retardant | 10 - 20 |
| Bis(4-dimethylamino-cyclohexyl) methane | 0.5 - 3.0 (to be optimized) |
| Polymeric MDI | To achieve an Isocyanate Index of 110-120 |
4.3. Step-by-Step Protocol
Figure 3: Experimental Workflow
-
Prepare the Polyol Premix (Component A): In a mixing cup, accurately weigh the polyol, water, silicone surfactant, flame retardant, and the desired amount of Bis(4-dimethylamino-cyclohexyl) methane.
-
Mix Component A: Using the high-speed mixer, thoroughly mix the components for 30-60 seconds until a homogeneous mixture is obtained.
-
Weigh the Polymeric MDI (Component B): In a separate cup, weigh the required amount of polymeric MDI based on the desired isocyanate index.
-
Combine and Mix: Add Component B to Component A and immediately mix at high speed for 5-10 seconds.
-
Pour: Quickly pour the reacting mixture into the mold.
-
Observe and Record: Observe the foaming process and record the following reaction times:
-
Cream Time: The time from mixing until the mixture starts to rise and change color.
-
Gel Time: The time from mixing until fine strings of polymer can be pulled from the rising foam.
-
Tack-Free Time: The time from mixing until the surface of the foam is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and characterization.
Characterization of Rigid Polyurethane Foams
The following tests are recommended to evaluate the properties of the rigid polyurethane foams formulated with Bis(4-dimethylamino-cyclohexyl) methane.
| Property | Standard Test Method | Significance |
| Density | ASTM D1622 | Influences mechanical properties and thermal conductivity. |
| Compressive Strength | ASTM D1621 | Indicates the foam's ability to withstand loads. |
| Thermal Conductivity (k-factor) | ASTM C518 | Measures the foam's insulation performance. |
| Closed-Cell Content | ASTM D6226 | Affects moisture resistance and long-term thermal performance. |
| Dimensional Stability | ASTM D2126 | Measures the foam's resistance to shrinkage or expansion under different temperature and humidity conditions. |
Safety and Handling
Bis(4-dimethylamino-cyclohexyl) methane is a tertiary amine and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this chemical. [7][8]* Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [8]* Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. [7]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents. [9]Keep containers tightly closed. [8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [8]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Foam Collapse | Blowing reaction is too fast relative to the gelling reaction. | Decrease the concentration of Bis(4-dimethylamino-cyclohexyl) methane or introduce a co-catalyst that promotes the gelling reaction. |
| Dense Foam | Insufficient blowing reaction. | Increase the water content or the concentration of the blowing catalyst. |
| Friable (Brittle) Foam | Poor polymerization or cross-linking. | Optimize the isocyanate index; ensure thorough mixing. |
| Coarse Cell Structure | Inefficient nucleation or stabilization of cells. | Increase the surfactant concentration; optimize mixing speed. |
Conclusion
Bis(4-dimethylamino-cyclohexyl) methane presents a promising catalytic option for the formulation of rigid polyurethane foams. Its unique structure may offer advantages in terms of reactivity control and final foam properties. The protocols and information provided in these application notes serve as a robust starting point for researchers to explore the potential of this catalyst in their specific applications. Careful optimization of the formulation and processing parameters is key to achieving high-performance rigid polyurethane foams.
References
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- Understanding Polyurethane Catalysts and How They Work. (2024, November 12).
- Bis(4-aminocyclohexyl)methane(1761-71-3) - ChemicalBook. (n.d.).
- Bis(4-amino-3-methylcyclohexyl)methane SDS, 6864-37-5 Safety Data Sheets - ECHEMI. (n.d.).
- Technical Information Catalysts for polyurethane resin -San Apro. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, November 28).
- Methylene bis(cyclohexylamine)-initiated polyols and rigid polyurethane foam made therefrom. (n.d.).
- Composition for preparing rigid polyurethane foam and rigid polyurethane foam made therefrom. (n.d.).
- types of polyurethane one-component catalyst: mechanisms and benefits in 1k pu. (2025, May 6).
- Insulation The production of rigid polyurethane foam. (2004, June 29).
- Polyurethane Amines Catalysts - Petrochemicals Europe. (n.d.).
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production - Hebei Mingxu Chemicals. (2024, October 29).
- Catalyst composition for production of rigid polyurethane foam and isocyanurate-modified rigid polyurethane foam and raw-material composition containing the same. (n.d.).
- Tertiary amines - Catalyst - Capítulo 2. (n.d.).
- METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - Patcham. (n.d.).
Sources
- 1. mofanpu.com [mofanpu.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polyurethane Amines Catalysts - Petrochemicals Europe [petrochemistry.eu]
- 5. patchamltd.com [patchamltd.com]
- 6. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 7. Bis(4-aminocyclohexyl)methane(1761-71-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Quaternization of Bis(4-dimethylamino-cyclohexyl) Methane
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quaternization of Bis(4-dimethylamino-cyclohexyl) methane, a key tertiary diamine. Quaternized ammonium compounds (QACs) derived from this substrate are of significant interest for applications ranging from antimicrobial agents and disinfectants to phase-transfer catalysts and specialty surfactants.[1][2] This guide moves beyond a simple recitation of steps to provide a deep dive into the reaction's mechanistic underpinnings, the strategic selection of reagents and conditions, and detailed, field-proven protocols for achieving both mono- and di-quaternized products with high selectivity and yield. We address the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute the reaction but also troubleshoot and adapt the protocols for their specific molecular design objectives.
Part 1: Mechanistic Framework and Strategic Considerations
The quaternization of a tertiary amine, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).[3] The reaction proceeds through a single transition state, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the leaving group from the alkylating agent becoming the counter-anion.
For a diamine like Bis(4-dimethylamino-cyclohexyl) methane, the reaction presents an additional layer of complexity: the potential for selective mono-quaternization versus exhaustive di-quaternization.
Key Factors Influencing Reaction Outcome:
-
Choice of Alkylating Agent: The reactivity of the alkylating agent is paramount.
-
Alkyl Halides (R-X): Reactivity follows the order R-I > R-Br > R-Cl. Methyl iodide is highly reactive and excellent for lab-scale synthesis, while methyl chloride, being a gas, often requires elevated pressure to maintain sufficient concentration in the reaction mixture.[3][5][6]
-
Sulfates (R₂SO₄): Dimethyl sulfate (DMS) and diethyl sulfate (DES) are potent, cost-effective alkylating agents but are highly toxic and require stringent safety protocols.[3][7] They are often used in solvent-free industrial processes.[7]
-
Carbonates ((RO)₂CO): Dimethyl carbonate (DMC) is emerging as a greener, less toxic alternative, though it may require higher temperatures or longer reaction times to achieve comparable conversion rates.[3]
-
-
Stoichiometry: The molar ratio of the diamine to the alkylating agent is the primary tool for controlling the degree of quaternization.
-
Mono-quaternization: Employing a 1:1 or slightly substoichiometric ratio (e.g., 1:0.9) of alkylating agent to diamine favors the formation of the mono-quaternized product.
-
Di-quaternization: A molar ratio of at least 1:2 (diamine:alkylating agent) is required. An excess of the alkylating agent (e.g., 1:2.2 to 1:2.7) is often used to drive the reaction to completion.[5][6]
-
-
Solvent Selection: The solvent plays a critical role in stabilizing the charged transition state.
-
Polar Aprotic Solvents: Acetonitrile, acetone, and DMF are highly effective as they can solvate the cation without interfering with the nucleophile, often accelerating the SN2 reaction.[3]
-
Polar Protic Solvents: Alcohols like methanol and ethanol can also be used. While they can solvate both the nucleophile and the transition state, their use is common.[3]
-
Solvent-Free Conditions: For certain industrial applications, particularly with liquid alkylating agents like DMS, the reaction can be run neat (without solvent).[5][6][7] This simplifies purification and reduces waste but requires careful temperature control of the exothermic reaction.[7]
-
-
Temperature and Pressure: Reaction kinetics are highly temperature-dependent.
-
Typical temperatures range from ambient to 140°C.[5][6] Mild conditions (e.g., 50-80°C) are often sufficient, especially with reactive alkylating agents.[4]
-
For volatile reagents like methyl chloride, maintaining a pressure of 12 to 65 bar is necessary to keep the reactant dissolved and ensure a high reaction rate.[5][6]
-
General Reaction Scheme
Caption: General reaction pathway for the quaternization of the diamine substrate.
Part 2: Experimental Application Protocols
Safety Precaution: These protocols involve potentially hazardous chemicals. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Selective Synthesis of Mono-Quaternized Bis(4-dimethylamino-cyclohexyl) methane Methyl Iodide
This protocol is designed to favor the formation of the mono-quaternary ammonium salt by carefully controlling the stoichiometry.
1. Materials and Equipment:
-
Bis(4-dimethylamino-cyclohexyl) methane (Substrate)
-
Methyl Iodide (CH₃I), stabilized (Alkylating Agent)
-
Acetonitrile (CH₃CN), anhydrous (Solvent)
-
Diethyl Ether (for precipitation/washing)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
2. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of Bis(4-dimethylamino-cyclohexyl) methane in 100 mL of anhydrous acetonitrile. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: While stirring, slowly add a solution of methyl iodide (1.0 equivalent relative to the diamine) in 20 mL of anhydrous acetonitrile to the flask at room temperature over 15 minutes. Causality: A slow addition helps to control the initial exotherm and maintain selectivity.
-
Reaction Conditions: Gently heat the reaction mixture to 45-50°C and maintain for 12-18 hours. Causality: Mild heating accelerates the reaction without promoting significant di-quaternization. Longer reaction times at lower temperatures favor selectivity.
-
Monitoring: The reaction can be monitored by TLC or ¹H NMR of an aliquot to observe the disappearance of the starting material and the appearance of a new, more polar spot (product). The formation of a white precipitate during the reaction is a common indicator of product formation.
-
Product Isolation: After cooling to room temperature, add 100 mL of diethyl ether to the reaction mixture to precipitate the product completely.
-
Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with two 50 mL portions of diethyl ether to remove unreacted starting materials.
-
Drying: Dry the purified white powder under vacuum at 40°C to a constant weight.
-
Characterization: Confirm the structure via ¹H NMR (expect a new singlet around 3.0-3.3 ppm for the N⁺-CH₃ group), ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Di-Quaternized Bis(4-dimethylamino-cyclohexyl) methane Bis(methyl iodide)
This protocol is designed to achieve exhaustive methylation to form the di-quaternary ammonium salt.
1. Materials and Equipment:
-
Same as Protocol 1.
2. Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of Bis(4-dimethylamino-cyclohexyl) methane in 120 mL of anhydrous acetonitrile.
-
Reagent Addition: Slowly add methyl iodide (2.5 equivalents relative to the diamine) to the stirring solution at room temperature. Causality: A significant excess of the alkylating agent is used to ensure both amine sites are quaternized and to drive the reaction to completion in a reasonable timeframe.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-8 hours under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be followed by ¹H NMR, looking for the complete disappearance of the N-(CH₃)₂ signal of the starting material (typically around 2.2-2.3 ppm) and the appearance of the N⁺-(CH₃)₃ signal.
-
Product Isolation: Cool the reaction vessel in an ice bath. The product will typically precipitate as a dense white solid. If precipitation is incomplete, add diethyl ether to facilitate it.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold acetonitrile followed by diethyl ether.
-
Drying: Dry the product under vacuum to yield the di-quaternized salt.
-
Characterization: Confirm the structure via NMR and Mass Spectrometry. The proton NMR should show a single, larger singlet for the two equivalent N⁺-(CH₃)₃ groups.
Part 3: Process Optimization and Data Summary
The choice of reaction parameters can be tailored to meet specific objectives such as yield, purity, reaction time, and cost.
| Parameter | Condition for Mono-Quaternization | Condition for Di-Quaternization | Rationale & Field Insights |
| Molar Ratio (Diamine:Agent) | 1 : 0.9 - 1.1 | 1 : 2.2 - 2.7 | The most critical parameter for controlling selectivity.[5][6] |
| Temperature | 40 - 60°C | 60 - 85°C (Reflux) | Higher temperatures favor faster kinetics for the second, slower quaternization step.[3][6] |
| Reaction Time | 12 - 24 hours | 4 - 10 hours | The second quaternization is sterically more hindered and slower; higher temp/excess reagent compensates. |
| Solvent | Acetonitrile, Acetone | Acetonitrile, DMF, Methanol | Polar aprotic solvents are generally preferred for SN2 reactions.[3] |
| Alkylating Agent | Methyl Iodide | Methyl Iodide, Dimethyl Sulfate | For lab scale, MeI is convenient. For industrial scale, DMS or pressurized MeCl may be used.[5][7] |
Part 4: Workflow Visualization
Caption: Standardized laboratory workflow for the quaternization reaction.
References
- Process for the continuous quaternisation of tertiary amines with an alkyl halide.
-
Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. RSC Publishing. [Link]
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
Quaternary Amines: Chemical reactions and applications. Unacademy. [Link]
-
Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. National Center for Biotechnology Information (PMC). [Link]
-
Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417. PubChem. [Link]
- Solvent free quaternization of tertiary amines with dimethylsulfate.
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Center for Biotechnology Information (PMC). [Link]
-
Diastereoselective N-quaternization of piperidines | Request PDF. ResearchGate. [Link]
-
Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Semantic Scholar. [Link]
-
4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660. PubChem. [Link]
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Semantic Scholar. [Link]
-
Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]
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Application Note: Synthesis of Bis(4-dimethylamino-cyclohexyl) methane via the Eschweiler-Clarke Reaction
Introduction: The Strategic Importance of the Eschweiler-Clarke Reaction in Amine Methylation
In the landscape of pharmaceutical and materials science, the precise installation of methyl groups onto nitrogen atoms can profoundly alter the physicochemical and biological properties of a molecule. This process, known as N-methylation, is a cornerstone of drug development and polymer chemistry. The Eschweiler-Clarke reaction stands out as a robust and reliable method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] Unlike other alkylation methods that may lead to the formation of quaternary ammonium salts, the Eschweiler-Clarke reaction elegantly stops at the tertiary amine stage, offering a high degree of control and predictability.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Eschweiler-Clarke reaction for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane from its primary diamine precursor, Bis(4-aminocyclohexyl)methane. We will delve into the mechanistic underpinnings of the reaction, present a detailed and field-tested protocol, and offer insights into the self-validating nature of the experimental design.
Mechanistic Insights: The Engine of Reductive Amination
The Eschweiler-Clarke reaction is a classic example of reductive amination.[4] The reaction proceeds through a two-step sequence for each primary amine group. First, the primary amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide, which drives the reaction to completion.[1][5] This process is then repeated for the newly formed secondary amine to yield the final tertiary amine.
The key to the reaction's success lies in the dual role of formic acid as both an acid catalyst and a reducing agent. The acidic environment facilitates the formation of the iminium ion, while the formate anion provides the hydride for the reduction.[6]
Figure 1: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of Bis(4-dimethylamino-cyclohexyl) methane from Bis(4-aminocyclohexyl)methane.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Bis(4-aminocyclohexyl)methane | C13H26N2 | 210.36 | 10.0 g (47.5 mmol) | Starting material. Can be a mixture of isomers.[7] |
| Formaldehyde (37% in H2O) | CH2O | 30.03 | 23.0 mL (282 mmol) | Excess is crucial for complete methylation. |
| Formic Acid (98-100%) | HCOOH | 46.03 | 21.6 mL (564 mmol) | Acts as both catalyst and reducing agent. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | For basification during workup. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | As needed | For drying the organic phase. |
| Round-bottom flask (250 mL) | - | - | 1 | |
| Reflux condenser | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | 1 | |
| Heating mantle | - | - | 1 | |
| Separatory funnel (500 mL) | - | - | 1 | |
| Rotary evaporator | - | - | 1 |
Experimental Workflow
Figure 2: Experimental Workflow for Synthesis.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Bis(4-aminocyclohexyl)methane (10.0 g, 47.5 mmol).
-
Reagent Addition: To the flask, add formaldehyde solution (23.0 mL, 282 mmol) followed by the slow and careful addition of formic acid (21.6 mL, 564 mmol). Caution: The initial reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Cooling and Basification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and basify to a pH greater than 12 by the slow addition of a concentrated sodium hydroxide solution. This step is crucial to neutralize the excess formic acid and deprotonate the tertiary amine product.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Bis(4-dimethylamino-cyclohexyl) methane can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several in-process controls and characterization methods:
-
TLC Monitoring: The disappearance of the starting material and the appearance of the product spot can be monitored by TLC, providing a real-time assessment of the reaction's progress.
-
pH Control: The basification step is a critical control point. Ensuring a strongly basic pH ensures the complete deprotonation of the product, facilitating its extraction into the organic phase.
-
Spectroscopic Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The appearance of a singlet corresponding to the N-methyl protons and the disappearance of the N-H protons of the primary amine will confirm the successful methylation.
-
¹³C NMR: The appearance of a new signal for the N-methyl carbons provides further evidence of the reaction's success.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of Bis(4-dimethylamino-cyclohexyl) methane will confirm the product's identity.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine is a key indicator of a complete reaction.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction temperature is maintained. |
| Insufficient amount of formaldehyde or formic acid. | Use the recommended excess of reagents. | |
| Low yield | Incomplete extraction. | Ensure the aqueous layer is thoroughly extracted. Perform an additional extraction if necessary. |
| Product loss during workup. | Handle the product carefully during transfers and solvent removal. | |
| Product is a salt | Incomplete basification. | Ensure the pH is greater than 12 before extraction. |
Conclusion
The Eschweiler-Clarke reaction provides an efficient and high-yielding pathway for the synthesis of Bis(4-dimethylamino-cyclohexyl) methane. This application note offers a detailed and reliable protocol, grounded in a thorough understanding of the reaction mechanism. By following the outlined procedures and utilizing the recommended in-process controls, researchers can confidently synthesize this valuable tertiary diamine for a wide range of applications in drug discovery and materials science.
References
- Eschweiler-Clarke reaction. (n.d.). In Name-Reaction.com. Retrieved February 20, 2026.
- Gao, S., et al. (2022).
- Eschweiler–Clarke reaction. (2023, December 29). In Wikipedia.
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
- Rosenau, T., et al. (2002). An improved Eschweiler–Clarke methylation of primary amines under solvent-free conditions. Tetrahedron Letters, 43(21), 3915-3917.
- Kirk, W., & Schaeffer, G. (1950). U.S. Patent No. 2,494,563. Washington, DC: U.S.
- Synthesis of bis (4-aminocyclohexyl)methane. (n.d.). PrepChem.com.
- Tarasova, Y. G., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 145-195.
- Bis-(4-amino-3,5-dimethylcyclohexyl)methane. (n.d.). PubChem.
- 4,4'-Diaminodicyclohexylmethane. (2023, November 11). In Wikipedia.
- Continuous process for preparing diamino dicyclohexylmethane. (n.d.).
- BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE. (n.d.). precisionFDA.
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- Chemistry the mystery of molecules. (2019, June 17).
- Bis[4-(dimethylamino)phenyl]methane. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Bis(dimethylamino)methane. (2023, October 26). In Wikipedia.
- Bis 4 amino 3 methylcyclohexyl methane. (2018, March 28). mzCloud.
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Application Notes & Protocols: Safe Handling and Storage of Tertiary Amine Catalysts
Introduction
Tertiary amine catalysts are indispensable tools in modern organic synthesis, finding wide application in academic research and pharmaceutical development. They function as potent bases and nucleophilic catalysts in a vast array of reactions, from polyurethane foam production to complex multi-step syntheses.[1][2] However, their high reactivity necessitates a thorough understanding of their associated hazards and strict adherence to safety protocols.[1][3] This guide provides a comprehensive overview of the essential practices for the safe handling, storage, and disposal of tertiary amine catalysts, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Hazard Profile of Common Tertiary Amine Catalysts
Understanding the inherent chemical and physical properties of tertiary amine catalysts is the foundation of their safe use. These compounds often present a multi-faceted hazard profile, including flammability, corrosivity, toxicity, and high reactivity.[1][3][4][5]
-
Flammability: Many liquid tertiary amines are volatile and have low flash points, meaning they can form ignitable vapor/air mixtures at or below room temperature.[4][6] Static discharge during transfer can be sufficient for ignition.[7][8]
-
Corrosivity: As organic bases, tertiary amines are corrosive and can cause severe burns upon contact with skin and eyes.[6][9] Prolonged or repeated skin contact can lead to dermatitis.[6]
-
Toxicity: Exposure can occur via inhalation, skin absorption, or ingestion.[4]
-
Inhalation: Vapors can irritate the respiratory tract, and high concentrations may lead to pulmonary edema.[4][6]
-
Dermal/Systemic Effects: Absorption through the skin can cause systemic effects such as headaches, nausea, and changes in blood pressure.[4][6]
-
Ocular Effects: A notable hazard associated with tertiary amine vapor exposure is a transient visual disturbance known as "blue haze" or "halo vision" (glaucopsia), resulting from corneal edema.[1][3][4] While typically temporary, this can significantly increase the risk of accidents.[1][3]
-
-
Reactivity: Tertiary amines can react violently with a range of chemicals. Exothermic and potentially explosive reactions can occur with strong oxidizing agents, acids, and acid halides.[4][10]
Table 1: Properties of Common Tertiary Amine Catalysts
| Catalyst | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89.5 | -7 | Highly Flammable, Corrosive, Toxic[4][11][12] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | C₈H₁₉N | 129.24 | 126.5 | 10 | Flammable, Corrosive, Harmful if Swallowed[8][13][14] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 174 | 62 | Flammable Solid, Corrosive, Eye Damage[15][16] |
Personal Protective Equipment (PPE): A System of Defense
The consistent and correct use of PPE is non-negotiable when handling tertiary amine catalysts. The selection of PPE should be based on a thorough risk assessment of the specific procedure.[17][18][19]
-
Hand Protection: Standard nitrile gloves offer basic protection for incidental contact but may not be suitable for prolonged immersion. For extended handling or when cleaning spills, heavier-duty gloves such as butyl or neoprene rubber are recommended. Always inspect gloves for tears or holes before use and remove them without touching the outer surface.[20][21]
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[18] When there is a significant risk of splashing, such as during bulk transfers or when working with reactions under pressure, a full-face shield should be worn in addition to goggles.[14][20]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger-scale operations, chemical-resistant aprons or coveralls provide an additional layer of protection.[19] Never wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: All work with volatile tertiary amine catalysts must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][22] If engineering controls are insufficient to maintain exposure below occupational limits, appropriate respiratory protection (e.g., a full-face respirator with an organic vapor cartridge) is required.[20]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Protocols for Safe Handling and Dispensing
Adherence to established protocols minimizes the risk of exposure and accidental release.
Protocol 3.1: Transfer of Liquid Tertiary Amine Catalysts
This protocol details the transfer of a liquid amine like Triethylamine (TEA) or DIPEA from a manufacturer's bottle to a reaction vessel using a syringe under an inert atmosphere.
Objective: To safely transfer a precise volume of a volatile, air-sensitive, and corrosive liquid catalyst.
Materials:
-
Tertiary amine catalyst in a Sure/Seal™ bottle or equivalent
-
Dry, clean reaction vessel equipped with a septum
-
Dry, inert gas source (Nitrogen or Argon) with a bubbler
-
Dry, clean syringe and a long needle
-
A secondary needle for pressure equalization
Procedure:
-
Preparation: Ensure the reaction vessel is properly dried, assembled, and placed within a chemical fume hood. Purge the vessel with an inert gas.
-
Inert Atmosphere: Puncture the septum of the reaction vessel with a needle connected to the inert gas line (outlet to a bubbler). Puncture the septum on the catalyst bottle with a separate needle to act as a vent.
-
Syringe Preparation: Purge a dry syringe with the inert gas 3-5 times to remove air and moisture. To do this, draw inert gas from the headspace of a separate dry flask and expel it.
-
Withdrawal: Puncture the septum of the catalyst bottle with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of the catalyst into the syringe. To avoid bubbles, you can draw a slightly larger volume, invert the syringe, push the gas bubble out, and then dispense the excess liquid back into the bottle.
-
Transfer: Remove the syringe from the catalyst bottle and quickly insert it through the septum of the reaction vessel.
-
Dispensing: Slowly dispense the catalyst into the reaction vessel. For exothermic additions, this should be done dropwise or at a controlled rate.
-
Cleaning: Immediately after transfer, rinse the syringe and needles by drawing up and expelling a suitable quenching solvent (e.g., isopropanol), followed by water. Dispose of the rinsate as hazardous waste.[11]
Storage Requirements for Catalyst Integrity and Safety
Proper storage is crucial for maintaining the catalyst's purity and preventing hazardous situations.[17]
-
Location: Store tertiary amine catalysts in a cool, dry, and well-ventilated area specifically designated for corrosive and flammable materials.[17][22][23] The storage area should be separate from general laboratory traffic.
-
Container Integrity: Containers must be kept tightly closed to prevent the escape of vapors and the absorption of atmospheric moisture and carbon dioxide.[11][15][22] Regularly inspect containers for signs of damage or leaks.[7]
-
Segregation: It is critically important to store tertiary amines away from incompatible materials.[22] Violent reactions can occur if they are mixed with certain chemical classes.[4]
Table 2: Chemical Incompatibilities
| Incompatible Class | Examples | Hazard |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Violent, exothermic neutralization reaction.[10] |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion hazard.[4][10] |
| Acids Halides / Anhydrides | Acetyl chloride, Acetic anhydride | Vigorous, exothermic reaction. |
| Certain Metals | Aluminum, Copper, Zinc, and their alloys (in the presence of moisture) | Corrosion and potential formation of flammable hydrogen gas.[10] |
Emergency Procedures: Spill and Exposure Management
Prompt and correct action during an emergency can significantly mitigate harm.[18]
Protocol 5.1: Managing Small Incidental Spills (<100 mL)
Objective: To safely contain, neutralize, and clean up a small spill of a tertiary amine catalyst.
Procedure:
-
Alert & Evacuate: Immediately alert personnel in the immediate area.[24][25] If the spill is large or in a poorly ventilated area, evacuate the lab and follow institutional emergency procedures.[26]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity to contain vapors.[25]
-
PPE: Don appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber).[24]
-
Contain: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (Optional but Recommended): For aliphatic amines, cautiously apply a weak acid like sodium bisulfite to neutralize the spill.[24]
-
Absorb & Collect: Once contained (and neutralized), absorb the material with the absorbent. Using spark-proof tools, carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.[7][14][24]
-
Decontaminate: Clean the spill area with a soap and water solution.
-
Dispose: Seal and label the waste container appropriately and arrange for disposal according to institutional and local regulations.[11][24]
First Aid for Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[26][27] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][26] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8][12] Seek immediate medical attention.
The following flowchart outlines the general emergency response sequence.
Waste Disposal
Chemical waste containing tertiary amines must be treated as hazardous.[10]
-
Never dispose of amine catalysts down the drain.
-
Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.[24]
-
Segregate amine waste from acidic waste to prevent violent reactions in the waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[11][28]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Monomer-Polymer and Dajac Labs. Retrieved February 20, 2026, from [Link]
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Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian journal of work, environment & health, 14(4), 209–219. Retrieved February 20, 2026, from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Monomer-Polymer and Dajac Labs. Retrieved February 20, 2026, from [Link]
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Alliance for the Polyurethanes Industry. (2000). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. American Plastics Council. Retrieved February 20, 2026, from [Link]
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Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved February 20, 2026, from [Link]
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Labbox. (2023, January 2). UN1296 Triethylamine 99.5% Analytical Grade Safety Data Sheet. Retrieved February 20, 2026, from [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Industrial Safety Training. Retrieved February 20, 2026, from [Link]
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Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health. Retrieved February 20, 2026, from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved February 20, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: DABCO®. Retrieved February 20, 2026, from [Link]
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Environmental Health and Safety, University of Alabama at Birmingham. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved February 20, 2026, from [Link]
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New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved February 20, 2026, from [Link]
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Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 20, 2026, from [Link]
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Cole-Parmer. (2006, June 26). Material Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved February 20, 2026, from [Link]
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PT. Pancasakti Putra Kencana. (2022, October 17). MATERIAL SAFETY DATA SHEET. Retrieved February 20, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 20, 2026, from [Link]
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Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. CDC Stacks. Retrieved February 20, 2026, from [Link]
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Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved February 20, 2026, from [Link]
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American Chemistry Council. (2011, July 4). Polyurethane Amine Catalysts: Safe Handling Guidelines. Retrieved February 20, 2026, from [Link]
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Trimeric Corporation. (2016). EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE. Retrieved February 20, 2026, from [Link]
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PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved February 20, 2026, from [Link]
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The University of Maryland, Baltimore. (2015, May 14). Response to a Chemical Spill. Retrieved February 20, 2026, from [Link]
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Di Salvo, J., et al. (2024). Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. ACS Sustainable Resource Management. Retrieved February 20, 2026, from [Link]
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Chemical Emergency Procedures. (n.d.). University of Maine. Retrieved February 20, 2026, from [Link]
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Emergency response / spill control. (n.d.). Health and Safety Executive. Retrieved February 20, 2026, from [Link]
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Momentive. (2016, May 13). SAFETY DATA SHEET. Retrieved February 20, 2026, from [Link]
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Chemical compatibility table. (n.d.). Fluimac. Retrieved February 20, 2026, from [Link]
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Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved February 20, 2026, from [Link]
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Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved February 20, 2026, from [Link]
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Chemical compatibility. (n.d.). Habonim. Retrieved February 20, 2026, from [Link]
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Chemical Compatibility Chart. (n.d.). University of California, Irvine. Retrieved February 20, 2026, from [Link]
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- 22. labbox.es [labbox.es]
- 23. diplomatacomercial.com [diplomatacomercial.com]
- 24. safety.charlotte.edu [safety.charlotte.edu]
- 25. ut.edu [ut.edu]
- 26. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 27. alkylamines.com [alkylamines.com]
- 28. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Troubleshooting & Optimization
Reducing amine blush in epoxy cured with Bis(4-dimethylamino-cyclohexyl) methane
Topic: Reducing amine blush in epoxy cured with Bis(4-dimethylamino-cyclohexyl) methane / Bis(4-aminocyclohexyl)methane. Audience: R&D Scientists, Formulation Chemists, and Process Engineers.
Diagnostic Verification: Identify Your Amine
Before proceeding, we must verify the specific chemical structure you are using. The term "amine blush" describes a specific reaction involving primary or secondary amines.[1]
-
Scenario A: You are using Bis(4-aminocyclohexyl)methane (PACM/HMDA)
-
Scenario B: You are using Bis(4-dimethylamino-cyclohexyl) methane
-
Structure: Tertiary Amine (
). -
Behavior: Tertiary amines lack the proton (H) on the nitrogen atom required to form stable carbamates with CO₂. Therefore, they cannot chemically "blush" via the standard carbamation mechanism.
-
Diagnosis: If you see a greasy film with this specific chemical, you are likely observing exudation (bloom) of the catalyst due to incompatibility/over-loading, or you are using it as an accelerator in a system where the other amines are blushing.
-
Action: Check for compatibility/phase separation. If using as a co-curative, follow the guide below for the primary resin system.
-
This guide focuses on Scenario A (PACM) , as this is the industry-standard context for "amine blush" with this class of molecule.
The Mechanism: Why PACM Blushes
Amine blush is not a random defect; it is a competitive kinetic reaction. When you mix your epoxy and PACM, two reactions race against each other at the surface:
-
The Crosslink (Desired): Amine reacts with the Epoxide ring
Polymer Network. -
The Carbamation (Undesired): Amine reacts with atmospheric CO₂ and Moisture
Ammonium Carbamate Salt.
PACM is a cycloaliphatic amine. While it offers excellent UV stability and mechanical strength, it reacts slower than aliphatic amines (like TETA/DETA). This slow reactivity leaves the amine groups exposed to the atmosphere for a longer window, increasing the probability of Path 2.[4]
Reaction Pathway Diagram
Figure 1: The competitive kinetics between proper cure (Green) and carbamation (Red).
Troubleshooting & Prevention Protocols
Protocol A: The Induction Period (Critical for PACM)
The most effective way to prevent blush in PACM systems is to force the amine to react with the epoxy before it is exposed to the air as a thin film. This is called Induction .
-
The Science: By allowing the mix to sit in the pot for 15–30 minutes, the amine groups form "adducts" with the epoxy. These larger molecules are less volatile, migrate slower to the surface, and have already consumed the most reactive hydrogen species that would otherwise grab CO₂.
-
Step-by-Step:
-
Mix Resin and PACM thoroughly.
-
WAIT. Do not apply immediately.
-
Allow to stand for 15 to 30 minutes (depending on pot life).
-
Remix gently to ensure homogeneity.
-
Apply to the substrate.
-
Protocol B: Environmental Management
Thermodynamics favors carbamate formation at low temperatures and high humidity.
| Parameter | Limit / Recommendation | Reason |
| Relative Humidity | < 65% (Strict Max: 85%) | Water catalyzes the CO₂ uptake. High humidity accelerates blush exponentially. |
| Dew Point | Surface Temp must be >3°C (5°F) above Dew Point | Prevents microscopic condensation on the curing surface. |
| Temperature | > 15°C (60°F) | PACM cures sluggishly in the cold. Slow cure = longer exposure window for blush. |
| CO₂ Source | NO gas/propane heaters | Burning propane releases massive amounts of CO₂ and water vapor—a "blush generator." Use electric heat only. |
Protocol C: Stoichiometry Check
-
Issue: Excess amine ensures unreacted amine remains on the surface to blush.
-
Fix: Calculate the mix ratio precisely based on Amine Hydrogen Equivalent Weight (AHEW) and Epoxy Equivalent Weight (EEW) .
-
Formula:
-
Note: For PACM, slight starvation (using 95-98% of stoichiometric amine) can sometimes reduce blush risk without significantly compromising mechanical properties.
Remediation: "I already have blush. Now what?"
If your cured sample has a greasy, cloudy, or waxy surface, you must remove it before bonding or re-coating. Sanding will not work —it simply drives the grease deeper into the scratches.
-
Wash: Use warm water and a surfactant (dish soap or TSP substitute).[5] Carbamates are water-soluble; epoxies are not.
-
Scrub: Use a Scotch-Brite pad to agitate the surface.
-
Rinse: Rinse thoroughly with fresh warm water.
-
Dry: Allow to dry completely.
-
Test: The surface should now be matte (if sanded previously) or glossy but tack-free.
-
Sand (Optional): Only after washing should you sand for mechanical interlock.
Frequently Asked Questions (FAQ)
Q: Why does my PACM cure look clear in the cup but cloudy on the film? A: This confirms amine blush. In the cup (bulk), the exotherm heats the mass, accelerating the cure and reducing surface-area-to-volume ratio. On a film, the high surface area absorbs atmospheric CO₂/H₂O rapidly, and the lack of exotherm slows the cure, allowing the blush reaction to win.
Q: Can I use a solvent (Acetone/Alcohol) to wipe off the blush? A: Avoid this. Solvents can dissolve the carbamate but may also swell the uncured epoxy, driving the contaminant deeper into the polymer matrix. Warm soapy water is chemically superior because carbamates are highly water-soluble salts.
Q: I am using the dimethyl (tertiary) version and still see a film. Why? A: As noted in the Diagnostic section, this is likely exudation (sweating). Tertiary amines are often incompatible with epoxy at high concentrations. If the amine is not fully soluble or is used in excess, it will migrate to the surface. This is a phase separation issue, not a chemical reaction with air. Reduce the loading level or check compatibility.
Q: Does adding an accelerator help? A: Yes. Adding a small amount of Salicylic Acid (3-5 phr) or DMP-30 can speed up the epoxy-amine reaction, closing the "window of opportunity" for blush to form. However, this will shorten your pot life.
References
-
Hexion (Westlake Epoxy). (2020). Epoxy Curing Agents and Amine Blush Prevention.[1][4][5][6][7][8][9][10] Retrieved from [Link]
-
Sherwin-Williams. (2023). Amine Blush: Causes, Prevention and Removal. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Diaminodicyclohexylmethane (PACM) Compound Summary. Retrieved from [Link]
-
PCI Magazine. (2012). Amine Blush Testing: Elusive Mystery or Good Old-Fashioned Organic Chemistry? Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. haihangchem.com [haihangchem.com]
- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 4. meridianadhesives.com [meridianadhesives.com]
- 5. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 6. vichem.vn [vichem.vn]
- 7. artline-resin.eu [artline-resin.eu]
- 8. tri-iso.com [tri-iso.com]
- 9. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 10. pcimag.com [pcimag.com]
Troubleshooting catalyst deactivation in polyurethane foam formulations
Topic: Advanced Troubleshooting of Catalyst Deactivation & Reactivity Drift Target Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Engineers.
Introduction: The Kinetic Race
Welcome to the Technical Support Center. If you are reading this, you are likely experiencing "reactivity drift"—where a formulation that worked yesterday is failing today.
In Polyurethane (PU) foam synthesis, the physical properties of the final material are dictated by a competitive kinetic race between two reactions:[1][2][3]
-
The Blowing Reaction (Urea Formation): Isocyanate + Water
CO (Gas) + Urea. (Catalyzed by Tertiary Amines).[3][4][5][6] -
The Gelling Reaction (Urethane Formation): Isocyanate + Polyol
Urethane.[1][3] (Catalyzed by Organometallics, typically Tin).[3][7]
The Core Problem: Catalyst deactivation disrupts this balance. If the gelling catalyst deactivates, the gas expands before the polymer walls have strength, leading to foam collapse . If the blowing catalyst deactivates, the polymer gels before the gas expands, leading to shrinkage or high density.
This guide addresses the three most common deactivation mechanisms: Hydrolysis , Acid Neutralization , and Oxidation .
Module 1: The "Drifting" Reactivity (Hydrolysis)
Symptom:
-
You premixed your polyol masterbatch (Polyol + Water + Catalyst + Surfactant) on Monday.
-
Monday's foam was perfect.
-
Friday's foam (using the same masterbatch) had a slower rise time and eventual collapse.
Diagnosis: Hydrolytic Degradation of Organotin Catalysts. Stannous Octoate (Tin(II) 2-ethylhexanoate), the industry standard gelling catalyst, is thermodynamically unstable in the presence of water. Over time, it hydrolyzes into stannous hydroxide and 2-ethylhexanoic acid. The tin loses its ability to coordinate with the polyol hydroxyl groups, effectively "disappearing" from the reaction.
Mechanism Visualization
Figure 1: The Hydrolysis Trap. Note that the degradation product (Acid) causes a secondary failure by neutralizing the amine catalyst.
Troubleshooting Protocol
Q: How do I confirm this is hydrolysis and not contamination? A: Perform the "Split-Stream" Validation :
-
Take your aged masterbatch.
-
Add a "spike" of fresh Stannous Octoate (0.05 php).
-
Run the foam.
-
Result: If the foam recovers, the original tin was destroyed. If it fails, you have a contaminant (poison).
Q: How do I prevent this in production? A:
-
Separate Streams: Do not premix Stannous Octoate with water-containing polyols. Meter it directly into the mixing head (Stream 3).
-
Hydrolysis-Resistant Catalysts: Switch to Tin Mercaptides (e.g., Dibutyltin dilaurate - DBTDL) or Bi(III) (Bismuth) carboxylates if toxicity allows. Note: For biomedical foams (drug delivery/wound care), Bismuth is preferred over organotins due to lower cytotoxicity.
Module 2: The "Dead" Cure (Acid Neutralization)
Symptom:
-
The foam rises but takes forever to cure (tacky surface).
-
Or, the reaction never initiates (Cream Time =
). -
Common when changing polyol suppliers or adding Flame Retardants (FR).
Diagnosis: Acid-Base Neutralization. Tertiary amines (blowing catalysts like DABCO/TEDA) are Lewis bases. If your formulation contains acidic species (high Acid Number polyols, acidic FRs, or degradation acids from Module 1), they react to form an ammonium salt.[8] This salt is catalytically inactive at low temperatures.
Data: The Impact of Acid Number
| Polyol Acid No. (mg KOH/g) | TEDA Level (php) | Cream Time (s) | Rise Time (s) | Result |
| 0.05 (Standard) | 0.15 | 12 | 105 | Pass |
| 0.15 (High Acid) | 0.15 | 25 | 180 | Slow / Soft |
| 0.15 (High Acid) | 0.25 | 14 | 110 | Recovered |
Q: Why does the foam eventually cure if I heat it? A: The amine-acid salt is in thermal equilibrium. External heat (oven curing) or the exotherm of the reaction can dissociate the salt, releasing the free amine. This is the principle behind "Blocked" or "Delayed Action" catalysts.
Mechanism Visualization
Figure 2: The Acid-Base Switch. Inadvertent acids lock the catalyst; heat unlocks it.
Module 3: Experimental Protocols
Protocol A: The "Aged Premix" Stress Test
Use this to validate the stability of a new catalyst package.
-
Preparation: Prepare 500g of Polyol Masterbatch (Polyol + Water + Surfactant + Catalyst).
-
Baseline (T=0): Immediately pour 100g, mix with Isocyanate, and record Rise Profile (Cream, Gel, Rise times).
-
Aging: Store the remaining masterbatch at 40°C (accelerated aging) in a sealed jar.
-
Sampling:
-
T=24 hours: Pour 100g, react, record profile.
-
T=72 hours: Pour 100g, react, record profile.
-
-
Pass/Fail Criteria:
-
<10% Drift in Gel Time: Stable.
-
>20% Drift : Significant Deactivation (Requires separate streaming).
-
Protocol B: Determination of Residual Acidity (ASTM D4662)
Use this when a new batch of polyol kills your reactivity.
Do not use a pH meter. Polyols are non-aqueous; pH readings will be erratic and meaningless.
-
Method: ASTM D4662 (Titration).
-
Solvent: Toluene/Ethanol mix.
-
Titrant: 0.1N KOH in Ethanol.
-
Calculation:
-
V = Volume of KOH (mL)
-
N = Normality
-
W = Weight of sample (g)
-
-
Action: If Acid No. > 0.10 mg KOH/g, calculate the molar equivalent of amine required to neutralize it and add that amount as excess to your formulation.
FAQ: Rapid Fire Troubleshooting
Q: My foam collapses in the center but cures on the edges. Why? A: This is often Thermal Deactivation or "Burnout." The center of the bun is the hottest (exotherm). If your catalyst is volatile (low molecular weight), it may evaporate or degrade in the center before the cure is complete.
-
Fix: Switch to a reactive catalyst (e.g., amine with a hydroxyl group like DMEA) that chemically bonds into the polymer backbone and cannot migrate.
Q: I am developing a biomedical foam (wound dressing) and cannot use Tin. What are my options? A: Organotins are often cytotoxic.
-
Alternative 1:Bismuth Carboxylates. (Slower than tin, requires higher loading, but safer).
-
Alternative 2:Zirconium Chelates. (Excellent hydrolytic stability, good for "drifting" issues).
-
Alternative 3:Autocatalytic Polyols. Use polyols with tertiary amine backbones; the polyol is the catalyst. Zero leaching.
References
-
American Chemistry Council. (2011). Measuring Residual Catalyst in Polyether Polyols (ASTM D4662). Center for the Polyurethanes Industry.[9] Link
-
Sabtech Machine. (2024). Polyurethane Soft Foam: 15 Common Problems and Solutions. Link
- Evonik Industries. (n.d.). Troubleshooting Guide for Flexible Slabstock Foam. (General reference for amine/tin balance).
-
ASTM International. ASTM D4662-15: Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols. Link
- Momentive. (2020). Niax Catalyst Systems for Rigid and Flexible Foams*. (Reference for delayed action mechanisms).
Sources
- 1. ohans.com [ohans.com]
- 2. How to Choose the Most Suitable Delayed-Action Catalyst for Flexible PU Foam? [enuochem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. newtopchem.com [newtopchem.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. US20080096993A1 - Acid Blocked, Amine Based, Autocatalytic Polyols and Polyurethane Foams Made Therefrom - Google Patents [patents.google.com]
- 7. emirachem.com [emirachem.com]
- 8. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. americanchemistry.com [americanchemistry.com]
Technical Support Center: Minimizing VOC Emissions in Polyurethane Foams
Topic: Low-Volatility & Reactive Amine Catalysts
Status: Operational | Role: Senior Application Scientist
Core Directive & Scope
This guide addresses the transition from traditional fugitive amine catalysts (e.g., TEDA, BDMAEE) to low-volatility, reactive amine catalysts (e.g., hydroxyl-functionalized amines). While this shift allows formulations to meet stringent automotive standards like VDA 278 , it introduces complex processing challenges such as surface under-cure, shrinkage, and dynamic fatigue loss.
This is not a passive reading document. It is a troubleshooting engine designed to diagnose specific failure modes in your experimental setup.
The Mechanism: Why Your Foam is Behaving Differently
To troubleshoot effectively, you must understand the kinetic shift. Traditional amines are mobile; they migrate to the interface to promote surface cure. Reactive amines become immobilized within the polymer network.
The Mobility-Reactivity Trade-off:
-
Fugitive Amines: High mobility
Excellent surface cure High Emissions (Fogging). -
Reactive Amines: Immobilized upon reaction
Reduced catalytic efficiency at late stages Potential surface tackiness.
Visualizing the Kinetic Shift
The following diagram illustrates the mechanistic divergence between fugitive and reactive catalysts during the polymerization process.
Figure 1: Mechanistic pathway comparison. Pathway B eliminates emissions but restricts catalyst mobility, often requiring formulation adjustments to prevent surface defects.
Troubleshooting & FAQs: Field-Proven Solutions
Category 1: Reaction Kinetics & Surface Cure
Q1: I switched to a reactive gelling catalyst (e.g., DABCO® NE 1070 or JEFFCAT® Z-130), but my demold time has increased, and the surface remains tacky. Why? Diagnosis: This is the "Immobilization Effect." As the reactive amine binds to the isocyanate, its ability to catalyze the reaction at the surface (where temperature is lower and isocyanate is consumed by mold release agents) drops significantly compared to fugitive amines like TEDA [1, 2]. Corrective Protocol:
-
Over-pack the Mold: Increase the packing factor by 2-5%. Higher pressure forces better contact and heat transfer.
-
Surface-Active Co-Catalysis: Introduce a small amount (0.05–0.1 pphp) of a non-fugitive surface cure promoter or a reactive amine with higher mobility before lock-in (e.g., N,N,N'-trimethyl-N'-hydroxyethyl-bisaminoethylether).
-
Check Mold Temperature: Reactive systems are more thermally sensitive. Ensure mold temp is
60°C.
Q2: My rise profile looks normal, but the foam shrinks significantly after cooling. Is this a catalyst issue? Diagnosis: Likely yes. This is "Closed-Cell Shrinkage." Reactive amines often have different selectivities for the blowing (water-isocyanate) vs. gelling (polyol-isocyanate) reactions than the catalysts they replace. If the gelling reaction outpaces the blowing reaction too early, the cell windows become too strong to rupture (open) at the end of the rise [3]. Corrective Protocol:
-
Immediate Action: Mechanically crush the foam immediately after demold to open cells.
-
Formulation Fix: Reduce the gelling catalyst (e.g., reactive TEDA analog) by 10% or increase the blowing catalyst (e.g., reactive bis-ether analog like JEFFCAT® ZF-10 or DABCO® NE 300) to delay the modulus build-up until gas expansion ruptures the cell windows [4].
Category 2: Emissions & Odor (VDA 278) [1]
Q3: I am using 100% reactive amines, but I am still failing VDA 278 (FOG value > 250 µg/g). Where is the emission coming from? Diagnosis: "False Positive" from degradation or impurities.
-
Aldehyde Generation: Some reactive amines can oxidize or degrade to form aldehydes (acetaldehyde, formaldehyde), which show up as VOCs.
-
Carrier Oil: Many catalysts are diluted in DPG or other glycols. If the carrier is not high-purity, it contributes to FOG.
-
Amine Fragments: If the reactive group (e.g., hydroxyl) is sterically hindered, the amine may not fully react into the network, leaving it "semi-fugitive" [5]. Corrective Protocol:
-
Audit your Surfactant: Silicone surfactants are a common hidden source of cyclic siloxane emissions (FOG). Switch to "Low-VOC" or "Fogging-Optimized" surfactants.
-
Stoichiometry Check: Ensure your Isocyanate Index is sufficient (typically >95 for flex foam) to ensure all reactive hydroxyls on the catalyst have an NCO group to react with.
Category 3: PVC Staining [2]
Q4: Why does my "Low-VOC" foam still cause yellowing on PVC instrument panels? Diagnosis: Amine migration is not the only cause. Even if the amine is locked in, thermal degradation of the amine moiety can release radical species or smaller amine fragments that migrate to the PVC interface, causing dehydrochlorination of the PVC (yellowing) [6]. Corrective Protocol:
-
Verify Lock-in: Use a reactive amine with a primary hydroxyl group (faster reaction) rather than a secondary one to ensure 100% conversion.
-
Barrier Layer: In critical applications, the only failsafe is a physical barrier (film) between the foam and PVC.
Self-Validating Experimental Protocols
Do not rely on supplier datasheets alone. Use these protocols to validate catalyst performance in your matrix.
Protocol A: The "Cup Test" for Kinetic Profiling
Objective: Quantify the reactivity shift when replacing fugitive catalysts.
Materials: 500mL paper cup, high-shear mixer (3000 rpm), stopwatch, thermocouple. Step-by-Step:
-
Baseline: Run your standard formulation with fugitive catalysts. Record:
-
Cream Time (CT): Start of volume expansion.
-
Gel Time (GT): Time when a tongue depressor pulls a polymer string.
-
Rise Time (RT): End of expansion.
-
-
Substitution: Replace catalysts with reactive equivalents at equal molar basis (adjust for molecular weight).
-
Normalization: Adjust the reactive catalyst load until Gel Time matches the baseline ±2 seconds.
-
Critical Checkpoint: If RT is significantly longer (>10s) than baseline despite matching GT, your new catalyst is "Gel-Biased." You risk shrinkage.
-
-
Tack Test: At RT + 60s, touch the foam surface. If sticky (transfer to glove), surface cure is deficient.
Protocol B: Simulated VDA 278 (Lab Scale)
Objective: Screen formulations before sending to expensive external labs.
Materials: Glass jar (1L) with sealed metal lid, oven (90°C), clean PVC strip. Step-by-Step:
-
Sample Prep: Cut a 5x5x5 cm foam cube (24h post-cure).
-
Assembly: Place foam in the jar. Suspend a strip of clean PVC or glass slide inside (not touching foam). Seal tightly.
-
Heating: Place in oven at 90°C for 24 hours (simulates extreme dashboard heat).
-
Analysis:
-
Fogging: Check glass slide for oily residue/haze.
-
Staining: Check PVC strip for yellowing against a white background.
-
Odor: Open jar (in fume hood) and waft immediately. Compare to a control jar (empty).
-
Comparative Data: Fugitive vs. Reactive Catalysts
| Feature | Fugitive Catalyst (e.g., TEDA, BDMAEE) | Reactive Catalyst (e.g., NE 1070, ZF-10) | Impact on Process |
| VDA 278 VOC | High (>100 ppm) | Negligible (<10 ppm) | Passes OEM Specs |
| Fogging (FOG) | High (Condensable amines) | Low (if carrier is clean) | Clearer Windshields |
| Mobility | High (Migrates to surface) | Zero (Covalently bonded) | Slower Surface Cure |
| PVC Staining | Severe (Amine attack) | Minimal | Improved Aging |
| Flowability | Excellent | Moderate | May require flow aids |
| Odor | Strong "Amine" smell | Low/Neutral | Better Consumer XP |
Troubleshooting Logic Map
Use this decision tree to navigate common defects when switching to low-VOC systems.
Figure 2: Logical flow for diagnosing defects in Low-VOC foam formulations.
References
-
Tosoh Corporation. (2013). Novel Reactive Amine Catalyst (RZETA) for Polyurethane Foam.[2][3] Tosoh Research & Technology Review, Vol 57.[3] Retrieved from [Link]
-
Huntsman Corporation. (2021).[4] JEFFCAT® Low Emission / Reactive Amine Catalysts Brochure.[5] Retrieved from [Link]
-
Sabtech Machine. (2025). How to Solve Shrinkage Problems in Flexible PU Foam Production. Retrieved from [Link]
-
Markes International. (2020). Standard Method: VDA 278 - Direct desorption of VOC and FOG compounds.[6] Retrieved from [Link]
- Google Patents. (2019). CN109765188B - Evaluation method for yellowing risk of PVC artificial leather compounded with PU sponge.
Sources
Technical Support Center: Enhancing Foam Thermal Stability with Bis(4-dimethylamino-cyclohexyl) methane
Welcome to the technical support center for the utilization of Bis(4-dimethylamino-cyclohexyl) methane in polyurethane (PU) foam applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome experimental challenges and optimize the thermal stability of your foam formulations.
Section 1: Understanding the Role of Bis(4-dimethylamino-cyclohexyl) methane in Foam Systems
Bis(4-dimethylamino-cyclohexyl) methane, a type of amine catalyst, plays a crucial role in the production of polyurethane foams by influencing the reaction kinetics between polyols and isocyanates.[1] Its primary function is to accelerate the polymerization process, which directly impacts the foam's final properties, including its cellular structure, density, and thermal stability.[1]
A well-controlled reaction, balanced between the gelling (urethane formation) and blowing (urea formation and CO2 release) reactions, is essential for creating a uniform cell structure.[2][3] This uniform structure is key to achieving desirable thermal insulation properties. Bis(4-dimethylamino-cyclohexyl) methane, as a tertiary amine catalyst, helps to orchestrate this balance.[1][2][4]
Mechanism of Action
The catalytic activity of Bis(4-dimethylamino-cyclohexyl) methane stems from its ability to activate the reactants. The tertiary amine groups interact with both the polyol and isocyanate molecules, lowering the activation energy of the urethane-forming reaction.[2][5] A balanced catalytic system ensures that the foam expands and solidifies at a controlled rate, leading to a stable, well-defined cellular matrix.[2]
Section 2: Troubleshooting Guide
This section addresses common issues encountered when using Bis(4-dimethylamino-cyclohexyl) methane to improve the thermal stability of foams.
Issue 1: Poor Foam Rise and Collapse
Question: My foam formulation with Bis(4-dimethylamino-cyclohexyl) methane is not rising properly and collapses before curing. What could be the cause?
Answer: Foam collapse is often indicative of an imbalance between the gelling and blowing reactions.[3] If the blowing reaction (CO2 generation) proceeds too quickly relative to the gelling reaction (polymer network formation), the cell walls will not have sufficient strength to trap the blowing agent, leading to collapse.[6]
Troubleshooting Steps:
-
Catalyst Concentration:
-
Too Low: Insufficient catalyst may lead to a slow gelling reaction, resulting in a weak polymer network that cannot contain the expanding gas. Incrementally increase the concentration of Bis(4-dimethylamino-cyclohexyl) methane.
-
Too High: An excessively high concentration can sometimes lead to an overly rapid initial reaction, creating localized "hot spots" and an inhomogeneous polymer structure that is prone to collapse.
-
-
Co-Catalyst Synergy:
-
Bis(4-dimethylamino-cyclohexyl) methane is often used in conjunction with other catalysts, such as organometallic compounds (e.g., tin catalysts), to achieve a better balance.[7] Tin catalysts are highly selective for the gelling reaction.[7] Consider introducing or adjusting the concentration of a co-catalyst to strengthen the polymer network during the blowing phase.
-
-
Water Content:
Experimental Workflow: Optimizing Catalyst Concentration
Caption: Relationship between formulation components and final foam properties.
References
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- Thermal degrad
- Comparative analysis of thermal degradation effects on traditional and low-emission flexible polyurethane foams.
- Polyurethanes and Thermal Degradation Guidance | American Chemistry Council.
- Thermal Decomposition of Flexible Polyurethane Foams in Air.
- Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chrom
- Effects of amine catalysts on the physical properties of a rigid urethane foam system. - SciSpace.
- Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea)
- Stop yellowing of PU - Partners in Chemicals - Partinchem.
- why does foam turn yellow? - Imenpol blog.
- The Influence of Polyurethane Foam on the Insul
- US20050009938A1 - Reduction of discoloration in white polyurethane foams - Google P
- Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
- Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® Catalysts and Solstice® Blowing Agents - The Shepherd Chemical Company.
- Bis(4-amino-3-methylcyclohexyl)
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production - Hebei Mingxu Chemicals.
- US20110077315A1 - Methylene bis(cyclohexylamine)
- Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Form
- 2.1 Flexible Polyurethane Foam Chemistry.
- POLYURETHANE FOAM PRODUCTION PROCESS, PRE-MIX, FORMULATION, AND PRODUCT - European Patent Office - EP 2831130 B1 - Googleapis.com.
- THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZ
Sources
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 5. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The Influence of Polyurethane Foam on the Insulation Characteristics of Mortar Pastes [scirp.org]
- 8. US20110077315A1 - Methylene bis(cyclohexylamine)-initiated polyols and rigid polyurethane foam made therefrom - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
Technical Support Center: Amine Catalyst & Polyester Polyol Compatibility
Topic: Solving Compatibility Issues in Polyester Polyurethane Systems
Introduction: The "Suicide Pact" of Polyester Systems
Welcome to the technical support center. If you are here, you are likely facing the classic dilemma of polyester polyurethanes: Reactivity Drift .
In high-performance PU systems (elastomers, microcellular foams, shoe soles), polyester polyols are chosen for their superior solvent resistance and mechanical toughness. However, they possess a fatal flaw when paired with standard amine catalysts: a chemical "suicide pact" where the catalyst degrades the polyol, and the degradation products subsequently kill the catalyst.
This guide moves beyond basic advice. We will dissect the Nucleophilic Attack Mechanism , quantify the failure modes, and provide the specific protocols required to stabilize your masterbatch.
Part 1: The Chemistry of Incompatibility (Diagnostic)
Q1: Why does my polyester premix lose reactivity (longer gel times) after just 3 days of storage?
The Short Answer: Your system is undergoing a cycle of Hydrolytic Degradation followed by Catalyst Neutralization .
The Deep Dive (Mechanism):
Unlike polyether polyols, polyesters contain ester linkages (
-
The Trigger: Trace moisture (even <0.05%) in the polyol.
-
The Attack: The tertiary amine catalyzes the attack of water on the ester bond.
-
The Consequence (Polyol): The chain scissions, reducing molecular weight (viscosity drops).
-
The Consequence (Catalyst): The hydrolysis generates a Carboxylic Acid (
). This acid immediately reacts with your basic amine catalyst to form a stable ammonium salt. -
The Failure: The amine is now "locked" in a salt and cannot catalyze the Isocyanate reaction. Your gel time drifts from 20s to 60s+.
Visualizing the Degradation Cycle
Figure 1: The mechanism of reactivity drift. The amine facilitates the creation of the very acid that eventually neutralizes it.
Q2: How do I distinguish between simple moisture contamination and catalyst degradation?
If your foam is collapsing or shrinking, you need to know if it's a Stoichiometry Issue (water consuming NCO) or a Catalyst Issue (drift). Use the "Delta-Acid/Delta-Viscosity" Protocol .
The Protocol:
-
Baseline: Measure Viscosity (cps) and Acid Number (mg KOH/g) of your polyol premix at Day 0.
-
Aging: Age the premix at 50°C for 72 hours (accelerated aging).
-
Re-Measure: Check parameters again.
Data Interpretation Table:
| Symptom | Viscosity ( | Acid Number ( | Reactivity (Gel Time) | Diagnosis |
| Moisture Contamination | Stable | Stable | Faster (initially) | Excess water is reacting with NCO; catalyst is fine. |
| Catalyst Neutralization | Decreases (>10%) | Increases (>0.5) | Slower (Drift) | Positive for Incompatibility. The ester is hydrolyzing, generating acid, killing the catalyst. |
| Amine Volatilization | Stable | Stable | Slower | You are using a fugitive catalyst (e.g., DMEA) that is evaporating from the tank. |
Part 2: Advanced Solutions (Formulation)
Q3: Can I use standard tertiary amines, or must I switch to blocked catalysts?
Recommendation: For any polyester system stored for >24 hours, you must use Acid-Blocked Amines or Sterically Hindered Amines .
Solution A: Acid-Blocked Catalysts (The Equilibrium Method)
Blocked catalysts are tertiary amines pre-reacted with a blocking acid (usually Formic, Acetic, or 2-Ethylhexanoic acid).
-
Why it works: The amine is already a salt. It has no free lone pair to attack the ester or catalyze hydrolysis during storage.
-
The Trigger: When the mix hits the mold (exotherm >60°C), the salt dissociates, releasing the active amine.
Selection Guide:
-
Formic Acid Blocked: Strong "snap cure," promotes skin cure. Risk of corrosion.[2]
-
Phenol Blocked: Weaker blocking, deblocks at lower temps (40-50°C). Good for lower temp molding.
Solution B: Steric Hindrance (The Geometry Method)
If you cannot use blocked catalysts (e.g., in cold-cure applications), use amines with bulky groups around the nitrogen.
-
Example: N-methyldicyclohexylamine.
-
Mechanism: The bulky groups physically prevent the nitrogen from approaching the carbonyl carbon of the ester, reducing hydrolysis catalysis, but still allow it to catalyze the NCO-OH reaction (which is less sterically demanding).
Visualizing the Blocked Catalyst Workflow
Figure 2: The thermal activation mechanism of blocked amine catalysts.
Part 3: Experimental Protocols
Protocol: The "Masterbatch Stability" Stress Test
Use this to validate a new catalyst package before scale-up.
Materials:
-
Polyester Polyol (e.g., Adipate based, 2000 MW)
-
Karl Fischer Titrator (optional but recommended)
Steps:
-
Preparation: Mix Polyol + Surfactant + Catalyst + Water (if applicable). Do NOT add Isocyanate.
-
Initial Read: Measure viscosity at 25°C. Record as
. -
Thermal Aging: Place a sealed sample in an oven at 60°C for 1 week . (This simulates ~1-2 months of shelf life).
-
Final Read: Cool to 25°C. Measure viscosity (
). -
Reactivity Check: React both the Aged and Fresh masterbatch with Isocyanate. Measure Cream Time and Gel Time .
Pass/Fail Criteria:
-
Pass: Gel time drift < 10%. Viscosity change < 5%.
-
Fail: Gel time drift > 15%. Significant drop in viscosity (indicates polyol backbone cleavage).
Part 4: Frequently Asked Questions (FAQ)
Q: I am using a "Hydrolysis Resistant" Polyester Polyol. Do I still need blocked amines? A: Yes, but you have more safety margin. Hydrolysis-resistant polyols (e.g., those based on hexanediol or dimer acids) are hydrophobic and resist water attack. However, the amine is still a nucleophile. If any moisture enters the drum, an unblocked amine will eventually degrade the system. Do not rely solely on the polyol architecture.
Q: My foam has a "sour" smell and poor skin. Is this the catalyst? A: If you are using acid-blocked amines, yes. The "sour" smell is often the blocking agent (Formic or Acetic acid) not fully reacting or being released.
-
Fix: Ensure your mold temperature is high enough (>50°C) to fully drive the reaction. If the acid doesn't lock into the polymer matrix or escape, it lingers. Consider switching to a reactive blocking agent (like a phenolic blocker) or a catalyst where the acid moiety reacts with the isocyanate.
Q: Can I just add more catalyst to the aged masterbatch to compensate? A: Dangerous practice. While it restores gel time, the polyol backbone is already damaged (lower MW). This leads to:
-
Lower tensile strength.[8]
-
Poor elongation.
-
"Friable" (crumbly) foam.
-
Rule: If the masterbatch has drifted significantly, discard it. Do not spike it.
References
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
- Ionescu, M. (2005). Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology. (Detailed analysis of polyester polyol hydrolysis kinetics).
-
Evonik Industries. (n.d.). TEGOAMIN® Catalyst Selection Guide for Polyester Slabstock. (Industry standard for blocked amine selection).
- Air Products (Now Evonik). (2002). Polyurethane Additives: Acid Blocked Catalysts Mechanism. Technical Bulletin 120-13.
- Clements, J.H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663-674.
Sources
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. americanchemistry.com [americanchemistry.com]
- 3. US6432864B1 - Acid-blocked amine catalysts for the production of polyurethanes - Google Patents [patents.google.com]
- 4. EP1249461B1 - Acid-blocked amine catalysts for the production of polyurethanes - Google Patents [patents.google.com]
- 5. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. Development of a Reactive Polyurethane Foam System for the Direct Sandwich Composite Molding (D-SCM) Process [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. us.tchweb.com [us.tchweb.com]
Technical Support Center: Mastering Exotherm Control in Bulk Polymerization with Tertiary Amines
Welcome to the technical support center for controlling exothermic profiles in bulk polymerization using tertiary amines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and practical protocols. Our aim is to bridge the gap between theoretical knowledge and real-world application, ensuring the safety, efficiency, and reproducibility of your polymerization reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of tertiary amines and the management of exothermic reactions in bulk polymerization.
Q1: What is the primary role of tertiary amines in bulk polymerization?
Tertiary amines primarily function as catalysts or accelerators in various polymerization reactions. In free-radical polymerization, they are often used in redox initiation systems, typically paired with a peroxide like benzoyl peroxide (BPO).[1][] The amine accelerates the decomposition of the peroxide, generating free radicals at a much lower temperature than thermal decomposition alone would allow.[] This enables polymerization to proceed at or near ambient temperatures.[3] In other systems, such as the curing of epoxy resins or the polymerization of benzoxazines, tertiary amines act as catalysts to facilitate ring-opening and cross-linking reactions.[4][5]
Q2: Why is controlling the exotherm crucial in bulk polymerization?
Bulk polymerization, which is carried out with just the monomer and an initiator, is inherently challenging to control due to its high exothermicity and the significant increase in viscosity as the reaction progresses (the gel or Trommsdorff effect).[6][7][8] The heat generated by the polymerization reaction can lead to a rapid increase in temperature.[7][9] If this heat is not effectively dissipated, it can cause several problems:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a runaway reaction, which can result in explosions.[6][10][11]
-
Product Degradation: Excessive temperatures can degrade the polymer, affecting its molecular weight, structure, and physical properties.[10]
-
Monomer Boiling: The temperature may exceed the boiling point of the monomer, leading to the formation of bubbles and voids in the final product.[9]
-
Broad Molecular Weight Distribution: Poor temperature control leads to a wider range of polymer chain lengths, which can be undesirable for many applications.[7]
Q3: How does the structure of a tertiary amine affect its catalytic activity and the resulting exotherm?
The effectiveness of a tertiary amine as a catalyst is influenced by several structural factors:
-
Basicity: Generally, a more basic amine will have a higher catalytic activity.[12]
-
Steric Hindrance: The bulkiness of the alkyl or aryl groups attached to the nitrogen atom can affect its ability to interact with other reactants. Less sterically hindered amines, like triethylenediamine (DABCO), often exhibit higher catalytic activity because the lone pair of electrons on the nitrogen is more accessible.[13][12]
-
Number of Nitrogen Atoms: Amines with multiple nitrogen atoms in a compact structure can show enhanced reactivity.[4]
-
Electron Density: The electron density on the nitrogen atom plays a crucial role. Electron-donating groups on the amine can increase its reactivity.[4]
The choice of tertiary amine directly impacts the polymerization kinetics. A more active amine will lead to a faster reaction rate and, consequently, a more rapid generation of heat, resulting in a sharper exotherm profile.[14][15]
Q4: What is the "gel effect" and how does it relate to exotherm control?
The gel effect, also known as the Trommsdorff effect, is a phenomenon observed in free-radical polymerization where the termination rate decreases significantly as the viscosity of the reaction medium increases.[6][16] As polymer chains grow, they become entangled, which hinders the diffusion of the large polymer radicals. This makes it difficult for two radicals to come together and terminate. The propagation reaction, involving the diffusion of small monomer molecules to the radical chain ends, is less affected. The result is a rapid increase in the polymerization rate and a corresponding surge in heat generation, which can be challenging to control.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when using tertiary amines to control exotherms in bulk polymerization.
| Problem | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Excessive Amine Concentration: The concentration of the tertiary amine is too high, leading to an extremely fast initiation rate. 2. Inadequate Heat Dissipation: The reactor setup cannot remove heat as quickly as it is being generated.[17][18] 3. High Initial Reaction Temperature: Starting the polymerization at too high a temperature can accelerate the initial reaction rate. | 1. Reduce Amine Concentration: Perform preliminary experiments to determine the optimal amine concentration for a controlled reaction rate. 2. Improve Heat Transfer: - Use a reactor with a high surface-area-to-volume ratio.[16] - Ensure efficient stirring to promote uniform temperature distribution.[17] - Employ cooling systems such as a cooling jacket, internal cooling coils, or an external heat exchanger.[19][20] 3. Lower Initial Temperature: Initiate the reaction at a lower temperature to allow for a more gradual exotherm. |
| Incomplete Polymerization or Low Monomer Conversion | 1. Insufficient Amine Concentration: The amount of tertiary amine is too low to effectively initiate the polymerization. 2. Presence of Inhibitors: Residual inhibitors in the monomer can quench free radicals and prevent polymerization.[21][22] 3. Low Reaction Temperature: The temperature may be too low for the chosen initiator system to be effective. | 1. Increase Amine Concentration: Gradually increase the amine concentration in small increments. 2. Remove Inhibitors: Purify the monomer before use by passing it through an inhibitor removal column or by distillation.[9][22] 3. Increase Reaction Temperature: If the exotherm is well-controlled, a modest increase in the reaction temperature may improve conversion. |
| Formation of Bubbles or Voids in the Final Polymer | 1. Monomer Boiling: The exotherm has caused the internal temperature to exceed the boiling point of the monomer.[9] 2. Trapped Air: Air was not adequately removed from the monomer before polymerization. | 1. Control the Exotherm: Implement the strategies outlined for preventing runaway reactions to keep the temperature below the monomer's boiling point. 2. Degas the Monomer: Before initiating polymerization, degas the monomer using techniques such as sparging with an inert gas (nitrogen or argon) or through several freeze-pump-thaw cycles. |
| Inconsistent Results Between Batches | 1. Variations in Reagent Purity: Different batches of monomers or amines may have varying levels of purity or inhibitor content.[22] 2. Inconsistent Measurement of Reagents: Small variations in the amount of amine added can significantly impact the reaction rate. 3. Fluctuations in Ambient Temperature: Changes in the surrounding temperature can affect the initial reaction rate and heat dissipation. | 1. Standardize Reagents: Use high-purity reagents and ensure consistent inhibitor removal for each batch. 2. Precise Measurement: Use calibrated micropipettes or syringes for accurate addition of the tertiary amine. 3. Control Ambient Conditions: Conduct experiments in a temperature-controlled environment or use a reactor with precise temperature control. |
Section 3: Experimental Protocols
This section provides a detailed protocol for a typical bulk polymerization of an acrylic monomer using a tertiary amine/peroxide redox initiation system.
Protocol: Controlled Bulk Polymerization of Methyl Methacrylate (MMA)
Objective: To polymerize methyl methacrylate (MMA) in bulk using a benzoyl peroxide (BPO) and N,N-dimethyl-p-toluidine (DMPT) redox initiation system while monitoring and controlling the exotherm.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
N,N-dimethyl-p-toluidine (DMPT)
-
Reaction vessel (e.g., a jacketed glass reactor with a magnetic stirrer and thermocouple)
-
Cooling system (circulating water bath)
-
Nitrogen or argon source for inert atmosphere
Procedure:
-
Inhibitor Removal: Pass the MMA through an inhibitor removal column immediately before use.[9][22]
-
Reactor Setup:
-
Set up the jacketed reactor with a magnetic stir bar, a thermocouple placed in the reaction mixture, and an inlet/outlet for an inert gas.
-
Connect the reactor jacket to a circulating water bath set to the desired initial temperature (e.g., 25°C).
-
-
Reagent Preparation:
-
Prepare a stock solution of BPO in MMA (e.g., 1% w/w).
-
Prepare a stock solution of DMPT in MMA (e.g., 0.5% w/w). Note: The optimal concentrations may vary and should be determined experimentally.
-
-
Reaction Initiation:
-
Add the desired amount of the BPO/MMA solution to the reactor.
-
Begin stirring and purge the reactor with nitrogen or argon for 15-20 minutes to remove oxygen.
-
While maintaining a gentle inert gas flow, add the DMPT/MMA solution to the reactor to initiate the polymerization.
-
-
Exotherm Monitoring and Control:
-
Continuously monitor the temperature of the reaction mixture using the thermocouple.
-
As the temperature begins to rise due to the exothermic reaction, adjust the temperature of the circulating water bath to maintain the desired reaction temperature or to prevent the temperature from exceeding a set limit.
-
-
Polymerization and Termination:
-
Allow the reaction to proceed until the desired conversion is reached or the exotherm subsides.
-
The reaction can be terminated by rapidly cooling the mixture and/or adding an inhibitor.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the potential for runaway reactions and have a cooling bath (e.g., an ice-water bath) readily available to quench the reaction if necessary.
-
Peroxides can be explosive and should be handled with care.
Section 4: Visualizations and Data
Diagrams
Caption: Logical workflow for monitoring and controlling the exotherm during bulk polymerization.
Caption: Simplified mechanism of free-radical initiation using a tertiary amine-peroxide system.
Data Table: Effect of Amine Concentration on Peak Exotherm
The following table provides hypothetical data to illustrate the relationship between the concentration of a tertiary amine accelerator (e.g., DMPT) and the peak exotherm temperature and time to peak exotherm in a typical bulk polymerization of MMA with a fixed BPO concentration.
| DMPT Concentration (wt%) | Peak Exotherm Temperature (°C) | Time to Peak Exotherm (minutes) | Observations |
| 0.1 | 65 | 45 | Slow, controlled polymerization. |
| 0.25 | 95 | 25 | Faster reaction, manageable exotherm with cooling. |
| 0.5 | 140 | 12 | Rapid temperature increase, difficult to control. |
| 1.0 | >200 (Runaway) | 5 | Very rapid, uncontrolled reaction. |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific reactants, concentrations, and reactor setup.
References
Sources
- 1. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Bulk polymerization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (PDF) SOLUTION & BULK POLYMERIZATION [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 13. poliuretanos.com.br [poliuretanos.com.br]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Mass polymerization - LIST KneaderReactors (LIST KneaderReactors) [list-technology.com]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04834G [pubs.rsc.org]
- 19. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 20. thermalscience.rs [thermalscience.rs]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. benchchem.com [benchchem.com]
Navigating Steric Hindrance: A Technical Guide to Bis(4-dimethylamino-cyclohexyl) Methane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bis(4-dimethylamino-cyclohexyl) methane. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers and professionals utilizing this unique cycloaliphatic amine catalyst. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to optimize your experiments and overcome common challenges related to its catalytic efficiency, particularly concerning the effects of steric hindrance.
Understanding the Catalyst: Structure and Implications
Bis(4-dimethylamino-cyclohexyl) methane is a tertiary amine catalyst characterized by its bulky dicyclohexylmethane backbone and two dimethylamino functional groups. This structure is central to its catalytic behavior. The nitrogen atoms, with their lone pair of electrons, are the active sites for catalysis in polyurethane and other chemical reactions. However, the surrounding cyclohexyl groups create significant steric hindrance, which modulates the accessibility of these catalytic centers.[1]
The catalytic activity of tertiary amines in polyurethane formation is primarily governed by two factors: the basicity of the amine and the steric accessibility of the nitrogen atom.[1][2] While higher basicity generally leads to higher catalytic activity, significant steric hindrance can counteract this effect by impeding the interaction between the catalyst and the reactants (e.g., isocyanates and polyols).[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Bis(4-dimethylamino-cyclohexyl) methane in catalysis?
A1: Bis(4-dimethylamino-cyclohexyl) methane primarily functions as a catalyst in polyurethane systems, including foams, coatings, adhesives, sealants, and elastomers (CASE).[4][5] It accelerates the reactions between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction in foams).[3] Due to its bulky structure, it is considered a sterically hindered amine catalyst.
Q2: How does the steric hindrance of Bis(4-dimethylamino-cyclohexyl) methane affect its catalytic efficiency?
A2: The steric bulk of the dicyclohexylmethane structure physically obstructs the approach of large molecules, such as polyols and isocyanates, to the catalytically active nitrogen atoms.[1] This hindrance can lead to a more controlled or delayed reaction profile compared to less hindered amines like triethylenediamine (TEDA).[5] The catalytic activity is a balance between the electronic effect (basicity) and the steric effect.[1]
Q3: Is Bis(4-dimethylamino-cyclohexyl) methane known by any trade names?
A3: While not definitively confirmed through available technical data sheets, sterically hindered cycloaliphatic amines are sometimes marketed under trade names like the Polycat® series for polyurethane applications. However, it is crucial to verify the specific chemical composition from the manufacturer's documentation.
Q4: Can this catalyst be used in both rigid and flexible polyurethane foam applications?
A4: Yes, tertiary amine catalysts are utilized in both rigid and flexible polyurethane foam production.[4] The choice of catalyst influences the final properties of the foam, such as cell structure, density, and cure time.[4] For rigid foams, a balanced catalyst that promotes both the gelling and blowing reactions is essential for achieving good dimensional stability and insulation properties.[6] In flexible foams, the catalyst system impacts resilience and comfort.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with Bis(4-dimethylamino-cyclohexyl) methane.
Issue 1: Slow Reaction or Incomplete Cure
Symptoms:
-
The polyurethane system takes longer than expected to solidify (long gel time).
-
The final product remains tacky or soft even after an extended curing period.
-
The foam exhibits poor green strength and collapses.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Inherent Steric Hindrance | The bulky cyclohexyl groups on the catalyst molecule impede its access to the isocyanate and polyol reactants, slowing down the polymerization rate.[1] | Increase the catalyst concentration in small increments (e.g., 0.1-0.3 parts per hundred parts polyol) to enhance the reaction rate.[7] However, be cautious as excessive catalyst can lead to other issues. |
| Low Reaction Temperature | Lower ambient or substrate temperatures reduce the kinetic energy of the reacting molecules, further slowing the reaction, especially with a sterically hindered catalyst. | Increase the reaction temperature. For every 10°C increase, the reaction rate can approximately double. Ensure the temperature is within the recommended processing window for your specific polyurethane system. |
| Catalyst Deactivation | Acidic components in the polyol or other additives can neutralize the amine catalyst, reducing its effectiveness. | Review the technical data sheets of all components for acidic impurities. Consider using a catalyst blend with a less sterically hindered amine to provide a faster initial reaction. |
| Moisture Contamination | Excess moisture in the polyol or other components can preferentially react with the isocyanate, consuming it in the blowing reaction and leaving insufficient isocyanate for a complete cure of the polymer backbone. | Ensure all raw materials are dry and stored under a nitrogen blanket if possible. Perform a Karl Fischer titration to check the moisture content of the polyol. |
Experimental Protocol: Evaluating the Effect of Catalyst Concentration on Gel Time
-
Preparation: Prepare a series of small-scale polyurethane formulations with varying concentrations of Bis(4-dimethylamino-cyclohexyl) methane (e.g., 0.5, 0.7, 1.0, and 1.2 php).
-
Mixing: In a controlled temperature environment, thoroughly mix the polyol, surfactant, and catalyst.
-
Initiation: Add the isocyanate to the mixture and start a stopwatch simultaneously.
-
Observation: Stir the mixture and observe the time it takes for the liquid to transition to a gel-like state. This is the gel time.
-
Analysis: Plot the gel time as a function of catalyst concentration to determine the optimal level for your system.
Visualization of Troubleshooting Logic:
Caption: Troubleshooting workflow for slow cure rates.
Issue 2: Poor Foam Cell Structure or Collapse
Symptoms:
-
Large, irregular, or coarse cell structure in the foam.
-
Foam collapses after rising.
-
High density or dense skin on the foam surface.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Action |
| Imbalance between Gelling and Blowing Reactions | Bis(4-dimethylamino-cyclohexyl) methane's steric hindrance might favor one reaction (e.g., gelling) over the other (blowing), leading to a mismatch in reaction rates. If the gelling is too slow relative to the blowing, the cell walls will not have enough strength to contain the expanding gas, leading to collapse.[3] | Use a co-catalyst to balance the reactions. A less hindered amine that promotes the blowing reaction, such as bis(2-dimethylaminoethyl) ether, can be added in small amounts.[8] |
| Inadequate Mixing | Poor dispersion of the catalyst in the polyol blend can lead to localized areas of high and low catalytic activity, resulting in an uneven cell structure. | Ensure thorough mixing of the catalyst with the polyol before adding the isocyanate. Use a high-shear mixer if available. |
| Incorrect Surfactant Level | The surfactant stabilizes the rising foam by reducing surface tension. An incorrect type or amount of surfactant can lead to cell coalescence and collapse. | Consult the surfactant's technical data sheet for the recommended dosage for your foam system. You may need to screen different surfactants to find one that is compatible with your catalyst and formulation. |
Visualization of Catalytic Balance:
Sources
- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Polyurethane Catalysis by Tertiary Amines / Journal of Cellular Plastics, 2005 [sci-hub.box]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. US20110077315A1 - Methylene bis(cyclohexylamine)-initiated polyols and rigid polyurethane foam made therefrom - Google Patents [patents.google.com]
- 7. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification of Bis(4-dimethylamino-cyclohexyl) methane
Welcome to the dedicated technical support guide for the purification of technical grade Bis(4-dimethylamino-cyclohexyl) methane. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile cycloaliphatic diamine and need to achieve high purity for their applications. As this compound's performance is critically dependent on its purity, this guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.
Part 1: Initial Assessment & Common Impurities
Before attempting any purification, a thorough analysis of the technical grade material is essential. This initial assessment will inform the most effective purification strategy.
Question: What are the first steps I should take with my technical grade Bis(4-dimethylamino-cyclohexyl) methane?
Answer: Your first step is to establish a purity baseline and identify the nature of the impurities.
-
Analytical Characterization: Obtain a proton NMR (¹H NMR) and a GC-MS analysis of your starting material.
-
Impurity Identification: Common impurities in technical grade Bis(4-dimethylamino-cyclohexyl) methane, which is often synthesized via hydrogenation of methylenedianiline followed by methylation, can include:
-
Stereoisomers: The hydrogenation process produces a mixture of cis-cis, cis-trans, and trans-trans isomers.[1] While not always considered impurities, their ratio can significantly affect the material's physical properties and reactivity.
-
Incompletely Hydrogenated Material: Residual bis(4-aminophenyl)methane or partially hydrogenated intermediates.
-
Incompletely Methylated Amines: Mono-methylated or unmethylated bis(4-aminocyclohexyl)methane.
-
Catalyst Residues: Traces of hydrogenation catalysts like ruthenium or nickel may be present.[2][3]
-
Solvents: Residual solvents from the synthesis and initial workup.
-
The following diagram outlines a logical workflow for selecting a purification method based on your initial analysis.
Caption: Workflow for selecting a purification method.
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids and can be particularly effective at separating stereoisomers.[4]
Question: I'm trying to purify by recrystallization, but my compound is not crystallizing. What should I do?
Answer: Failure to crystallize is a common issue that can often be resolved by systematically adjusting conditions.[5]
-
Problem: The solution is too dilute.
-
Solution: Slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen until the solution becomes cloudy (the saturation point), then slightly re-warm to redissolve and allow to cool slowly.
-
-
Problem: The cooling process is too rapid.
-
Solution: Slow cooling is crucial for forming large, pure crystals. Insulate the flask with glass wool or place it in a large Dewar filled with warm water and allow it to cool to room temperature overnight, followed by further cooling in a refrigerator.
-
-
Problem: Crystallization has not been initiated.
Question: My product is "oiling out" instead of forming crystals. How can I prevent this?
Answer: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the mixture).
-
Explanation: The compound separates as a supercooled liquid instead of a solid crystalline lattice. This often traps impurities.
-
Solutions:
-
Re-dissolve and Cool Slower: Add a small amount of solvent to dissolve the oil, warm the solution, and attempt a much slower cooling rate.
-
Lower the Starting Temperature: Use a lower starting temperature for dissolution by using more solvent. This ensures that saturation is reached at a temperature below the compound's melting point.
-
Change Solvents: Switch to a solvent with a lower boiling point or use a solvent/anti-solvent system. For the parent compound, bis(4-aminocyclohexyl)methane, hydrocarbon solvents like n-hexane or cyclohexane have been used successfully.[4]
-
| Solvent System | Suitability for Diamines | Boiling Point (°C) | Notes |
| Hexane / Ethyl Acetate | Good | 69 (Hexane) | Start by dissolving in a minimal amount of warm ethyl acetate and slowly add hexane as an anti-solvent. |
| Toluene | Moderate | 111 | Good for dissolving the compound, but may require a non-polar anti-solvent like heptane to induce crystallization. |
| Isopropanol / Water | Moderate | 82 (IPA) | The diamine may have some solubility in water; use water cautiously as an anti-solvent. |
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography is excellent for removing impurities with different polarities. However, amines present a unique challenge due to their basicity.
Question: My compound is streaking badly on a silica gel column. What is happening and how do I fix it?
Answer: This is a classic problem caused by the interaction between the basic amine and the acidic silica gel.
-
The Causality: Standard silica gel is covered in acidic silanol (Si-OH) groups. The basic lone pair of electrons on the nitrogen atoms of your diamine interacts strongly with these acidic sites.[6] This strong, sometimes irreversible, binding causes the compound to move unevenly down the column, resulting in significant peak tailing (streaking) and poor separation.[7]
-
The Solution: You must mitigate this acid-base interaction.
-
Add a Basic Modifier: The most common solution is to add a small amount (0.5 - 2%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system.[7] The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina is a good alternative to silica for purifying amines.[7]
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups (KP-NH) is commercially available and provides an excellent, inert surface for the purification of basic compounds, often yielding superior separation.[6]
-
-
The following troubleshooting diagram illustrates the decision-making process for optimizing the column chromatography of amines.
Caption: Troubleshooting workflow for amine column chromatography.
Part 4: Purification by Vacuum Distillation
Question: When is distillation the right choice, and what precautions should I take?
Answer: Vacuum distillation is ideal for separating your product from non-volatile residues (like catalyst traces or polymer by-products) or highly volatile impurities (like residual solvents). The parent compound, bis(4-aminocyclohexyl)methane, is known to be purified by vacuum distillation.[3][4]
-
When to Use:
-
When impurities have a significantly different boiling point from the product.
-
As a final "polishing" step after chromatography or recrystallization to remove solvents or minor contaminants.
-
-
Key Precautions:
-
High Vacuum is Essential: Amines can oxidize and decompose at high temperatures. A good vacuum (<1 mmHg) is necessary to lower the boiling point to a safe temperature.
-
Avoid Acidic Contaminants: Trace acid can catalyze decomposition at high temperatures. If your material has been exposed to acid (e.g., from an extraction), ensure it is thoroughly neutralized and dried before distillation.
-
Use a Fractionating Column: For separating compounds with close boiling points, such as isomers, a short path distillation apparatus may not be sufficient. Use a column packed with glass helices or Raschig rings to improve separation efficiency.[4]
-
Safety: Always use a safety screen for vacuum distillations. Ensure all glassware is free of cracks or star fractures. Handle with care as the compound can cause skin and eye irritation.[8]
-
References
- Derivatization and Separation of Aliph
- A Convenient Synthesis and Spectral Studies of Diamines Derivatives.
- Diamine purification method.
- Is it possible to purify imine using column chromatography?
- Bis (4-aminocyclohexyl) methane.
- Is there an easy way to purify organic amines? Biotage.
- Synthesis of bis (4-aminocyclohexyl)methane. PrepChem.com.
- Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417. PubChem.
- Bis(4-aminocyclohexyl)methane(1761-71-3). ChemicalBook.
- NMR-guided fractional crystallization for purifying bis(N-methylimidazole-2-yl)methane. Benchchem.
- 4,4'-Diaminodicyclohexylmethane. Wikipedia.
Sources
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US2494563A - Bis (4-aminocyclohexyl) methane - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Bis(4-dimethylamino-cyclohexyl) Methane
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecules is paramount. Bis(4-dimethylamino-cyclohexyl) methane, a molecule with potential applications as a versatile building block, presents a compelling case for in-depth spectroscopic analysis. Its structural complexity, arising from the presence of two substituted cyclohexane rings, necessitates a sophisticated approach to its characterization. This guide provides a comprehensive, experience-driven framework for the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Bis(4-dimethylamino-cyclohexyl) methane, offering a comparative perspective against potential isomeric and related structures.
The Structural Context: Why 1H NMR is a Critical Tool
Bis(4-dimethylamino-cyclohexyl) methane can exist as a mixture of stereoisomers, primarily the cis,cis, cis,trans, and trans,trans isomers, depending on the relative orientation of the dimethylamino and methylene bridge substituents on each cyclohexane ring. These subtle differences in stereochemistry can significantly impact the molecule's physical, chemical, and biological properties. 1H NMR spectroscopy is an exquisitely sensitive technique for probing these stereochemical relationships, as the chemical environment of each proton is unique to its specific isomeric form.[1][2]
The inherent complexity of the 1H NMR spectrum of this molecule arises from several factors:
-
Diastereotopicity: The methylene protons of the cyclohexane rings and the bridging methylene group can be diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[3]
-
Signal Overlap: The numerous protons on the cyclohexane rings will resonate in a relatively narrow region of the spectrum, leading to significant signal overlap that can complicate direct analysis.
-
Conformational Dynamics: The cyclohexane rings are not static and undergo rapid chair-chair interconversion at room temperature. This dynamic process can lead to averaged signals, but in some cases, distinct axial and equatorial proton signals can be observed, further increasing spectral complexity.[4]
Predicting the 1H NMR Spectrum: A Hypothetical Analysis
Expected Chemical Shift Regions:
| Proton Type | Expected Chemical Shift (δ, ppm) | Rationale |
| N(CH₃)₂ | 2.2 - 2.5 | The electron-withdrawing nature of the nitrogen atom deshields the methyl protons, shifting them downfield. |
| Cyclohexane CH (adjacent to N) | 2.5 - 3.0 | The proton on the carbon bearing the dimethylamino group will be significantly deshielded. |
| Methylene Bridge (CH₂) | 1.0 - 1.5 | These protons are in a saturated aliphatic environment, expected to be in the upfield region. Diastereotopicity may lead to a complex multiplet. |
| Cyclohexane CH₂ | 1.0 - 2.0 | The remaining cyclohexane protons will reside in this broad, often overlapping region. Axial and equatorial protons will have slightly different chemical shifts.[4] |
Comparative Analysis with a Simpler Analogue: 4,4'-Diaminodicyclohexylmethane
To appreciate the complexity introduced by the dimethylamino groups, let's compare our target molecule with 4,4'-diaminodicyclohexylmethane. In the latter, the protons on the carbons attached to the amino groups would likely appear at a slightly more upfield position compared to our target molecule due to the lesser electron-donating character of a primary amine versus a tertiary amine. The absence of the N-methyl signals in the spectrum of 4,4'-diaminodicyclohexylmethane would also be a key differentiating feature.[9][10][11][12]
A Step-by-Step Protocol for 1H NMR Spectrum Acquisition and Analysis
This protocol is designed to yield a high-quality, interpretable 1H NMR spectrum of Bis(4-dimethylamino-cyclohexyl) methane.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with potential for hydrogen bonding or poor solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.[13]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be optimized to achieve a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D 1H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Multiplicity Analysis: Analyze the splitting pattern (singlet, doublet, triplet, multiplet) of each signal to deduce the number of neighboring protons.
Visualizing the Analysis Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process for Bis(4-dimethylamino-cyclohexyl) methane.
Caption: Workflow for the 1H NMR analysis of Bis(4-dimethylamino-cyclohexyl) methane.
Advanced NMR Techniques for Unambiguous Assignment
For a molecule as complex as Bis(4-dimethylamino-cyclohexyl) methane, a simple 1D 1H NMR spectrum may not be sufficient for complete structural elucidation. The following 2D NMR experiments are highly recommended to resolve ambiguities:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, aiding in the assignment of both 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry (e.g., cis vs. trans isomers).
Conclusion: A Pathway to Confident Structural Determination
The 1H NMR spectroscopic analysis of Bis(4-dimethylamino-cyclohexyl) methane is a non-trivial but essential task for its characterization. By combining a predictive understanding of its spectral features with a rigorous experimental protocol and the application of advanced 2D NMR techniques, researchers can confidently elucidate its structure and stereochemistry. This guide provides a robust framework for approaching this analytical challenge, empowering scientists in drug development and materials research to unlock the full potential of this versatile molecule.
References
-
Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. PubMed. [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC. [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. [Link]
-
Determining Stereochemistry by 1H-NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Bis-(4-amino-3,5-dimethylcyclohexyl)methane. PubChem. [Link]
-
Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]
-
C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Doc Brown's Chemistry. [Link]
-
1H NMR of cyclohexanecarbaldehyde. Chemistry Stack Exchange. [Link]
-
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). NP-MRD. [Link]
-
Bis(4-amino-3-methylcyclohexyl)methane. LookChem. [Link]
-
4,4'-Diaminodicyclohexylmethane. PubChem. [Link]
-
BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE. precisionFDA. [Link]
-
Bis 4 amino 3 methylcyclohexyl methane. mzCloud. [Link]
-
Bis(4-amino-3-methylcyclohexyl)methane. PubChem. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. [Link]
-
1 H NMR spectrum of the complex bis(salicylidene)cyclohexyl-1,2-diamino... ResearchGate. [Link]
Sources
- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 4,4'-Diaminodicyclohexyl methane (1761-71-3) IR2 spectrum [chemicalbook.com]
- 13. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: FTIR Analysis of Dimethylamino Cyclohexane Derivatives
Topic: FTIR Characterization of Dimethylamino Cyclohexane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylamino cyclohexane derivatives (e.g., N,N-dimethylcyclohexylamine or DMCHA) serve as critical intermediates in the synthesis of analgesics (such as Tilidine), mucolytics, and as catalysts in polymerization. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior throughput for process monitoring and quality control.
This guide provides a rigorous spectral analysis of the N,N-dimethylamino moiety attached to a cyclohexane ring. It distinguishes these derivatives from primary/secondary amine analogs and evaluates FTIR's performance against NMR and Mass Spectrometry (MS) in a drug development context.
The Analytical Challenge: "The Silent Nitrogen"
The primary challenge in characterizing tertiary amines like dimethylamino cyclohexane is the lack of "active" protons. Unlike primary or secondary amines, which exhibit prominent N–H stretching (3300–3500 cm⁻¹) and bending (~1600 cm⁻¹) modes, the dimethylamino group is spectrally "quiet" in these regions.
Critical Insight: Successful identification relies on detecting the absence of N–H bands and the presence of specific C–H stretching vibrations associated with the N-methyl group, often referred to as Bohlmann bands, which arise when C–H bonds are antiperiplanar to the nitrogen lone pair.
FTIR Spectral Fingerprinting
The following assignments are based on neat liquid analysis (ATR) of N,N-dimethylcyclohexylamine and related pharmacophores.
Characteristic Peak Assignment Table[1]
| Spectral Region (cm⁻¹) | Vibration Mode | Assignment & Diagnostic Value |
| 2910 – 2940 | ν(CH₂) Asymmetric | Cyclohexane Ring: Strong intensity. Typical of cyclic aliphatic backbones. |
| 2850 – 2860 | ν(CH₂) Symmetric | Cyclohexane Ring: Strong intensity. |
| 2760 – 2820 | ν(C–H) of N–CH₃ | The "N-Methyl Shoulder": Medium/Sharp intensity. This is the primary diagnostic peak for the dimethylamino group. It often appears as a distinct shoulder or peak on the lower frequency side of the main alkyl stretch. |
| 1440 – 1460 | δ(CH₂) Scissoring | Ring/Alkyl: Medium intensity. Overlap of cyclohexane ring and N-methyl deformations. |
| 1250 – 1280 | ν(C–N) Stretch | Amine Linkage: Weak to Medium. Often difficult to assign definitively without comparative reference, but consistently present in this class. |
| 1000 – 1150 | Ring Breathing | Cyclohexane: Complex skeletal vibrations characteristic of the chair conformation. |
| ~3300 | ABSENT | Tertiary Amine Confirmation: The lack of a broad band here confirms the absence of primary/secondary amine contaminants. |
Comparative Performance Analysis
How does FTIR compare to alternatives for this specific chemical class?
Method Comparison Matrix
| Feature | FTIR (ATR) | ¹H-NMR (500 MHz) | Mass Spectrometry (ESI) |
| Primary Utility | Routine QC, Process Monitoring | Structural Elucidation | Trace Impurity Detection |
| N-Me Detection | Good: Distinct shoulder ~2780 cm⁻¹ | Excellent: Sharp singlet ~2.2 ppm | N/A: Mass fragment only |
| Sample Prep | < 1 min (Neat liquid) | 10–15 min (Solvent prep) | 10–15 min (Dilution) |
| Differentiation | Excellent for 1° vs 3° amines | Excellent for all isomers | Poor for isomers |
| Throughput | High (Instant feedback) | Low (Batch processing) | Medium |
| Cost per Run | Low | High | Medium/High |
Expert Verdict: While NMR is required for initial structural proof, FTIR is the superior choice for monitoring the methylation efficiency (conversion of primary amine to dimethylamino derivative) due to the disappearance of N–H bands and the appearance of the 2780 cm⁻¹ shoulder.
Experimental Protocols
Protocol A: ATR-FTIR Analysis of Liquid Amines
Target: Neat N,N-dimethylcyclohexylamine or liquid derivatives.
-
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with the same resolution (rec. 4 cm⁻¹) and scan count (rec. 16–32 scans) as the sample.
-
Sample Loading: Using a glass Pasteur pipette, deposit 1–2 drops of the amine directly onto the crystal center.
-
Caution: These compounds are often volatile and have a "musky ammonia" odor. Work under a snorkel hood if possible.
-
-
Acquisition: Clamp the anvil (if available) to ensure good contact, though liquid amines usually wet the crystal well without pressure. Acquire the spectrum immediately to prevent evaporation effects.
-
Cleaning: Wipe immediately with Isopropanol (IPA). Amines can etch ZnSe crystals over prolonged exposure; Diamond is preferred.
Protocol B: Logic Workflow for Amine Classification
The following decision tree illustrates how to use FTIR to classify an unknown cyclohexane amine derivative.
Figure 1: Decision logic for classifying amine substitution levels using FTIR spectral features.
Scientific Integrity & Troubleshooting (Self-Validation)
To ensure the trustworthiness of your data, apply these validity checks:
-
The CO₂ Interference Check:
-
Issue: Changes in atmospheric CO₂ can create doublet peaks around 2350 cm⁻¹.
-
Validation: Ensure your background scan is recent (< 30 mins). If peaks appear at 2350 cm⁻¹, they are atmospheric artifacts, not sample features.
-
-
The Water Vapor Check:
-
Issue: Jagged noise in the 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions.
-
Validation: Liquid amines are hygroscopic. If these regions grow over time during a scan, the sample is absorbing atmospheric moisture. Use a purged system or scan faster.
-
-
The "Salt" False Negative:
-
Issue: If the sample is a hydrochloride salt (e.g., DMCHA·HCl) rather than the free base, the spectrum changes drastically.
-
Validation: Salts show broad, strong N–H⁺ stretching bands (2400–2700 cm⁻¹) often obscuring the C–H region. Ensure you know if you are analyzing the free base or the salt.
-
Figure 2: Operational workflow for reproducible FTIR acquisition of amine derivatives.
References
-
NIST Chemistry WebBook. N,N-Dimethylcyclohexylamine IR Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3] [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (Discusses the N-methyl C-H stretch "Bohlmann bands" at ~2780 cm⁻¹). [Link]
-
PubChem. N,N-Dimethylcyclohexylamine Compound Summary. National Library of Medicine. [Link]
-
Rocky Mountain Labs. Difference between FTIR and NMR Spectroscopy. [Link]
Sources
A Comparative Guide to Amine Catalysts in Polyurethane Systems: Bis(4-dimethylamino-cyclohexyl) methane vs. N,N-Dimethylcyclohexylamine (DMCHA)
This guide provides an in-depth comparison of two tertiary amine catalysts used in the production of polyurethane materials: the well-established N,N-Dimethylcyclohexylamine (DMCHA) and the less common, sterically hindered diamine, Bis(4-dimethylamino-cyclohexyl) methane. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of catalyst selection and its profound impact on reaction kinetics and final polymer properties.
Introduction: The Catalyst's Crucial Role
In polyurethane chemistry, the reaction between a polyol and an isocyanate is the foundation of polymer formation. Tertiary amine catalysts are indispensable for modulating the rates of two primary, competing reactions: the gelling reaction (isocyanate-polyol) which builds polymer chain viscosity and network structure, and the blowing reaction (isocyanate-water), which generates carbon dioxide gas to create the foam's cellular structure.[1][2] The selection of a catalyst is therefore a critical decision that dictates the processing characteristics and the ultimate physical and mechanical properties of the foam, such as density, cell structure, and durability.[2]
This guide will dissect the structural and functional differences between DMCHA, a workhorse catalyst in rigid foams, and Bis(4-dimethylamino-cyclohexyl) methane, a more complex diamine whose properties we will infer based on established chemical principles due to the scarcity of public performance data.
Catalyst Profiles: Structure and Inferred Function
N,N-Dimethylcyclohexylamine (DMCHA)
DMCHA is a low-viscosity, medium-activity alicyclic tertiary amine widely employed in the production of rigid polyurethane foams.[3][4][5] It is known for providing a relatively balanced catalytic effect on both the gelling and blowing reactions, though it exhibits a somewhat stronger promotion of the water-isocyanate reaction.[5][6] This makes it a strong initial catalyst for foaming, contributing to good flow characteristics and uniform cell structure.[5][7]
Key Characteristics of DMCHA:
-
Structure: Monofunctional tertiary amine.
-
Activity: Medium, with a slight preference for the blowing reaction.
-
Viscosity: Low, facilitating easy mixing and handling.
-
Primary Application: Rigid polyurethane foams, including insulation for appliances and spray foam applications.[5]
Bis(4-dimethylamino-cyclohexyl) methane: A Structural Analysis
Bis(4-dimethylamino-cyclohexyl) methane is a significantly larger and more complex molecule. Based on its nomenclature, its structure consists of two N,N-dimethylcyclohexylamine moieties linked by a methylene bridge.
Inferred Characteristics of Bis(4-dimethylamino-cyclohexyl) methane:
-
Structure: Difunctional tertiary amine (diamine). The presence of two nitrogen atoms suggests a potentially higher catalytic activity per mole compared to DMCHA.
-
Steric Hindrance: The bulky cyclohexyl groups and the overall size of the molecule create significant steric hindrance around the catalytically active nitrogen atoms. In amine catalysis, increased steric hindrance tends to favor the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water).[1][8] This is because the smaller water molecule can more easily access a sterically crowded catalytic site than a larger polyol molecule.
-
Expected Catalytic Balance: It is hypothesized to be a strong gelling catalyst . This strong promotion of the polymerization reaction, relative to the blowing reaction, would be useful in applications requiring rapid network formation and high strength, such as in elastomers, coatings, or high-density foams.
Comparative Analysis: Catalytic Efficiency and Performance
A direct experimental comparison is challenging due to the lack of available data for Bis(4-dimethylamino-cyclohexyl) methane. However, by contrasting the known performance of DMCHA with the theoretically-derived properties of the diamine, we can construct a valuable comparative framework.
Data Summary: Known vs. Hypothesized Properties
| Property | N,N-Dimethylcyclohexylamine (DMCHA) | Bis(4-dimethylamino-cyclohexyl) methane (Inferred) |
| Catalyst Type | Monofunctional Tertiary Amine | Difunctional Tertiary Amine |
| Primary Catalytic Action | Balanced Gelling & Blowing (Slightly Blow-Dominant)[5] | Strong Gelling[1][8] |
| Molecular Weight | ~127 g/mol [5] | >250 g/mol (Estimated) |
| Steric Hindrance | Moderate[5] | High |
| Viscosity | Low[5] | Expected to be significantly higher |
| Typical Application | Rigid Polyurethane Foams[3][4] | High-performance elastomers, coatings, adhesives, high-density foams |
| Effect on Reaction Profile | Shorter gel times, promotes robust cellular structures.[7] | Expected to significantly shorten gel time with less impact on cream/rise time. |
The Mechanism of Tertiary Amine Catalysis
Tertiary amine catalysts operate via a nucleophilic mechanism. The lone pair of electrons on the nitrogen atom forms a complex with the electrophilic carbon of the isocyanate group (-NCO). This complexation polarizes the N=C bond, making the carbon atom more susceptible to attack by the nucleophilic hydroxyl group of the polyol or water.[1] The catalyst's structure, particularly the basicity of the nitrogen and the steric hindrance around it, determines its relative affinity for the polyol versus the water molecule, thus defining its character as a gelling, blowing, or balanced catalyst.
Caption: Tertiary amine activates the isocyanate group.
Experimental Protocol: Evaluating Catalyst Performance via Cup Test
The standard method for evaluating the reaction profile of a polyurethane system is the cup test, often following procedures similar to ASTM D7487.[9] This provides key kinetic data points for comparing catalyst efficiency.
Step-by-Step Methodology
-
Component Preparation: The polyol blend (polyol, surfactant, water, and catalyst) and the isocyanate component are conditioned to a specific temperature (e.g., 25°C) to ensure consistency.
-
Mixing: A predetermined mass of the polyol blend is weighed into a paper cup. The corresponding stoichiometric amount of isocyanate is added.
-
Initiation: A stopwatch is started the moment a high-speed mixer (e.g., 2000-3000 rpm) is activated. The components are mixed for a short, standardized duration (e.g., 5-10 seconds).
-
Observation & Data Recording: The foaming process is observed, and the following time points are recorded:
-
Cream Time: The point at which the liquid mixture turns cloudy or creamy and begins to visibly rise.
-
Gel Time: The point at which fine, web-like strands can be pulled from the foam with a spatula, indicating the onset of polymer network formation.[10]
-
Rise Time (or Tack-Free Time): The time when the foam reaches its maximum height and the surface is no longer tacky to the touch.[10]
-
-
Post-Curing and Analysis: The foam is allowed to cure (typically for 24 hours) before being sectioned for analysis of physical properties like density, cell structure, and compressive strength.
Caption: Standardized cup test for foam reaction profiling.
Conclusion and Field Insights
The choice between a balanced catalyst like DMCHA and a potent, sterically hindered gelling catalyst like Bis(4-dimethylamino-cyclohexyl) methane is entirely application-dependent.
-
DMCHA is the catalyst of choice for standard rigid foam applications where a controlled, balanced reaction is necessary to achieve good flow, complete mold filling, and a uniform closed-cell structure for optimal insulation. Its high reactivity can lead to shorter gel times, which is beneficial for high-throughput manufacturing.[7]
-
Bis(4-dimethylamino-cyclohexyl) methane , based on its chemical structure, would be selected for systems where rapid build-up of polymer strength and modulus is the primary objective. This includes non-foamed applications like coatings, adhesives, and elastomers, or in the production of very high-density, structurally robust foams. The significant steric hindrance would likely provide a "delayed action" effect on the initial blowing reaction, allowing for a longer pot life before a very rapid, backend gelling cure. This profile is advantageous for complex mold filling where a premature increase in viscosity is undesirable.
For formulators, the key is to understand this structure-function relationship. While DMCHA offers a reliable, balanced profile, the exploration of sterically hindered diamines like Bis(4-dimethylamino-cyclohexyl) methane could unlock new performance capabilities in specialized applications demanding exceptional mechanical properties and tailored reaction kinetics. It is recommended that any new catalyst be evaluated using a standardized cup test to fully characterize its impact on the desired polyurethane system.
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A Comparative Guide to Gelling Reaction Selectivity: Bis(4-dimethylamino-cyclohexyl) methane vs. TEDA in Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polyurethane chemistry, the precise control of reaction kinetics is paramount to achieving desired material properties. The selection of a suitable catalyst is a critical decision that significantly influences the final characteristics of the polyurethane product. Among the myriad of available catalysts, tertiary amines play a pivotal role in accelerating the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The selectivity of a catalyst towards the gelling reaction is a crucial factor in determining the polymer network formation and, consequently, the structural integrity of the final material.[1]
This guide provides a comprehensive comparison of two widely used tertiary amine catalysts, Bis(4-dimethylamino-cyclohexyl) methane and Triethylenediamine (TEDA), with a focus on their gelling reaction selectivity. We will delve into their chemical nature, catalytic mechanisms, and performance characteristics, supported by available data and established experimental protocols.
Understanding the Catalysts
Bis(4-dimethylamino-cyclohexyl) methane
Known commercially as Polycat® 12, Bis(4-dimethylamino-cyclohexyl) methane is a cycloaliphatic diamine.[2][3] Its bulky cyclohexyl groups introduce significant steric hindrance around the nitrogen atoms, which plays a crucial role in its catalytic behavior. It is generally characterized as a weaker gelling catalyst compared to more common tertiary amines.[4] This characteristic leads to a longer curing time, which can be advantageous in applications requiring a longer pot life and controlled reaction profiles.[4] A key advantage of Bis(4-dimethylamino-cyclohexyl) methane is its low odor, making it a suitable choice for applications where volatile emissions are a concern.[4]
Triethylenediamine (TEDA)
Triethylenediamine, also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly symmetrical, caged bicyclic amine.[5] It is a widely used and potent catalyst in the production of a broad range of polyurethane foams, elastomers, and coatings.[6] TEDA is recognized as a strong, all-purpose catalyst that effectively promotes both the gelling and blowing reactions.[7][8] Its high catalytic activity is attributed to the readily accessible lone pair of electrons on the nitrogen atoms, which are not sterically hindered.[9] TEDA is often supplied as a solution in a glycol carrier, such as dipropylene glycol (e.g., Dabco® 33-LV), to improve its handling and dispersion in the reaction mixture.[6][8]
Head-to-Head Comparison: Gelling Reaction Selectivity
| Feature | Bis(4-dimethylamino-cyclohexyl) methane (Polycat® 12) | Triethylenediamine (TEDA/Dabco® 33-LV) |
| Catalytic Activity | Weaker gelling catalyst[4] | Strong, all-purpose catalyst[7][8] |
| Reaction Profile | Slower curing time, longer pot life[4] | Fast curing time[8] |
| Gelling/Blowing Balance | Primarily a gelling catalyst[3] | Balanced gelling and blowing activity[7][8] |
| Steric Hindrance | High | Low |
| Odor | Low[4] | Pronounced amine odor[9] |
| Primary Applications | Applications requiring low odor and longer processing times.[4] | Wide range of flexible, semi-rigid, and rigid polyurethane foams, elastomers, and coatings.[6] |
Catalytic Mechanism and Reaction Pathways
The catalytic mechanism of tertiary amines in polyurethane formation involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a transient, unstable complex. This complex is more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) or by water (blowing reaction).[10]
The selectivity of an amine catalyst for the gelling versus the blowing reaction is influenced by several factors, including its basicity and the steric hindrance around the nitrogen atom. While a direct comparison of the selectivity index is not available, the higher steric hindrance of Bis(4-dimethylamino-cyclohexyl) methane suggests a greater selectivity towards the less sterically demanding gelling reaction compared to the more sterically hindered transition state of the blowing reaction.
Caption: Generalized catalytic cycle for gelling and blowing reactions.
Experimental Protocols for Evaluating Gelling Selectivity
To quantitatively assess the gelling selectivity of catalysts like Bis(4-dimethylamino-cyclohexyl) methane and TEDA, a combination of experimental techniques can be employed.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
This is a powerful technique for monitoring the real-time consumption of reactants and the formation of products during the polyurethane foaming process.
Methodology:
-
Sample Preparation: Prepare a standard polyurethane formulation consisting of a polyol, isocyanate, surfactant, and water. The catalyst to be evaluated is added at a predetermined concentration.
-
FTIR Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Data Acquisition: Immediately after mixing the components, place a small amount of the reacting mixture onto the ATR crystal.
-
Spectral Analysis: Continuously collect FTIR spectra at regular intervals (e.g., every 15 seconds).[11] Monitor the decrease in the isocyanate peak (around 2270 cm⁻¹) and the increase in the urethane (gelling) and urea (blowing) carbonyl peaks.[12]
-
Kinetic Analysis: By plotting the absorbance of the respective peaks against time, the reaction rates for both the gelling and blowing reactions can be determined. The ratio of the gelling reaction rate constant to the blowing reaction rate constant provides a quantitative measure of the catalyst's gelling selectivity.
Caption: Workflow for FTIR analysis of gelling selectivity.
Foam Height and Cream Time Measurement (Cup Foam Test)
This is a simpler, more traditional method to qualitatively and semi-quantitatively assess the catalytic activity and the balance between the gelling and blowing reactions.
Methodology:
-
Reactant Preparation: Pre-condition the polyol blend (polyol, surfactant, water, catalyst) and the isocyanate to a specific temperature.
-
Mixing: In a disposable cup, add the isocyanate to the polyol blend and mix vigorously with a high-speed stirrer for a specified time (e.g., 10 seconds).
-
Observation and Timing: Start a stopwatch immediately upon mixing. Record the following parameters:
-
Cream Time: The time at which the mixture turns cloudy and begins to rise.[13]
-
Gel Time: The time at which fine, string-like filaments can be pulled from the rising foam with a spatula.[13]
-
Rise Time: The time at which the foam reaches its maximum height.[13]
-
Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.[13]
-
-
Data Analysis: A shorter gel time relative to the rise time generally indicates a stronger gelling activity. By comparing the gel times of formulations with different catalysts at the same concentration, a relative measure of their gelling selectivity can be obtained.
Caption: Workflow for the cup foam test.
Conclusion
The choice between Bis(4-dimethylamino-cyclohexyl) methane and TEDA for a specific polyurethane application depends on the desired balance between reaction speed, processing characteristics, and final product properties. TEDA is a robust, fast-acting catalyst suitable for a wide array of applications where rapid curing is desired. In contrast, Bis(4-dimethylamino-cyclohexyl) methane offers a more controlled, slower reaction profile and the benefit of low odor, making it a valuable option for applications with specific processing constraints or stringent environmental and safety requirements.
For a definitive quantitative comparison of their gelling selectivity, it is recommended that researchers and formulation scientists conduct side-by-side evaluations using the experimental protocols outlined in this guide. Such empirical data will provide the most accurate basis for catalyst selection and optimization of polyurethane systems.
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A Senior Application Scientist's Guide to the Determination of Amine Value and Purity Assay Methods
For researchers, scientists, and professionals in drug development, the accurate characterization of amine-containing compounds is a foundational requirement for ensuring product quality, safety, and efficacy. The two most critical parameters in this characterization are the amine value and the purity profile. While related, they provide distinct and complementary information. The amine value quantifies the total basic nitrogen content, which is crucial for stoichiometric calculations in reactions like epoxy curing, while the purity assay identifies and quantifies the target amine and its related impurities.
This guide provides an in-depth comparison of the principal methodologies for determining these parameters. It moves beyond simple procedural lists to explain the underlying scientific rationale for method selection, ensuring that the chosen protocol is not only accurate but also robust and fit-for-purpose.
Part 1: The Amine Value – A Measure of Total Basicity
The amine value, or amine number, is a measure of the total basicity of a sample, expressed as the milligrams of potassium hydroxide (KOH) equivalent to the basicity in one gram of the substance.[1][2][3] This value is a critical quality control parameter, as it directly relates to the concentration of reactive amine groups. Standardized methods, such as those from ASTM, allow for the determination of total, primary, secondary, and tertiary amine values, providing a more detailed profile of the amine composition.[1][2]
Method 1: Potentiometric Titration (The Referee Method)
Potentiometric titration stands as the gold standard for amine value determination, particularly for samples that are colored, turbid, or where a visual endpoint is ambiguous.[4] This method relies on measuring the change in electrical potential of the solution as a titrant is added, allowing for a highly precise and objective determination of the equivalence point.[4][5]
Expertise & Causality: The choice of a non-aqueous solvent system, typically glacial acetic acid, is a critical aspect of this technique.[6] Many amines are weak bases in aqueous media, leading to indistinct titration endpoints. Glacial acetic acid acts as a differentiating solvent, enhancing the basicity of the amines and allowing for a sharp, well-defined potential jump at the equivalence point, which is titrated with a strong acid like perchloric acid.[2][6] This approach ensures accuracy even for weakly basic amines or complex mixtures.
Caption: Workflow for Chromatographic Purity Analysis.
Method 1: Gas Chromatography (GC)
GC is the preferred method for the purity analysis of volatile or semi-volatile amines. I[7][8]t separates compounds based on their boiling points and interactions with the stationary phase of the GC column.
Expertise & Causality: A significant challenge in GC analysis of amines is their tendency to exhibit poor peak shape (tailing). T[9][10]his is caused by the basic amine groups adsorbing to acidic silanol sites on the column and in the injection port. T[10]o overcome this, specialized base-deactivated columns (e.g., CP-Volamine, DB-5ms) are essential. T[7]hese columns have a stationary phase designed to shield active sites, resulting in symmetrical, sharp peaks and improved resolution. The Flame Ionization Detector (FID) is commonly used as it provides a robust and near-universal response to carbon-containing compounds.
-
System Preparation & Validation:
-
Install a suitable base-deactivated capillary column (e.g., a CP-Volamine or equivalent).
-
Set the carrier gas (typically Helium or Hydrogen) flow rate.
-
Establish the oven temperature program, injector temperature, and detector temperature.
-
System Suitability Test (SST): Prepare a solution containing the main amine and a known impurity. Inject this solution to verify system performance. Key parameters include:
-
Resolution: Ensure baseline separation between the main peak and the impurity.
-
Tailing Factor: The main peak should have a tailing factor between 0.8 and 1.5.
-
Precision: Perform multiple injections (%RSD of peak areas should be <2.0%).
-
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, isopropanol) to a known concentration (e.g., 10 mg/mL).
-
-
Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Acquire the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for non-volatile, thermally unstable, or high molecular weight amines. R[8][11]eversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode.
[12]Expertise & Causality: Similar to GC, amines can exhibit poor peak shape in RP-HPLC due to interactions with residual silanols on silica-based columns. This is often mitigated by using a low-pH mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid). The acid protonates the amine, giving it a positive charge, and also protonates the silanols, minimizing unwanted ionic interactions. For amines lacking a UV chromophore, detection can be challenging. In such cases, derivatization with a UV-active agent (e.g., dansyl chloride) is a common strategy, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.
[13][14]##### Experimental Protocol: Reversed-Phase HPLC (General)
-
System Preparation & Validation:
-
Install a suitable column (e.g., C18, C8, or Phenyl-Hexyl). [12] * Prepare the mobile phases (e.g., Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile).
-
Set the flow rate and column temperature.
-
System Suitability Test (SST): As with GC, inject a resolution solution to verify system performance based on resolution, tailing factor, and precision criteria.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (often a mixture of the mobile phases) to a known concentration (e.g., 1 mg/mL). [12] * Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject the sample solution onto the HPLC system.
-
Acquire the chromatogram under the defined gradient or isocratic conditions.
-
-
Data Processing:
-
Integrate all peaks and calculate the purity using the area percent normalization method, as described for GC.
-
Comparison of Purity Assay Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Volatile & Thermally Stable Amines | Non-Volatile & Thermally Labile Amines |
| Separation Principle | Boiling point & Polarity | Polarity / Hydrophobicity |
| Common Column | Base-deactivated fused silica capillary | C18, C8, Phenyl (Reversed-Phase) |
| Common Detector | Flame Ionization Detector (FID) | UV-Vis, ELSD, CAD, MS |
| Derivatization | Less common; used to improve volatility | [9] Often required for detection if no chromophore |
| Throughput | Generally faster run times | Can have longer run times |
Conclusion: A Unified Approach to Amine Characterization
The determination of amine value and purity are not interchangeable; they are complementary analyses that together provide a comprehensive understanding of an amine-containing material. A high amine value confirms the presence of the expected amount of basic functional groups but does not guarantee the identity or purity of the compound. Conversely, a high-purity result from a chromatographic assay confirms the identity of the main component but does not provide the total basicity value needed for reaction stoichiometry.
The selection of the appropriate analytical technique requires a clear understanding of the sample's properties and the specific question being asked. For routine quality control of a known substance, a simple color-indicator titration for amine value may suffice. For regulatory filings or the analysis of complex mixtures, the combination of potentiometric titration for amine value and a validated GC or HPLC method for purity is the authoritative and scientifically sound approach. By understanding the causality behind each technique, researchers can confidently select and implement the right method to ensure the quality and integrity of their materials.
References
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A Senior Application Scientist's Guide to the Comparative Toxicity of Aliphatic Tertiary Amine Catalysts
Introduction: The Double-Edged Sword of Amine Catalysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, aliphatic tertiary amines like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), and N-methylmorpholine (NMM) are indispensable tools. They serve as highly effective bases and catalysts for a myriad of critical reactions, from peptide couplings and esterifications to the formation of polyurethanes.[1][2] Their utility lies in their ability to act as proton scavengers, neutralizing acids generated during a reaction, thereby driving equilibria towards the desired product.
However, the very reactivity that makes these amines effective also underpins their potential toxicity. For researchers and drug development professionals, selecting a catalyst is a decision that must balance reactivity, steric hindrance, and cost against significant health and safety considerations.[3] Acute and chronic exposure can lead to a range of adverse effects, from severe skin and eye damage to respiratory and systemic issues.[4][5]
This guide provides an in-depth comparison of the toxicological profiles of common aliphatic tertiary amine catalysts. Moving beyond a simple recitation of safety data, we will explore the structure-toxicity relationships that govern their hazardous properties, present key toxicological data for objective comparison, and provide standardized protocols for their evaluation. This document is intended to empower scientists to make informed, safety-conscious decisions in catalyst selection, ensuring both experimental success and a secure laboratory environment.
Comparative Toxicity Profiles: A Data-Driven Assessment
The primary hazards associated with aliphatic tertiary amines are their corrosivity, irritancy, and acute toxicity upon ingestion, inhalation, or dermal contact.[5] The following table summarizes key quantitative toxicity data for TEA, DIPEA, and NMM, compiled from material safety data sheets and toxicological databases. It is crucial to recognize that these values are derived from animal studies and serve as critical indicators of potential human toxicity.
| Toxicological Endpoint | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) |
| Oral LD50 (Rat) | 182-730 mg/kg[6][7] | 317 mg/kg | 1442-1960 mg/kg[8][9] |
| Dermal LD50 (Rabbit) | 415-416 mg/kg[6][10] | >2000 mg/kg (Rat)[11][12] | >3000 mg/kg[8] |
| Inhalation LC50 (Rat) | 1250 ppm (4 h)[6] | 2.63 mg/L (4 h)[11] | 25200 mg/m³ (2 h, Mouse)[9] |
| Primary Hazards | Highly Flammable, Corrosive, Toxic (Oral, Dermal, Inhalation)[6] | Highly Flammable, Corrosive, Toxic (Inhalation), Harmful (Oral) | Highly Flammable, Corrosive, Harmful (Oral, Dermal, Inhalation)[9] |
| Eye Damage | Causes severe eye damage[6] | Causes serious eye damage[13] | Causes severe eye burns[9] |
| Skin Damage | Causes severe skin burns[6] | Causes severe skin burns and eye damage | Causes severe skin burns[9] |
Key Insights from the Data:
-
Oral Toxicity: TEA and DIPEA exhibit significantly higher acute oral toxicity (lower LD50 values) compared to NMM, which is classified as harmful rather than toxic by this route.[6][8]
-
Dermal Toxicity: A notable distinction appears in dermal toxicity. TEA is classified as toxic upon skin contact, with a relatively low LD50 value.[6][10] In contrast, DIPEA and NMM show remarkably lower dermal toxicity, with high LD50 values indicating they are less hazardous upon acute skin exposure.[8][11][12] This is a critical consideration for scenarios involving potential splashing or direct handling.
-
Corrosivity: All three catalysts are classified as corrosive and capable of causing severe skin burns and serious eye damage.[6][9] This shared property underscores the absolute necessity of using appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, when handling any of these reagents.
Structure-Toxicity Relationships: The Role of Steric Hindrance
The differences in toxicity, particularly dermal toxicity, can be largely attributed to their molecular structures.
-
Triethylamine (TEA): Composed of three ethyl groups attached to a nitrogen atom, TEA is a relatively small, unhindered amine.[4] This lack of steric bulk allows it to readily interact with and penetrate biological membranes, and to react with nucleophilic sites on proteins and other biomolecules, contributing to its higher toxicity.
-
N,N-Diisopropylethylamine (DIPEA): Known as Hünig's base, DIPEA features two bulky isopropyl groups alongside one ethyl group.[14] These isopropyl groups provide significant steric shielding around the basic nitrogen atom. While this makes DIPEA a poor nucleophile (a desirable trait in many reactions to avoid side products), it also appears to limit its ability to interact with and damage skin components.[1] This steric hindrance is the most probable explanation for its significantly lower dermal toxicity compared to TEA.
-
N-Methylmorpholine (NMM): The cyclic structure of NMM places the nitrogen atom within a morpholine ring. This conformation, along with its miscibility with water, influences its absorption and interaction with biological tissues, resulting in a toxicity profile that is generally moderate compared to the more acutely toxic TEA and DIPEA via the oral route.[8][9]
The logical relationship between structure and reactivity/toxicity is a foundational concept in chemical safety assessment.
Caption: Structure-Toxicity relationship between TEA and DIPEA.
Mechanism of Corrosivity: Liquefaction Necrosis
The severe skin and eye damage caused by these amine catalysts is a result of their basicity. Unlike acids, which tend to cause coagulation necrosis that can limit further penetration, strong bases like tertiary amines cause liquefaction necrosis .[15] This process involves two primary actions:
-
Saponification of Fats: The amine reacts with fatty acids in cell membranes, turning them into soap-like substances. This disrupts the cell membrane's integrity, causing it to break down.
-
Denaturing of Proteins: The high pH environment denatures structural proteins like collagen, leading to the loss of tissue structure.
This combination results in a deep, penetrating, and often painful chemical burn as the catalyst effectively dissolves the tissue, allowing for further damage.[15] This mechanism is why immediate and thorough flushing with water is critical after any skin or eye contact.
Safer Alternatives and Modern Catalysts
The drive for greener and safer chemistry has led to the exploration of alternative catalysts. While no catalyst is entirely without hazard, some present a more favorable toxicological profile or are designed for easier removal and less environmental impact.
-
Bicyclic Amidines (DBU and DBN): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are strong, non-nucleophilic bases. While still classified as toxic and corrosive, their reactivity profile can make them suitable for specific applications where traditional tertiary amines might fail or produce side products. DBU, for example, is classified as toxic if swallowed and causes severe skin burns and eye damage.[16][17][18]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This solid, bicyclic amine is often used as a catalyst in polyurethane production and other reactions. It is considered harmful if swallowed and causes skin and serious eye irritation/damage.[19][20] Its solid nature can sometimes offer handling advantages over volatile liquids.
-
Enzyme and Bio-based Catalysts: A frontier in sustainable chemistry is the use of enzymes as catalysts. They operate under mild, aqueous conditions and offer exquisite selectivity, though their application is still evolving and substrate scope can be limited.[21]
The choice of an alternative is highly dependent on the specific chemical transformation, but an awareness of these options is crucial for modern, safety-conscious research.
Standardized Toxicity Testing Protocols
To ensure data reliability and comparability, toxicological assessments are conducted according to internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These methods are self-validating systems that provide the basis for hazard classification worldwide.
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol determines the acute toxicity class of a substance after a single oral dose.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology:
-
Animal Selection: Use healthy, young adult rats (typically females as they are often slightly more sensitive) from a common strain.[11]
-
Housing & Acclimatization: House animals individually with controlled temperature and light cycles. Allow an acclimatization period of at least 5 days.
-
Dose Preparation: Prepare the test substance, typically in an aqueous vehicle. If not water-soluble, an appropriate oil or other vehicle may be used.
-
Administration: Administer a single dose of the substance by oral gavage. The volume should be kept constant, typically 1-2 mL/100g body weight.
-
Starting Dose: Based on existing data, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). If no data exists, 300 mg/kg is often the default.
-
Procedure:
-
Dose a group of 3 animals at the starting dose.
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. The next test would use a lower starting dose.
-
If 0 or 1 animal dies, a further group of 3 animals is dosed at the next higher dose level.
-
-
Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[11]
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Classification: The substance is classified into a GHS category based on the mortality observed at specific dose levels.
Experimental Protocol: Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
This protocol assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Selection: Use healthy young adult albino rabbits with intact skin.[4]
-
Skin Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the animal to expose a test site.
-
Application: Apply a 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.[19]
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After removing the patch, observe and score the skin reaction for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[19] The observation period can be extended up to 14 days to assess the reversibility of the effects.
-
Scoring: Use a standardized scoring system (e.g., Draize scale from 0 to 4) for both erythema and edema.
-
Classification: The substance is classified as corrosive if irreversible tissue damage is observed. It is classified as an irritant based on the mean scores for erythema and edema over a set period.
Experimental Protocol: Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
This protocol assesses the potential for a substance to cause eye damage. Note: In vivo eye testing is now only recommended after a weight-of-evidence analysis, including in vitro data, has been performed.[8]
Methodology:
-
Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye defects.[22]
-
Application: Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the liquid test substance into the conjunctival sac. For solids, a volume equivalent to 0.1 mL is used. The other eye serves as an untreated control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[16] Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Reversibility: If effects are present at 72 hours, observations continue for up to 21 days to determine if the damage is reversible.[22]
-
Classification: A substance is classified as causing serious eye damage (Category 1) if irreversible effects are observed or if severe lesions are present at 72 hours. It is classified as an eye irritant (Category 2) if reversible effects that clear within 21 days are noted.
Conclusion and Recommendations for the Prudent Researcher
The selection of an aliphatic tertiary amine catalyst is a multi-faceted decision where efficacy must not overshadow safety. This guide demonstrates that while TEA, DIPEA, and NMM are all corrosive and require stringent handling protocols, their acute toxicity profiles differ significantly.
Key Recommendations:
-
Prioritize Hazard Reduction: Whenever synthetic viability allows, consider catalysts with lower toxicity profiles. For reactions sensitive to nucleophilic attack where a hindered base is required, DIPEA's significantly lower dermal toxicity makes it a demonstrably safer choice than TEA for minimizing risks from accidental skin contact.[11][12]
-
Consult Multiple Data Sources: Always review the Safety Data Sheet (SDS) before using any chemical. However, for a deeper understanding, consult multiple toxicological databases to get a comprehensive picture of a substance's hazard profile.
-
Implement Engineering Controls: Never rely on PPE alone. Handle volatile and corrosive amines in a certified chemical fume hood to minimize inhalation exposure.
-
Invest in Training: Ensure all laboratory personnel are trained on the specific hazards of the catalysts they use and the appropriate emergency response procedures, such as the use of safety showers and eyewash stations.
By integrating a thorough understanding of comparative toxicity with robust safety practices, researchers can continue to leverage the power of amine catalysis while upholding the highest standards of laboratory safety and professional responsibility.
References
-
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
-
Analytice. (2024, April 22). OECD N°404 : Laboratory skin irritant/corrosive test. [Link]
-
Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. [Link]
-
Cole-Parmer. (2006, June 7). Material Safety Data Sheet - N-Methylmorpholine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]
-
Redox. (2023, August 22). Safety Data Sheet Triethylamine. [Link]
-
Cole-Parmer. (2004, February 23). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. [Link]
-
Quora. (2018, February 8). Why are bases corrosive to the skin?[Link]
-
Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine. [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. [Link]
-
European Chemicals Agency (ECHA). (2013, May 17). 1,4-diazabicyclooctane - Brief Profile. [Link]
-
Carl ROTH. (2025, March 31). Safety data sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. [Link]
-
Evonik. (2024, February 25). DABCO DC 2 - SAFETY DATA SHEET. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
JOCPR. (2025, October 17). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. [Link]
-
Aceto. (2020, March 16). Morpholine - SAFETY DATA SHEET. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
The Joint Research Centre: EU Science Hub. (n.d.). Skin Corrosion: Corrositex. Retrieved from [Link]
-
Medscape. (2021, October 7). Chemical Burns: Background, Pathophysiology, Etiology. [Link]
-
ResearchGate. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review. [Link]
-
PubMed. (2009, November 15). Examples of catalytic asymmetric amine synthesis using organic catalysts. [Link]
-
ResearchGate. (2023, March 27). Amine catalysts in spray polyurethane foams: Identification, Characterization, Exposures and Implications for Toxicology and Occupational Medicine Research. [Link]
-
Chemistry World. (2015, September 17). Shining a light on amine synthesis. [Link]
-
American Chemistry Council. (2011, July 4). Polyurethane Amine Catalysts: Safe Handling Guidelines. [Link]
-
MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
-
IIVS.org. (n.d.). Skin Corrosion Test (OECD 431). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
JRF Global. (n.d.). In vitro Skin Corrosion | Cosmetics. Retrieved from [Link]
-
PubMed. (1988, August). Health hazards of tertiary amine catalysts. [Link]
-
PMC. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. [Link]
-
ResearchGate. (2023, February 7). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. [Link]
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Safety Operating Guide
Personal protective equipment for handling Bis(4-dimethylamino-cyclohexyl) methane
Operational Safety Guide: Handling Bis(4-dimethylamino-cyclohexyl) methane
Executive Summary: The Invisible Threat
Bis(4-dimethylamino-cyclohexyl) methane is a sterically hindered, cycloaliphatic tertiary amine. While often used as a catalyst in polyurethane synthesis or as a curing agent, its hazard profile is frequently underestimated because it lacks the intense "fishy" odor warning of smaller amines like trimethylamine.[1]
The Critical Risk: This compound is lipophilic and corrosive .[1] It does not merely burn the skin surface; it rapidly penetrates the stratum corneum, causing deep-tissue necrosis and potential systemic neurotoxicity.[1] Standard laboratory nitrile gloves often provide false security , degrading or allowing permeation within minutes.[1]
This guide replaces generic safety advice with a field-proven, self-validating protocol designed to prevent exposure before it occurs.
Part 1: Critical Hazard Profile
Before selecting PPE, you must understand the enemy.[1] This compound attacks biological tissue through alkaline hydrolysis and lipid solubilization.
| Hazard Class (GHS) | Implication for PPE | Operational Trigger |
| Skin Corr.[2] 1B | Destroys tissue on contact. Irreversible damage < 1 hr. | Zero-skin-exposure tolerance. Lab coats are insufficient; aprons are mandatory. |
| Acute Tox. 3 (Dermal) | Toxic if absorbed.[3][4] Permeates standard nitrile gloves. | Glove layering strategy is required (See Section 2). |
| Acute Tox. 4 (Inhalation) | Vapors/mists cause respiratory edema.[4] | Fume hood mandatory. Respirators required for open-system transfers. |
| Eye Dam. 1 | Corrosive.[4][5][6][7] Risk of permanent blindness. | Face shield + Goggles (The "Double-Barrier" rule). |
Part 2: The PPE Firewall (Selection & Causality)
Do not rely on "standard" lab PPE. The lipophilic nature of the cyclohexyl rings allows this molecule to solvate through thin elastomers.[1]
Hand Protection: The "Time-to-Breakthrough" Rule
-
The Failure Mode: Standard 4-mil nitrile gloves may degrade or allow molecular permeation in <10 minutes upon direct contact.
-
The Solution: A tiered approach based on contact duration.
| Scenario | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Incidental Splash (Weighing, closed transfer) | Nitrile (4-6 mil) | Nitrile (4-6 mil) (Double Gloved) | The outer glove sacrifices itself. If splashed, strip outer glove immediately.[1] Inner glove protects during doffing. |
| High Risk (Pouring, cleanup, maintenance) | Laminate (Silver Shield/4H) | Nitrile (Heavy Duty) | Laminate films offer >480 min breakthrough time but poor dexterity.[1] The outer nitrile provides grip and mechanical protection.[1] |
Respiratory Protection
-
Primary Control: All work must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) Cartridges (Black band) or ABEK filters.
-
Why: Amine vapors have poor warning properties. By the time you smell it, you may be over the exposure limit.[1]
-
Body & Eye Defense
-
Eyes: Chemical splash goggles (indirect vent) are non-negotiable. Safety glasses are prohibited due to vapor migration.
-
Face: Polycarbonate face shield required when pouring volumes >50 mL.
-
Body: Chemical-resistant apron (Tychem or PVC) worn over the lab coat. Standard cotton coats absorb amines, holding the corrosive against the chest.[1]
Part 3: Operational Workflow & Self-Validating Systems
Safety is not just equipment; it is a sequence of validated actions. Use the following logic flow to determine your procedure.
Visual Logic: The Decision Matrix
Figure 1: Decision logic for PPE selection based on volumetric risk and contact potential.[1]
Step-by-Step Handling Protocol
1. Pre-Operation Validation (The "Buddy Check")
-
Glove Inflation: Before donning, trap air in the nitrile glove and squeeze.[1] If it deflates, it is compromised.[1] Discard.
-
The "Clean/Dirty" Hand Rule: Designate your dominant hand as "Dirty" (handles the chemical container) and non-dominant as "Clean" (touches hood sash, notebook).[1] Never cross-contaminate.
2. Active Handling
-
Weighing: Use a disposable secondary container (weigh boat) inside a larger glass beaker. If the amine drips, it lands in the beaker, not the balance.[1]
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring from large drums.
-
Heating: If heating the reaction, ensure a reflux condenser is active.[1] Hot amine vapors are extremely penetrating.
3. Decontamination & Doffing (Crucial Step)
-
Wash before Doffing: Rinse outer gloves with soap and water while still wearing them.[1] This hydrolyzes surface amines and prevents skin burns when pulling the gloves off.[1]
-
Peeling: Peel the outer glove off, turning it inside out.[1] Then remove the inner glove.
-
Disposal: All PPE goes into the solid hazardous waste bin, not regular trash.
Part 4: Emergency Response & Disposal
Spill Response
-
Small Spill (<10 mL):
-
Skin Exposure:
Disposal Strategy
-
Waste Code: D002 (Corrosive).
-
Segregation: Never mix amine waste with acids (violent heat generation) or oxidizing agents (fire risk).
-
Container: Store in HDPE or glass containers. Avoid aluminum (amines can corrode amphoteric metals).
References
-
PubChem. (n.d.). Compound Summary: Bis(4-amino-3-methylcyclohexyl)methane. National Library of Medicine. Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2019). Determination of alkylamine permeation through protective gloves. NIOSH Stacks. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 4,4'-methylenebis(cyclohexylamine).[6][9][10] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
